N-Phenyl-1-anthramine
Description
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Properties
IUPAC Name |
N-phenylanthracen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOIZKZASBFCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613978 | |
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98683-00-2 | |
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Phenyl-1-anthramine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Phenyl-1-anthramine, also known as 1-anilinoanthracene, is a polycyclic aromatic amine with significant potential across various scientific disciplines. Its unique photophysical properties, stemming from the conjugated π-system of the anthracene core and the electronic influence of the phenylamine substituent, make it a compound of interest for researchers in materials science, organic electronics, and biophysical chemistry. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, potential applications, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile molecule in their work.
Core Properties and Identification
A thorough understanding of the fundamental properties of a compound is paramount for its successful application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.
Chemical Structure and Identification:
-
Chemical Name: this compound
-
Synonyms: 1-Anilinoanthracene[1]
-
CAS Number: 98683-00-2[1]
-
Molecular Formula: C₂₀H₁₅N[1]
-
Molecular Weight: 269.35 g/mol [1]
Physical Properties:
The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Melting Point | 160.0 - 165.0 °C | |
| Purity | >98.0% (GC) |
Synthesis of this compound
The synthesis of N-arylamines, such as this compound, has been significantly advanced through the development of modern cross-coupling reactions. Two of the most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide reliable pathways to form the crucial carbon-nitrogen bond between the anthracene core and the phenylamine moiety.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2] In the context of synthesizing this compound, this would typically involve the reaction of a 1-haloanthracene (e.g., 1-bromoanthracene or 1-iodoanthracene) with aniline in the presence of a copper catalyst and a base at elevated temperatures.[2]
Conceptual Workflow for Ullmann Condensation:
Caption: Conceptual workflow of the Ullmann condensation for this compound synthesis.
Experimental Protocol (General):
-
To a reaction vessel, add 1-haloanthracene, aniline, a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMF or DMSO).
-
The reaction mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[3] This method generally offers milder reaction conditions, higher functional group tolerance, and often better yields compared to the Ullmann condensation.[3][4] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Conceptual workflow of the Buchwald-Hartwig amination for this compound synthesis.
Experimental Protocol (General):
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄).
-
A solvent (e.g., toluene or dioxane) is added, followed by 1-haloanthracene and aniline.
-
The reaction mixture is heated (typically between 80-120 °C) until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.
-
After cooling, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures.
Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₂₀H₁₅N), the expected molecular ion peak ([M]⁺) in the mass spectrum would be at an m/z of approximately 269.12. The fragmentation pattern would provide further structural information.
Potential Applications
The unique structure of this compound, combining the fluorescent anthracene core with a phenylamine group, suggests several potential applications, particularly in the fields of materials science and biological imaging.
Organic Electronics
Anthracene derivatives are well-known for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and good thermal stability. The introduction of a phenylamine group can modulate the electronic properties of the anthracene core, potentially leading to improved charge transport and electroluminescence characteristics. This compound could be investigated as a blue-emitting material or as a host material in OLED devices.
Fluorescent Probes
The fluorescence of this compound is likely to be sensitive to the polarity of its microenvironment.[7] This property makes it a potential candidate for use as a fluorescent probe to study the structure and dynamics of biological membranes and proteins.[8][9][10] Upon binding to hydrophobic regions, such as the interior of a lipid bilayer or a protein's hydrophobic pocket, a significant increase in fluorescence intensity and a blue shift in the emission maximum are often observed.[8]
Experimental Protocol for Fluorescence Spectroscopy (General):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a series of solutions with varying concentrations of the analyte (e.g., lipid vesicles or protein) in an appropriate buffer.
-
Add a small aliquot of the this compound stock solution to each analyte solution to achieve the desired final probe concentration.
-
Record the fluorescence emission spectra using a spectrofluorometer, exciting at a wavelength near the absorbance maximum of the probe.
-
Analyze the changes in fluorescence intensity and emission wavelength to characterize the interaction between the probe and the analyte.
Quantum Yield Determination:
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11][12][13] It can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., anthracene or quinine sulfate).[14][15]
Safety and Handling
As with all chemical compounds, proper safety precautions must be observed when handling this compound. Given its classification as a polycyclic aromatic amine, it should be handled with care, assuming potential toxicity. The safety information for the closely related compound, N-phenyl-1-naphthylamine, provides a useful reference for handling procedures.[16][17][18][19][20]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid generating dust.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a fascinating molecule with a rich potential for scientific exploration. Its straightforward synthesis via modern cross-coupling reactions, coupled with its promising photophysical properties, makes it an attractive target for researchers in organic electronics and biophysical chemistry. This guide has provided a comprehensive overview of its key characteristics, synthesis, and potential applications, along with essential safety guidelines. It is hoped that this information will serve as a valuable resource for scientists and professionals, enabling them to harness the full potential of this compound in their future research and development endeavors.
References
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Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
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Ullmann condensation. In: Wikipedia. ; 2023. [Link]
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Supporting Information. ScienceOpen. Accessed January 4, 2026. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 4, 2026. [Link]
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N-PHENYL-1-NAPHTHYLAMINE. International Chemical Safety Cards (ICSCs). Accessed January 4, 2026. [Link]
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Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Published August 22, 2020. [Link]
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Ullmann reaction. In: Wikipedia. ; 2023. [Link]
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Quantum yield calculation of compound 16. ResearchGate. Accessed January 4, 2026. [Link]
- Singh AP, et al. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. FEBS Letters. 1988;229(1):127-130.
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Ullmann Reaction. Organic Chemistry Portal. Accessed January 4, 2026. [Link]
- Martin SM, et al. Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interaction of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. 1986;29(4):546-551.
- Wang Y, et al. Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Chinese Journal of Organic Chemistry. 2014;34(1):20-41.
- 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2011;78(1):401-409.
- Singh AP, et al. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. FEBS Letters. 1987;218(1):22-26.
- Utsumi K, et al. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine. Cellular Immunology. 1978;35(2):377-386.
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Prahl S. Quantum Yield. Oregon Medical Laser Center. Accessed January 4, 2026. [Link]
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Quantum yield. In: Wikipedia. ; 2023. [Link]
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1-Naphthalenamine, N-phenyl-. NIST WebBook. Accessed January 4, 2026. [Link]
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Anthracene. Oregon Medical Laser Center. Accessed January 4, 2026. [Link]
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Phenylalanine. Oregon Medical Laser Center. Accessed January 4, 2026. [Link]
- Paul BK, et al. Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems. Physical Chemistry Chemical Physics. 2024.
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1-Naphthalenamine, N-phenyl-. Lanxess. Accessed January 4, 2026. [Link]
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a) Normalized excitation; (b) fluorescence spectra of pure anthracene;... ResearchGate. Accessed January 4, 2026. [Link]
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Representative fluorescence emission spectra of anthracene (– --–), PPh 2 (anthr) (– · · · –), protonated form of (9-anthracenyl)Ph 2 P=NSiMe 3 (1) (---). ResearchGate. Accessed January 4, 2026. [Link]
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Fluorescence emission spectra of anthracene (top left, excited at 379...). ResearchGate. Accessed January 4, 2026. [Link]
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Synthesis of 1-Anilinoanthracene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Anilinoanthracene, a fluorescent aromatic amine, and its derivatives are of significant interest in medicinal chemistry and materials science. The unique photophysical properties of the anilinoanthracene scaffold make it a valuable component in the design of molecular probes, sensors, and organic light-emitting diodes (OLEDs). This guide provides a detailed exploration of the synthetic protocols for 1-anilinoanthracene, focusing on the underlying chemical principles and practical experimental considerations to ensure reproducible and high-yielding preparations.
Strategic Approaches to C-N Bond Formation
The synthesis of 1-anilinoanthracene hinges on the formation of a carbon-nitrogen bond between an anthracene core and an aniline moiety. Two powerful transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired reaction conditions, and scalability.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination has emerged as a versatile and widely adopted method for the formation of C-N bonds.[1] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods.[1]
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps.[1] It begins with the oxidative addition of an aryl halide (in this case, a 1-haloanthracene) to a palladium(0) complex. Subsequent coordination of the amine (aniline) and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired 1-anilinoanthracene and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2][3] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the reaction, as they promote both the oxidative addition and reductive elimination steps.[3]
Experimental Protocol: Buchwald-Hartwig Synthesis of 1-Anilinoanthracene
This protocol is designed for the synthesis of 1-anilinoanthracene from 1-bromoanthracene and aniline using a palladium-based catalytic system.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromoanthracene | C₁₄H₉Br | 257.13 | 1.00 g | 3.89 |
| Aniline | C₆H₅NH₂ | 93.13 | 0.43 mL (0.44 g) | 4.71 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 44 mg | 0.19 (5 mol%) |
| BINAP | C₄₄H₃₂P₂ | 622.68 | 145 mg | 0.23 (6 mol%) |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 2.53 g | 7.78 |
| Toluene (anhydrous) | C₇H₈ | - | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromoanthracene (1.00 g, 3.89 mmol), cesium carbonate (2.53 g, 7.78 mmol), palladium(II) acetate (44 mg, 0.19 mmol), and BINAP (145 mg, 0.23 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reagents: Add anhydrous toluene (20 mL) via syringe, followed by aniline (0.43 mL, 4.71 mmol).
-
Heating and Reaction Monitoring: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: After 12-24 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualization of the Buchwald-Hartwig Workflow
Caption: Experimental workflow for the Buchwald-Hartwig synthesis of 1-anilinoanthracene.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for forming C-N bonds, typically employing copper or a copper salt as the catalyst.[4] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, particularly for large-scale syntheses.[2]
Mechanism and Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide species from the reaction of aniline with the copper catalyst in the presence of a base. This species then undergoes a reaction with the aryl halide (1-haloanthracene) to form the desired product. The reaction is often carried out in a high-boiling polar solvent like dimethylformamide (DMF) or nitrobenzene to achieve the necessary reaction temperatures.[2]
Experimental Protocol: Ullmann Synthesis of 1-Anilinoanthracene
This protocol outlines the synthesis of 1-anilinoanthracene from 1-iodoanthracene and aniline using a copper-based catalyst.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Iodoanthracene | C₁₄H₉I | 304.13 | 1.00 g | 3.29 |
| Aniline | C₆H₅NH₂ | 93.13 | 0.45 mL (0.46 g) | 4.93 |
| Copper(I) Iodide | CuI | 190.45 | 63 mg | 0.33 (10 mol%) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 0.91 g | 6.58 |
| Dimethylformamide (DMF) | C₃H₇NO | - | 15 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-iodoanthracene (1.00 g, 3.29 mmol), potassium carbonate (0.91 g, 6.58 mmol), and copper(I) iodide (63 mg, 0.33 mmol).
-
Addition of Reagents: Add aniline (0.45 mL, 4.93 mmol) and dimethylformamide (15 mL).
-
Heating and Reaction Monitoring: Heat the reaction mixture to 150 °C with stirring. Monitor the reaction's progress using TLC.
-
Workup: After 24-48 hours, cool the mixture to room temperature and pour it into a beaker containing 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of the Ullmann Condensation Mechanism
Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.
Purification and Characterization
The final purity of 1-anilinoanthracene is critical for its application. The following methods are recommended for purification and characterization:
-
Column Chromatography: As described in the protocols, silica gel column chromatography is an effective method for separating the product from unreacted starting materials and byproducts. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically effective.
-
Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexane.
-
Characterization: The structure and purity of the synthesized 1-anilinoanthracene should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Safety Considerations
-
Handling of Reagents: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Solvent Hazards: Toluene and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Metal Catalysts: Palladium and copper catalysts can be toxic. Handle with care and dispose of waste according to institutional guidelines.
Conclusion
The synthesis of 1-anilinoanthracene can be successfully achieved through either the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig method generally offers milder conditions and broader substrate scope, while the Ullmann reaction provides a more classical and potentially more economical route. The choice of method will depend on the specific requirements of the research or development project. Careful execution of the experimental protocol and rigorous purification are paramount to obtaining high-purity 1-anilinoanthracene for subsequent applications.
References
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Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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An In-depth Technical Guide to the Photophysical Properties of N-Phenyl-1-anthramine
Introduction: Unveiling the Luminescent Potential of N-Phenyl-1-anthramine
This compound, also known as 1-anilinoanthracene, is an aromatic amine that couples the rigid, planar structure of anthracene with a phenylamino substituent. This molecular architecture gives rise to intriguing photophysical properties that are highly sensitive to the molecule's local environment. The anthracene core is a well-known fluorophore, and its properties are significantly modulated by the electron-donating phenylamino group, making this compound a valuable tool in various scientific domains.[1] Its structural relative, N-phenylanthranilic acid, serves as a foundational structure for numerous non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmaceutical relevance of this chemical scaffold.[2][3]
This guide provides a comprehensive exploration of the core photophysical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into the principles behind its absorption and fluorescence characteristics, the influence of solvent environments (solvatochromism), and the critical parameters of fluorescence quantum yield and lifetime. This document is structured not as a rigid template but as a logical narrative, explaining the causality behind experimental choices and providing detailed, field-proven protocols for accurate characterization.
Fundamental Electronic Transitions: Absorption and Fluorescence
The photophysical behavior of this compound is governed by the transitions between its electronic energy states, a concept best visualized by the Jablonski diagram.
Jablonski Diagram
The Jablonski diagram illustrates the sequence of events following the absorption of a photon. An electron is promoted from the ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can relax back to the ground state through several pathways: fluorescence (radiative decay) or non-radiative decay processes like internal conversion and vibrational relaxation.[4]
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Solvatochromism: A Window into Solute-Solvent Interactions
Solvatochromism is the phenomenon where a substance's color, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[5] This effect is particularly pronounced in molecules like this compound, where the charge distribution in the excited state differs significantly from the ground state.
In non-polar solvents, the molecule experiences minimal interaction. As solvent polarity increases, dipolar interactions can stabilize the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This positive solvatochromism is a hallmark of molecules that become more polar upon excitation.[6] Studying these shifts provides invaluable insight into the electronic nature of the excited state.[7][8]
Table 1: Representative Solvatochromic Data for an Environmentally Sensitive Fluorophore (Note: Specific data for this compound may vary; this table illustrates the expected trend.)
| Solvent | Polarity Index (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| Cyclohexane | 30.9 | ~360 | ~410 | ~50 |
| Toluene | 33.9 | ~362 | ~425 | ~63 |
| Dichloromethane | 40.7 | ~365 | ~450 | ~85 |
| Acetonitrile | 45.6 | ~364 | ~470 | ~106 |
| Ethanol | 51.9 | ~363 | ~485 | ~122 |
Quantifying Efficiency: Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) is a critical parameter that defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[9] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.
While absolute methods requiring specialized integrating spheres exist, the relative method is more common and accessible.[10] This technique involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate, anthracene, or 9,10-diphenylanthracene).[11][12] The principle relies on the assumption that if the standard and sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[9]
Experimental Workflow for Relative Quantum Yield Determination
The process involves careful preparation of solutions, precise spectroscopic measurements, and systematic data analysis to ensure accuracy.
Caption: Workflow for relative fluorescence quantum yield determination.[11]
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol outlines the comparative method for determining ΦF.[11][13]
A. Materials and Equipment:
-
Spectrofluorometer: Must be capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: 10 mm path length quartz cuvettes for both fluorescence and absorbance.
-
Solvents: Spectroscopic grade solvents are mandatory to minimize background fluorescence.
-
Fluorescence Standard: A compound with a well-documented quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., Anthracene in ethanol, ΦF = 0.27).[14]
-
Sample: this compound.
-
Volumetric glassware: For precise solution preparation.
B. Procedure:
-
Standard and Solvent Selection: Choose a standard and a solvent in which both the standard and sample are soluble and stable. The standard's absorption should overlap with the sample's.
-
Solution Preparation:
-
Prepare stock solutions of both the standard and the this compound sample.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.
-
Causality Check: Keeping absorbance below 0.1 is crucial to minimize inner filter effects, where emitted light is re-absorbed by other molecules in the solution, leading to an underestimation of fluorescence intensity.[9]
-
-
Spectroscopic Measurements:
-
Set the excitation wavelength for the spectrofluorometer (e.g., 360 nm).
-
For each dilution, measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer.
-
Immediately after, measure the fluorescence emission spectrum for the same solution, ensuring identical instrument settings (e.g., slit widths) for all measurements. Record the integrated fluorescence intensity (the area under the emission curve).
-
-
Data Analysis:
-
For both the standard and the sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of this line is the gradient (Grad).
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[9] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).
-
-
Probing Dynamics: Fluorescence Lifetime (τF)
The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before emitting a photon.[4] This parameter, typically in the nanosecond range for fluorophores like this compound, is highly sensitive to the molecular environment and can be affected by processes like quenching, energy transfer, and conformational changes.[15][16]
The most powerful technique for measuring fluorescence lifetime is Time-Correlated Single Photon Counting (TCSPC) .[17] This method measures the time delay between the excitation of the sample by a short pulse of light and the detection of the subsequently emitted single photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[15]
Principle of Time-Correlated Single Photon Counting (TCSPC)
A TCSPC setup provides high-precision measurements of fluorescence decay dynamics.
Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.[15]
Protocol: Conceptual Overview of a TCSPC Measurement
-
Sample Preparation: Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Instrument Response Function (IRF) Measurement: Replace the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension) and record the instrument's response to the laser pulse. This IRF represents the time profile of the excitation pulse as seen by the detection system and is essential for accurate data analysis.[15]
-
Fluorescence Decay Measurement: Place the sample in the instrument and acquire the fluorescence decay data until sufficient photon counts are collected for good statistical accuracy (typically millions of counts).
-
Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Deconvolution analysis is performed using specialized software to fit the experimental data to one or more exponential decay models, thereby extracting the fluorescence lifetime(s) (τF).
Table 2: Representative Fluorescence Lifetime Data (Note: This table illustrates expected values for a fluorophore in different environments.)
| Solvent | Fluorescence Lifetime (τF) (ns) | Comments |
| Cyclohexane | ~4-6 ns | In a non-polar environment, non-radiative decay pathways are less prominent. |
| Ethanol | ~8-12 ns | Hydrogen bonding with the solvent can restrict molecular motion, reducing non-radiative decay and potentially increasing the lifetime. |
| Water (aggregated) | Biexponential decay | In aqueous media where the molecule may aggregate or bind to macromolecules, multiple lifetimes are often observed, reflecting different molecular populations. |
Applications in Research and Development
The sensitivity of this compound's fluorescence to its environment makes it a powerful fluorescent probe.
-
Membrane Fluidity and Polarity: When partitioned into a lipid membrane, its emission spectrum and lifetime can report on the polarity and microviscosity of its location within the bilayer. This has applications in cell biology and drug-membrane interaction studies.[18][19]
-
Protein Binding: The fluorescence of this compound often increases significantly upon binding to hydrophobic pockets in proteins. This can be used to study protein conformation, ligand binding, and protein folding processes.
-
Sensing and Materials Science: Anthracene derivatives are known to be effective sensors for nitroaromatic compounds, which are common explosives.[20] The electron-rich nature of this compound suggests it could be developed for similar sensing applications through fluorescence quenching mechanisms.
Conclusion
This compound is a fluorophore with a rich and complex photophysical profile. Its characteristics are not static but are dynamically modulated by its surroundings, making it more than just a light-emitting molecule; it is a reporter on the nanoscale world. A thorough understanding and precise measurement of its properties—absorption, emission, quantum yield, and lifetime—are paramount for its effective application. The protocols and principles detailed in this guide provide a robust framework for researchers to harness the full potential of this compound, from fundamental photophysical studies to advanced applications in drug development and materials science.
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An In-Depth Technical Guide to the Solubility of N-Phenyl-1-anthramine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of N-Phenyl-1-anthramine (also known as 1-anilinonaphthalene). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methodologies for solubility determination, and expected solubility in various common organic solvents.
Introduction: Understanding this compound
This compound, with the chemical formula C₂₀H₁₅N, is an aromatic amine consisting of a phenyl group attached to an anthracene backbone via a nitrogen atom.[1] This structure imparts significant hydrophobicity and a largely non-polar character to the molecule. Its extended aromatic system also gives rise to notable photophysical properties, including fluorescence, making it a compound of interest in materials science, particularly for organic light-emitting diodes (OLEDs), and as a fluorescent probe.[2]
Understanding the solubility of this compound is paramount for its application in chemical synthesis, formulation development, and analytical characterization. Solubility dictates the choice of reaction media, purification methods (such as recrystallization), and its handling in various experimental setups.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like".[3] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility behavior is primarily dictated by the following factors:
-
Polarity: this compound is a predominantly non-polar molecule due to its large aromatic hydrocarbon structure. The nitrogen atom introduces a slight degree of polarity, but the overall character remains hydrophobic. Consequently, it is expected to exhibit higher solubility in non-polar or weakly polar organic solvents.
-
Intermolecular Forces: The primary intermolecular forces at play for this compound are van der Waals forces (specifically, London dispersion forces) due to its extensive electron cloud. It can also act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. Solvents that can effectively engage in these types of interactions will be better at solvating the molecule.
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
-
Molecular Size and Shape: The relatively large and planar structure of this compound can influence how it packs in a crystal lattice and how it fits into the solvent structure.
The interplay of these factors can be visualized in the following logical flow:
Caption: Factors influencing the solubility of this compound.
Predicted and Reported Solubility in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Reported Observations |
| Toluene | Aromatic, Non-polar | High | - |
| Benzene | Aromatic, Non-polar | High | Soluble[4] |
| Dichloromethane (DCM) | Halogenated, Weakly Polar | High | Soluble[4] |
| Chloroform | Halogenated, Weakly Polar | High | Soluble[5][6] |
| Acetone | Ketone, Polar Aprotic | Moderate to High | Almost transparent[7] |
| Ethyl Acetate | Ester, Weakly Polar | Moderate | Soluble[8] |
| Tetrahydrofuran (THF) | Ether, Polar Aprotic | Moderate | - |
| Ethanol | Alcohol, Polar Protic | Moderate | Soluble[4][5][6] |
| Methanol | Alcohol, Polar Protic | Low to Moderate | Soluble[9] |
| Acetonitrile | Nitrile, Polar Aprotic | Low | Insoluble[5] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | High | Soluble[5][10] |
| N,N-Dimethylformamide (DMF) | Amide, Polar Aprotic | High | Soluble[5][10] |
| Hexane | Aliphatic, Non-polar | Low | - |
| Water | Polar Protic | Insoluble | Insoluble[4] |
Note: For the structurally similar compound 8-anilino-1-naphthalenesulfonic acid (ANS), quantitative solubility data is available for some solvents, such as approximately 20 mg/mL in DMSO and 30 mg/mL in DMF.[10][11] While the sulfonic acid group in ANS increases its polarity compared to this compound, this data provides a useful reference point.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent at a given temperature.
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
The following diagram illustrates the key steps in the experimental determination of solubility.
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An In-Depth Technical Guide to the Absorption and Emission Spectra of N-Phenyl-1-anthramine
Abstract
This technical guide provides a comprehensive overview of the anticipated absorption and emission spectral properties of N-Phenyl-1-anthramine (also known as 1-anilinoanthracene). In the absence of extensive, publicly available experimental data for this specific compound, this document synthesizes information from structurally related molecules, including N-Phenyl-9-anthramine and other anthracene derivatives, to project its photophysical behavior. We delve into the theoretical underpinnings of its electronic transitions, the expected influence of solvent polarity (solvatochromism), and potential quantum yield and fluorescence lifetime characteristics. Crucially, this guide offers detailed, field-proven experimental protocols for the systematic characterization of this compound's spectral properties, empowering researchers in materials science and drug development to validate these theoretical insights and unlock the full potential of this molecule.
Introduction: The Significance of this compound
This compound belongs to a class of aromatic compounds based on the anthracene core, a fluorescent chromophore of significant interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials.[1] The strategic placement of a phenylamino substituent on the anthracene skeleton is anticipated to modulate its electronic and photophysical properties, making it a compelling candidate for advanced applications. The position of this substitution is critical; for instance, the properties of this compound (CAS 98683-00-2) are expected to differ from its isomer, N-Phenyl-9-anthramine (CAS 15424-38-1), due to variations in the electronic landscape of the anthracene core.[2][3][4][5] Understanding the absorption and emission spectra of this compound is fundamental to harnessing its potential in the design of novel functional materials.
Theoretical Framework: Understanding the Photophysics
The absorption and emission of light by this compound are governed by the principles of molecular electronic spectroscopy. The process begins with the absorption of a photon, which excites an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, often the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed.
Following excitation, the molecule relaxes to its lowest vibrational level in the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) via several pathways, including the emission of a photon, a process known as fluorescence. Due to energy loss through vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, giving rise to the characteristic Stokes shift.
The phenylamino substituent is expected to act as an electron-donating group, which can engage in intramolecular charge transfer (ICT) upon excitation. This ICT character is often sensitive to the surrounding environment, particularly the polarity of the solvent.
Anticipated Spectral Properties and the Influence of Solvent
While specific experimental data for this compound is scarce, we can infer its likely spectral behavior by examining related anthracene derivatives.
Absorption and Emission Maxima
The absorption spectrum of anthracene derivatives typically exhibits multiple bands in the UV-visible region, corresponding to π-π* transitions. The introduction of the phenylamino group at the 1-position is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene, due to the extension of the π-conjugated system.
Table 1: Anticipated Spectral Properties of this compound in Various Solvents
| Solvent | Polarity (Dielectric Constant) | Expected Absorption Maxima (λ_abs, nm) | Expected Emission Maxima (λ_em, nm) | Expected Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | ~380-400 | ~420-440 | Lower |
| Toluene | 2.38 | ~385-405 | ~430-450 | Moderate |
| Dichloromethane | 8.93 | ~390-410 | ~450-480 | Higher |
| Acetonitrile | 37.5 | ~395-415 | ~470-500 | Higher |
| Ethanol | 24.5 | ~390-410 | ~460-490 | Higher (Protic Effects) |
Note: These values are estimations based on the properties of related anthracene derivatives and require experimental verification.
Solvatochromism
A significant shift in the emission maximum to longer wavelengths with increasing solvent polarity, known as positive solvatochromism, is anticipated for this compound.[6][7] This phenomenon arises from the stabilization of the more polar excited state (due to ICT) by polar solvent molecules. The Lippert-Mataga equation can be used to model this relationship, providing insights into the change in dipole moment upon excitation. In contrast, the absorption spectrum is expected to show a less pronounced solvent dependence.[8]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state, are critical parameters. For many anthracene derivatives, quantum yields can be high. However, the flexibility of the N-phenyl bond may introduce non-radiative decay pathways, potentially lowering the quantum yield compared to more rigid structures. The fluorescence lifetime is typically in the nanosecond range for such fluorophores.[2][9]
Experimental Workflow for Spectral Characterization
To obtain accurate and reliable data for this compound, a systematic experimental approach is essential. The following protocols outline the key steps for characterizing its absorption and emission spectra.
Sample Preparation
-
Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, and ethanol) to investigate solvatochromic effects.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dichloromethane.
-
Working Solutions: Prepare a series of dilute working solutions from the stock solution in the different solvents. The concentration should be optimized to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
Absorption Spectroscopy
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measurement: Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
Emission Spectroscopy
-
Instrumentation: Employ a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and sensitive detector (e.g., photomultiplier tube).
-
Excitation Wavelength: Set the excitation wavelength to the absorption maximum (λ_abs) determined from the absorption spectrum.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., 400-700 nm).
-
Data Analysis: Determine the wavelength of maximum emission (λ_em) and calculate the Stokes shift.
Quantum Yield Determination
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption and emission ranges.
-
Standard Selection: A common standard for this spectral region is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in ethanol (Φ_F = 0.27).
-
Measurement: Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the standard.
-
Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_s):
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Fluorescence Lifetime Measurement
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a high-speed detector.
-
Measurement: Excite the sample at λ_abs and collect the fluorescence decay profile.
-
Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental characterization of this compound's spectral properties.
Caption: A flowchart outlining the key steps for the comprehensive spectral characterization of this compound.
Conclusion and Future Outlook
This compound holds promise as a valuable building block for the development of advanced fluorescent materials. While this guide provides a robust theoretical framework and detailed experimental protocols for its characterization, it is imperative that these projected properties are validated through rigorous experimental investigation. The study of its photophysical properties in a range of environments will not only provide fundamental insights into its structure-property relationships but also pave the way for its application in cutting-edge technologies. Future work should also focus on theoretical calculations, such as time-dependent density functional theory (TD-DFT), to complement experimental findings and provide a deeper understanding of the electronic transitions involved.
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NIST. (n.d.). 1-Anthracenamine. Retrieved from [Link]
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Toth, G., et al. (2021). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Molecules, 26(20), 6241. [Link]
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Schulman, S. G., & Rosenberg, L. S. (1984). Solvatochromic effects in the fluorescence of 2-aminoanthracene and N,N-dimethyl-2-aminoanthracene. Journal of Photochemistry, 27(1), 27-33. [Link]
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NIST. (n.d.). 1-Anthracenamine. Retrieved from [Link]
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Wang, Y., et al. (2007). Electronic structures and spectra of conducting anthracene derivatives. Journal of the Chinese Chemical Society, 54(5), 1183-1190. [Link]
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Baba, M., et al. (2009). Structure and excited-state dynamics of anthracene: ultrahigh-resolution spectroscopy and theoretical calculation. The Journal of Chemical Physics, 130(13), 134315. [Link]
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Guchhait, N., et al. (2018). Photoinduced electron transfer processes of (E)-9-(4-nitrostyryl)anthracene in non-polar solvent medium: generation of long-lived charge-separated states. Journal of Chemical Sciences, 130(10), 146. [Link]
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Zhang, H., et al. (2013). A Designed Fluorescent Anthracene Derivative: Theory, Calculation, Synthesis, and Characterization. The Journal of Physical Chemistry A, 117(16), 3295-3301. [Link]
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Liu, Y., et al. (2010). Crystal structures of anti- and syn-9,10-di(1′-naphthyl)anthracene and isomerization in solid state. CrystEngComm, 12(1), 224-228. [Link]
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Yamasaki, T., et al. (2008). 1,2,3-Tri(9-anthryl)benzene. Photophysical Properties and Solid State Intermolecular Interactions of Radially Arranged, Congested Aromatic π-Planes. The Journal of Organic Chemistry, 73(16), 6323-6331. [Link]
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A Technical Guide to the Chemical Stability of 1-Anilinoanthracene in Solution
Abstract
1-Anilinoanthracene is a fluorescent molecular probe utilized in diverse research applications, from protein folding analysis to materials science. Its utility is fundamentally dependent on the integrity of its chemical structure and the predictability of its photophysical properties. This technical guide provides an in-depth analysis of the chemical stability of 1-anilinoanthracene in solution. We will explore the principal factors that influence its degradation, including light, temperature, pH, and oxidative stress. Furthermore, this guide details robust methodologies for assessing stability, offers field-proven best practices for handling and storage, and elucidates the underlying degradation mechanisms to empower researchers, scientists, and drug development professionals in their experimental design and data interpretation.
Introduction: The Imperative of Stability for a Versatile Probe
1-Anilinoanthracene belongs to a class of hydrophobic fluorescent dyes whose emission properties are exquisitely sensitive to the polarity of their microenvironment. This solvatochromism makes it an invaluable tool for probing non-polar cavities in biomolecules, such as exposed hydrophobic patches on proteins, and for characterizing the internal environment of micelles and membranes. However, the very electronic structure that confers these useful properties—a conjugated system comprising an anthracene core and an anilino substituent—also renders the molecule susceptible to chemical degradation.
The reliability of any data generated using 1-anilinoanthracene is directly contingent upon its chemical stability throughout the experimental timeframe. Unrecognized degradation can lead to a loss of fluorescent signal, the appearance of confounding fluorescent artifacts, and a general loss of assay integrity. For professionals in drug development, where stability testing is a cornerstone of regulatory compliance, understanding the degradation profile of such probes is not merely an academic exercise but a critical component of robust assay validation[1][2]. This guide serves as a comprehensive resource for understanding and mitigating the chemical instability of 1-anilinoanthracene in solution.
Core Molecular Structure and Susceptibility
The 1-anilinoanthracene molecule consists of two key moieties:
-
The Anthracene Core: A polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings. This extended π-system is the primary chromophore and fluorophore. It is also the main site of vulnerability to photooxidation[3].
-
The Anilino Group: An amine-substituted phenyl ring. The nitrogen lone pair electrons donate into the anthracene π-system, modulating its photophysical properties. This group introduces pH sensitivity and a potential site for oxidation.
The stability of the molecule is therefore a composite of the stabilities of these two parts, influenced by their electronic communication.
Key Factors Governing the Stability of 1-Anilinoanthracene in Solution
The degradation of 1-anilinoanthracene is not a singular process but is influenced by a confluence of environmental factors. Understanding these factors is paramount for designing stable formulations and reliable experiments.
Photodegradation: The Primary Threat
Exposure to light, particularly in the UV-A region (315–400 nm) where 1-anilinoanthracene absorbs, is the most significant threat to its stability. The primary mechanism is photooxidation, a process that occurs in the presence of light and molecular oxygen[3].
Mechanism of Photooxidation:
-
Excitation: 1-anilinoanthracene absorbs a photon, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited molecule can transition to a longer-lived triplet state.
-
Energy Transfer: The excited triplet-state 1-anilinoanthracene can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
Reaction: Singlet oxygen attacks the electron-rich central ring of the anthracene core in a [4+2] cycloaddition reaction to form an unstable endoperoxide[3].
-
Decomposition: This endoperoxide can further decompose into non-fluorescent products, such as anthraquinone derivatives[4].
This process consumes the parent molecule, leading to a rapid decline in fluorescence. Studies on similar anthracene derivatives show that this degradation is significantly suppressed under anaerobic conditions[3]. The aniline moiety is also susceptible to photodegradation, often involving reactive oxygen species like hydroxyl radicals and singlet oxygen[5][6].
Oxidative Stability and Fluorescence Quenching
It is crucial to distinguish between irreversible photooxidation and reversible fluorescence quenching by oxygen. Molecular oxygen is an efficient dynamic quencher of fluorescence for many aromatic fluorophores[7][8]. This process occurs via collisions between the excited fluorophore and ground-state oxygen, leading to non-radiative de-excitation.
-
Dynamic Quenching: A collisional process that reduces fluorescence intensity and lifetime but does not consume the fluorophore. The effect is transient and dependent on the concentration of dissolved oxygen. This phenomenon has been studied in detail for the related 1-aminoanthracene[9][10].
-
Irreversible Oxidation: Chemical degradation, often light-induced, that permanently alters the molecule and destroys its fluorescence capacity.
In practical terms, the presence of dissolved oxygen will always reduce the quantum yield of 1-anilinoanthracene to some degree, but in the dark, this effect is reversible. Under illumination, it facilitates a permanent degradation pathway.
Effect of pH
The anilino group contains a nitrogen atom with a lone pair of electrons, which can be protonated under acidic conditions. This change in the ionization state of the molecule can significantly impact its stability and fluorescent properties[11].
The equilibrium between the neutral and protonated forms means that the observed fluorescence and stability can be pH-dependent. Protonation alters the electronic structure of the entire conjugated system, which can change its absorption and emission spectra and potentially open new degradation pathways[12]. For many fluorescent dyes, changes in pH can lead to shifts in emission maxima and quantum yield[11][13]. While specific data for 1-anilinoanthracene is sparse, it is a critical parameter to control in any experimental setup.
Thermal Stability
Compared to photodegradation, 1-anilinoanthracene exhibits greater thermal stability. As a polycyclic aromatic hydrocarbon (PAH) derivative, significant thermal decomposition typically requires elevated temperatures, often well above those used in standard biological assays[14][15]. However, in the context of accelerated stability studies for drug formulation, where temperatures of 40-75°C are common, thermal degradation can become a relevant factor over extended periods[16]. Degradation kinetics generally follow a first-order model, with rates increasing with temperature[15].
Best Practices for Storage and Handling
Based on the intrinsic chemical liabilities of 1-anilinoanthracene, the following best practices are recommended to ensure its integrity.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C, protected from light, in a tightly sealed container. | Minimizes both thermal and photodegradation. Prevents moisture uptake. |
| Storage (Solution) | Prepare stock solutions in a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Store aliquots at -20°C or -80°C, protected from light. Use an inert gas (argon or nitrogen) overlay. | Anhydrous solvents prevent hydrolysis. Aprotic solvents are generally less reactive. Aliquoting prevents repeated freeze-thaw cycles. Inert gas displaces oxygen, minimizing oxidation[17]. |
| Handling | Work in a dimly lit area or use amber-colored labware. Avoid prolonged exposure to ambient light. | Prevents photodegradation during experimental setup[3]. |
| Solvent Choice | Use freshly opened or sparged solvents to minimize dissolved oxygen. | Reduces both dynamic fluorescence quenching and oxidative degradation[9][10]. |
| pH Control | Buffer all aqueous working solutions to a stable and consistent pH. | Ensures reproducible fluorescence and stability by maintaining a consistent ionization state[11]. |
| Experimental Controls | Include a "probe only" control under identical conditions to monitor for degradation-related signal changes over the course of the experiment. | Differentiates between probe instability and genuine experimental effects. |
Experimental Assessment of Chemical Stability
A systematic evaluation of stability is essential for validating any assay that relies on 1-anilinoanthracene. A forced degradation study is a powerful approach to identify potential degradation pathways and develop stability-indicating analytical methods[16].
The Forced Degradation Study Workflow
This workflow is designed to subject a solution of 1-anilinoanthracene to a range of harsh conditions to accelerate its degradation. The outcome helps in understanding its liabilities and in developing an analytical method that can separate the intact molecule from its degradation products.
Protocol: Forced Degradation and HPLC Analysis
This protocol provides a framework for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is truly "stability-indicating."
A. Materials and Reagents:
-
1-Anilinoanthracene
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/Vis and/or Fluorescence detector (FLD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven and water bath
B. Preparation of Solutions:
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of 1-anilinoanthracene in ACN.
-
Working Solution: Dilute the stock solution to 100 µg/mL in a 50:50 ACN:Water mixture. This will be the starting material for all stress conditions.
C. Application of Stress Conditions: For each condition, mix 1 mL of the working solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL working solution + 1 mL water) at 4°C in the dark.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. | To test stability against acidic conditions. |
| Base Hydrolysis | Add 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. | To test stability against alkaline conditions. |
| Oxidation | Add 3% H₂O₂. Store at room temperature in the dark for 2, 8, and 24 hours. | To test susceptibility to oxidative degradation[5]. |
| Thermal | Use the working solution as is. Incubate at 60°C in the dark for 1, 3, and 7 days. | To assess thermal lability[15]. |
| Photolytic | Expose the working solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). Run a dark control in parallel. | To assess photodegradation, the most likely pathway[3]. |
D. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a final theoretical concentration of ~10 µg/mL with the mobile phase.
-
Inject onto the HPLC system.
E. Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm; Fluorescence (FLD) with Ex: 360 nm, Em: 480 nm.
-
Analysis: Monitor the decrease in the peak area of the parent 1-anilinoanthracene and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are chromatographically resolved from the parent peak.
Conclusion
The chemical stability of 1-anilinoanthracene in solution is a multi-faceted issue that demands careful consideration from researchers. While robust under controlled thermal and pH conditions, its susceptibility to photooxidation is a significant liability that must be actively managed. By understanding the underlying degradation mechanisms, implementing rigorous storage and handling protocols, and employing validated stability-indicating analytical methods, scientists can ensure the integrity of their experiments and the reliability of their data. This guide provides the foundational knowledge and practical methodologies to harness the full potential of this powerful fluorescent probe while mitigating the risks associated with its chemical instability.
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Photodegradation of aniline in aqueous suspensions of microalgae. PubMed. Available at: [Link]
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An In-Depth Technical Guide to N-Phenyl-1-anthramine Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-Phenyl-1-anthramine and its derivatives, a class of compounds with significant potential in materials science and drug discovery. We will delve into their synthesis, explore their physicochemical properties, and discuss their emerging applications, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic promise of this chemical scaffold.
Introduction: The this compound Scaffold
This compound, also known as N-phenyl-1-anthracenamine, is an aromatic amine characterized by a phenyl group attached to an amino substituent at the 1-position of an anthracene core. This structural motif imparts unique electronic and photophysical properties, making its derivatives attractive candidates for a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes. In the context of drug discovery, the planar aromatic system of anthracene allows for potential intercalation with DNA, while the N-phenyl substituent provides a vector for chemical modification to modulate biological activity and pharmacokinetic properties.
The core structure's rigidity and potential for π-π stacking interactions make it an intriguing scaffold for targeting various biological macromolecules. This guide will focus on the synthesis of this compound derivatives, their characterization, and their potential as anticancer agents, with a particular emphasis on their possible role as kinase inhibitors.
Synthetic Strategies for N-Aryl-1-Anthracenamines
The construction of the C-N bond between the anthracene core and the phenylamine moiety is the key challenge in the synthesis of this compound and its analogs. Two powerful cross-coupling methodologies are primarily employed for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its high efficiency, broad substrate scope, and functional group tolerance.[3]
Conceptual Workflow for Buchwald-Hartwig Amination:
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The Predicted Toxicological Profile of 1-Anilinoanthracene: A Structure-Activity Relationship-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological assessment of 1-anilinoanthracene, a compound for which direct empirical data is not publicly available. Employing a scientifically rigorous structure-activity relationship (SAR) analysis, this document synthesizes the known toxicological profiles of its constituent moieties, aniline and anthracene, to forecast its potential hazards. This in-depth guide is intended to inform risk assessment, guide handling procedures, and direct future toxicological testing for researchers, scientists, and professionals in drug development. The assessment covers predicted absorption, distribution, metabolism, and excretion (ADME), acute toxicity, genotoxicity, and carcinogenicity, underpinned by mechanistic insights from the parent compounds.
Introduction: The Imperative for a Predictive Toxicological Assessment
1-Anilinoanthracene, a molecule combining an aromatic amine with a polycyclic aromatic hydrocarbon (PAH), presents a unique challenge for toxicological evaluation due to the absence of direct safety data. In the landscape of chemical research and drug development, the imperative to understand the potential hazards of novel or understudied compounds is paramount for ensuring laboratory safety and guiding preclinical development. This guide addresses this critical knowledge gap by constructing a predictive toxicological profile based on the well-documented effects of aniline and anthracene.
This document moves beyond a simple recitation of data for the parent compounds. Instead, it offers a reasoned, expert analysis of how the chemical fusion of aniline and anthracene into a single molecule could modulate their individual toxicological properties. The insights herein are designed to be a crucial starting point for any scientific endeavor involving 1-anilinoanthracene, providing a robust framework for safe handling and future empirical studies.
Physicochemical Properties and Predicted ADME Profile
The toxicological activity of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for 1-anilinoanthracene is unavailable, its physicochemical properties can be inferred from its structure.
Table 1: Predicted Physicochemical and ADME Properties of 1-Anilinoanthracene
| Property | Prediction for 1-Anilinoanthracene | Rationale based on Aniline and Anthracene |
| Molecular Weight | ~269.34 g/mol | Sum of constituent parts |
| Physical State | Likely a solid at room temperature | Anthracene is a solid |
| Solubility | Poorly soluble in water; soluble in organic solvents | Both parent compounds have low aqueous solubility |
| Absorption | Readily absorbed via oral, dermal, and inhalation routes.[1][2] | Aniline is well-absorbed through all routes.[1][2] Anthracene, being lipophilic, is also expected to be absorbed. |
| Distribution | Likely to distribute to fatty tissues and spleen. | The lipophilicity of the anthracene moiety suggests distribution to adipose tissue. The aniline moiety raises concern for spleen accumulation.[3][4][5] |
| Metabolism | Expected to undergo extensive hepatic metabolism. | Aniline is metabolized via N-oxidation and ring hydroxylation.[6][7][8] Anthracene is metabolized to diols and phenols.[9] The combined structure will likely be a substrate for cytochrome P450 enzymes. |
| Excretion | Primarily excreted in urine as conjugated metabolites. | Metabolites of both aniline and anthracene are excreted in urine after conjugation (glucuronidation and sulfation).[6][7] |
Predicted Acute Toxicity: A Dual Threat
The acute toxicity of 1-anilinoanthracene is predicted to encompass hazards from both the aniline and anthracene moieties.
Hematotoxicity: The Aniline Contribution
The most significant acute toxic effect of aniline is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[10][11] This leads to cyanosis, and in severe cases, can result in dizziness, headache, irregular heartbeat, convulsions, coma, and death.[10]
Predicted Effect for 1-Anilinoanthracene: It is highly probable that 1-anilinoanthracene will be a methemoglobin-inducing agent due to the presence of the aniline group. The metabolic activation of the amino group is the key step in this toxicity.
Irritation and Photosensitization: The Anthracene Contribution
Anthracene is known to cause skin and eye irritation.[12][13] A notable property of anthracene is its ability to cause photosensitization, where skin irritation is exacerbated by exposure to sunlight.[12]
Predicted Effect for 1-Anilinoanthracene: 1-Anilinoanthracene is predicted to be a skin and eye irritant. Due to the anthracene moiety, there is a significant risk of photosensitization upon dermal exposure.
Genotoxicity: A High Index of Suspicion
Genotoxicity, the ability of a chemical to damage genetic material, is a critical endpoint in toxicological assessment, as it is often linked to carcinogenicity.
Aniline's Genotoxic Profile
The genotoxicity of aniline is complex. While it is generally not mutagenic in bacterial reverse mutation assays (Ames test), there is evidence for clastogenic activity (causing chromosomal damage) both in vitro and in vivo at high, toxic doses.[14][15][16] Positive results have been observed in some mammalian cell mutation assays.[14]
Anthracene's Genotoxic Profile
Historically, anthracene has been considered non-genotoxic in many standard assays.[9] However, some studies have shown that it can induce DNA damage, particularly under conditions of photoactivation.[17][18] Furthermore, its metabolites can have genotoxic potential.
Predicted Genotoxicity of 1-Anilinoanthracene: Given the evidence for genotoxicity from both parent compounds, 1-anilinoanthracene should be considered a potential genotoxic agent. The combination of the aniline and anthracene structures could lead to metabolites that are capable of forming DNA adducts.
Experimental Protocol: Ames Test for Mutagenicity
A foundational screen for genotoxicity is the bacterial reverse mutation assay (Ames test).
Objective: To determine if 1-anilinoanthracene or its metabolites can induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify metabolites with mutagenic potential.
-
Dose Range: Based on a preliminary cytotoxicity assay, select a range of at least five concentrations of 1-anilinoanthracene.
-
Procedure:
-
Plate the tester strains with various concentrations of 1-anilinoanthracene on minimal glucose agar plates.
-
Include both positive and negative (vehicle) controls.
-
Incubate the plates for 48-72 hours.
-
-
Analysis: Count the number of revertant colonies. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.
Carcinogenicity: A Significant Concern
The carcinogenic potential of 1-anilinoanthracene is a major concern, drawing from the evidence for both of its structural components.
Aniline and Spleen Tumors
Aniline is classified as a probable human carcinogen (Group B2) by the EPA.[19][20] Animal studies have shown that aniline induces tumors of the spleen in rats.[19] The proposed mechanism is not direct genotoxicity but rather a secondary effect of chronic erythrocyte damage and the resulting iron overload and oxidative stress in the spleen.[3][4][5][21]
The Evolving View on Anthracene's Carcinogenicity
While older assessments categorized anthracene as non-carcinogenic, a recent two-year feeding study in rats and mice provided "clear evidence" of its carcinogenic potential, inducing various tumors including hepatocellular and renal cell carcinomas.[22]
Predicted Carcinogenicity of 1-Anilinoanthracene: Based on the strong evidence for carcinogenicity from both aniline and recent data on anthracene, 1-anilinoanthracene should be treated as a potential carcinogen. The combined structure presents multiple mechanistic possibilities for carcinogenesis, including both genotoxic and non-genotoxic pathways.
Mechanism of Predicted Aniline-Induced Spleen Toxicity
The following diagram illustrates the proposed mechanism for aniline-induced spleen toxicity, which is a relevant consideration for 1-anilinoanthracene.
Caption: Proposed mechanism of spleen toxicity for 1-anilinoanthracene.
Conclusion and Recommendations
This in-depth technical guide, based on a rigorous structure-activity relationship analysis, strongly suggests that 1-anilinoanthracene should be handled as a hazardous chemical with the potential for significant acute and chronic health effects. The primary concerns are hematotoxicity (methemoglobinemia), skin and eye irritation with photosensitization, genotoxicity, and carcinogenicity.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Strict Handling Procedures: Assume 1-anilinoanthracene is toxic and handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be conducted in a certified chemical fume hood.
-
Avoid Dermal and Inhalation Exposure: Given the predicted absorption through all routes, dermal and inhalation exposure should be minimized.
-
Prioritize Empirical Testing: This predictive profile should be used to guide, not replace, empirical toxicological testing. At a minimum, in vitro assays for mutagenicity (Ames test) and clastogenicity (e.g., micronucleus test) should be conducted.
-
Informed Preclinical Development: For those considering this or similar molecules for drug development, the potential for hematotoxicity and carcinogenicity must be addressed early in the preclinical safety assessment.
This guide serves as a critical first step in understanding the toxicological landscape of 1-anilinoanthracene. By leveraging the extensive knowledge of its constituent parts, we can approach its use and study with the necessary caution and scientific foresight.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Aniline. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Khan, M. F., Wu, X., & Ansari, G. A. S. (2017). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Drug Metabolism, 18(10), 973-981. [Link]
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Khan, M. F., Wu, X., & Ansari, G. A. S. (2017). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. PubMed. [Link]
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Bus, J. S., & Popp, J. A. (1987). Perspectives on the mechanism of action of the splenic toxicity of aniline and structurally-related compounds. Food and Chemical Toxicology, 25(8), 619-626. [Link]
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Olaniran, A. O., et al. (2022). Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. Journal of Hazardous Materials, 424(Pt C), 127595. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels. [Link]
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Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Critical Reviews in Toxicology, 35(8-9), 783-835. [Link]
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Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic Activities of Aniline and its Metabolites and Their Relationship to the Carcinogenicity of Aniline in the Spleen of Rats. ResearchGate. [Link]
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Khan, M. F., et al. (2017). Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: A review. Xi'an Jiaotong-Liverpool University (XJTLU). [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Toxic Substance Portal. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Aniline. [Link]
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Australian Industrial Chemicals Introduction Scheme. (2023). Aniline and its salts - Evaluation statement. [Link]
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Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic Activities of Aniline and its Metabolites and Their Relationship to the Carcinogenicity of Aniline in the Spleen of Rats. Taylor & Francis Online. [Link]
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Dhurvey, V., et al. (2023). Genotoxic, Carcinogenic and Reproductive Studies on Aniline: A Mini Review. ResearchGate. [Link]
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U.S. Environmental Protection Agency (EPA). (2007). Provisional Peer Reviewed Toxicity Values for Aniline. [Link]
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Vermont Department of Health. (n.d.). Aniline. [Link]
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Minnesota Department of Health. (2019). Anthracene Toxicological Summary Sheet. [Link]
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Im, E., et al. (2022). Clear evidence of the carcinogenic potential of anthracene: A 2-year feeding study in rats and mice. Journal of Applied Toxicology, 42(12), 2097-2111. [Link]
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Modick, H., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology, 90(2), 249-258. [Link]
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Modick, H., et al. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. PubMed. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging N-Phenyl-1-anthramine and its Derivatives as Fluorescent Probes for Protein Characterization
Audience: Researchers, scientists, and drug development professionals engaged in protein analysis, formulation, and characterization.
Abstract: This document provides a comprehensive guide to the application of N-Phenyl-1-anthramine and its widely used sulfonated derivative, 8-Anilinonaphthalene-1-sulfonic acid (ANS), as extrinsic fluorescent probes. These probes are invaluable tools for investigating protein conformation, stability, and aggregation. We will delve into the underlying principles of their fluorescence, provide detailed, field-proven protocols for their use, and offer insights into data interpretation and troubleshooting.
Introduction: The Power of Environment-Sensitive Probes
In the landscape of protein analytics, fluorescent probes that report on their local environment offer a powerful, non-invasive window into molecular behavior. This compound and its more water-soluble salt, 8-Anilinonaphthalene-1-sulfonic acid (ANS), are preeminent examples of such probes.[1] While weakly fluorescent in aqueous, polar environments, their quantum yield increases dramatically when they encounter non-polar, hydrophobic regions.[2] This property makes them exceptionally suited for detecting exposed hydrophobic patches on the surface of proteins—a common hallmark of non-native conformations, folding intermediates, and aggregates.[3][4][5]
This guide will focus on ANS as the model probe due to its extensive use and favorable solubility profile in typical biochemical buffers. The principles and protocols discussed are, however, broadly applicable to the parent compound, this compound (also known as N-phenyl-1-naphthylamine or NPN), with appropriate adjustments for its higher hydrophobicity.[6][7][8][9]
Core Principles: Mechanism of Hydrophobic Sensing
The utility of ANS as a fluorescent probe is rooted in its photophysical properties. The molecule consists of an anilinonaphthalene core, which is hydrophobic, and a charged sulfonate group that imparts water solubility.
-
In Aqueous Solution: In a polar solvent like water, the excited state of ANS is rapidly quenched by solvent molecules, leading to very low fluorescence quantum yield.[2]
-
In a Hydrophobic Environment: When ANS binds to a hydrophobic pocket on a protein surface, it is shielded from the quenching effects of water. This restricted environment leads to a significant increase in fluorescence intensity and a characteristic "blue shift" (a shift of the emission maximum to a shorter wavelength).[2][4]
This phenomenon allows researchers to monitor processes that alter a protein's surface hydrophobicity in real-time. Such processes include:
-
Protein unfolding or denaturation, which exposes the hydrophobic core.
-
The formation of partially folded intermediates, such as "molten globules," which are known to have exposed hydrophobic clusters.[5]
-
The association of protein monomers into oligomers and larger aggregates.[10]
While hydrophobic interaction is a key driver, it is also recognized that electrostatic interactions between the negatively charged sulfonate group of ANS and cationic residues (like lysine and arginine) on the protein surface contribute significantly to the binding energy.[11][12] This dual nature of binding—both hydrophobic and electrostatic—underpins its sensitivity.
Caption: Mechanism of ANS fluorescence enhancement upon binding to hydrophobic sites.
Application & Protocol: Monitoring Stress-Induced Protein Aggregation
A primary application of ANS is in the development of biopharmaceuticals, where protein aggregation is a critical quality attribute that can compromise safety and efficacy.[10] This protocol details a method for using ANS to monitor protein aggregation induced by a stress factor (e.g., heat, low pH, or chemical denaturants).
Materials and Reagents
-
Protein of Interest: Purified protein at a known concentration (e.g., 0.1 - 1.0 mg/mL).
-
Buffer: A buffer system in which the native protein is stable (e.g., 50 mM sodium phosphate, pH 7.4).
-
ANS Stock Solution: A 10 mM stock solution of 8-Anilinonaphthalene-1-sulfonic acid (ammonium or sodium salt) prepared in a non-aqueous solvent like methanol or DMSO.[3][4] Store protected from light at 4°C.
-
Instrumentation: A fluorescence spectrophotometer (spectrofluorometer) equipped with a temperature-controlled cuvette holder.
-
Cuvettes: Quartz fluorescence cuvettes with a 1 cm path length.
Quantitative Data Summary
| Parameter | Typical Value | Note |
| ANS Excitation λmax | 350 - 390 nm | The optimal wavelength should be determined empirically, but 360-380 nm is a common starting point.[3][10][13] |
| ANS Emission λmax (Bound) | 470 - 490 nm | A significant blue shift from the emission in buffer (~515 nm).[2][13] |
| Protein Concentration | 0.1 - 0.2 mg/mL | Higher concentrations can lead to inner-filter effects.[4][13] |
| ANS Final Concentration | 40 - 100 µM | A molar excess of ANS to protein is required to ensure binding is not limited by probe concentration.[3][13] |
| Incubation Time | 5 minutes (in the dark) | Allows for binding equilibrium to be reached before measurement.[4] |
Experimental Workflow
Caption: Experimental workflow for monitoring protein aggregation with ANS.
Step-by-Step Protocol
-
Sample Preparation:
-
Dilute the protein of interest to a final concentration of 0.1 mg/mL in the desired experimental buffer.[13] Prepare a sufficient volume for all experimental and control samples.
-
Prepare a "Buffer + ANS" control sample containing only the buffer. This will be used to measure the background fluorescence of the probe itself.
-
Prepare an "Unstressed Protein" control. This sample will contain the protein and ANS but will not be subjected to the stress condition (e.g., it will be kept at a stable temperature).
-
-
Probe Addition:
-
From the 10 mM ANS stock solution, add the required volume to each sample (including controls) to achieve the final working concentration (e.g., 50 µM).
-
Causality Insight: Adding a small volume of a concentrated stock minimizes the impact of the organic solvent (methanol/DMSO) on protein stability.
-
Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can induce aggregation.
-
-
Incubation:
-
Incubate all samples in the dark for 5 minutes at room temperature.[4]
-
Causality Insight: Incubation allows the ANS binding to reach equilibrium. Protection from light is crucial to prevent photobleaching of the fluorescent probe.
-
-
Spectrofluorometer Setup:
-
Measurement:
-
Baseline: First, measure the emission spectrum of the "Buffer + ANS" control. This is your background signal.
-
Initial Reading (T=0): Measure the emission spectrum of the unstressed and stressed samples before applying the stress.
-
Stress Application & Monitoring: Begin the stress protocol (e.g., start the temperature ramp in the fluorometer).[13] Monitor the fluorescence intensity at the emission maximum (determined from the initial scan, e.g., ~480 nm) as a function of time or temperature.
-
Data Interpretation and Troubleshooting
-
Positive Result: An increase in fluorescence intensity, often accompanied by a blue shift in the emission maximum, indicates that ANS is binding to newly exposed hydrophobic surfaces on the protein.[2][4] In the context of this protocol, this is interpreted as stress-induced unfolding and/or aggregation. A sigmoidal curve when plotting intensity versus temperature is typical for thermally induced unfolding and aggregation.
-
Self-Validation and Controls:
-
The "Buffer + ANS" control ensures that the observed signal change is not due to the probe itself (e.g., temperature sensitivity of ANS fluorescence).
-
The "Unstressed Protein" control confirms that the protein is stable under the initial experimental conditions and that the signal increase is a direct result of the applied stress.
-
-
Troubleshooting:
-
High Background Signal: This may be due to probe precipitation. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%).
-
No Signal Change: The protein may be highly stable under the tested conditions, or the aggregation pathway may not involve the exposure of significant hydrophobic patches. Consider a more aggressive stress condition or an orthogonal technique like light scattering.
-
Signal Decrease (Quenching): At very high protein concentrations or in highly aggregated samples, the signal can decrease due to light scattering or inner-filter effects. Verifying an appropriate protein concentration range is critical.[4]
-
References
-
Binding of 1-anilinonaphthalene-8-sulfonic acid to alpha-crystallin - PubMed. (1997). PubMed. [Link]
-
1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC - NIH. National Institutes of Health. [Link]
-
ANS fluorescence experiment - Bio-protocol. Bio-protocol. [Link]
-
8-Anilinonaphthalene-1-sulfonic acid - Wikipedia. Wikipedia. [Link]
-
1-Anilino-8-naphthalene sulfonate as a protein conformational tightening agent | Scilit. Scilit. [Link]
- Extrinsic Fluorescence. Characterization of Aggregates and Particles in Protein-Based Drugs.
-
Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - NIH. National Institutes of Health. [Link]
-
ANS fluorescence - Bio-protocol. Bio-protocol. [Link]
-
New methods allowing the detection of protein aggregates: A case study on trastuzumab. HAL Open Science. [Link]
-
The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed. (1987). PubMed. [Link]
-
ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - NIH. National Institutes of Health. [Link]
-
Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils. Taylor & Francis Online. [Link]
-
Distinct phases of the fluorescence response of the lipophilic probe N-phenyl-1-naphthylamine in intact cells and membrane vesicles of Escherichia coli - PubMed. (1987). PubMed. [Link]
-
Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed. PubMed. [Link]
-
Emission-wavelength-dependent decay of the fluorescent probe N-phenyl-1-naphthylamine. PubMed. [Link]
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Utilizing Environment-Sensitive Probes for Membrane Fluidity Analysis: A Deep Dive into 1-Anilino-8-Naphthalene Sulfonate (ANS)
An Application and Protocol Guide for Researchers
Introduction: The Principle of Environment-Sensitive Fluorescence
Biological membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins. This fluidity is critical for a vast array of cellular functions, from signal transduction to membrane trafficking. The viscosity of the lipid bilayer, or membrane fluidity, is influenced by factors such as temperature, lipid composition (e.g., saturation of fatty acid tails and cholesterol content), and the presence of membrane-associated proteins.[1][2][3]
To study these dynamic properties, researchers employ fluorescent probes whose spectral characteristics are sensitive to their immediate molecular environment. While the query specified "1-anilinoanthracene," the most extensively characterized and widely utilized probe for analyzing hydrophobic sites, which is central to membrane fluidity studies, is 8-Anilinonaphthalene-1-sulfonic acid (ANS) , also known as 1-anilino-8-naphthalenesulfonate.[4] This guide will focus on ANS as the archetypal probe for these applications, given its robust documentation in scientific literature.
ANS is an amphipathic molecule, possessing a hydrophobic anilinonaphthalene core and a charged sulfonate group.[5] Its fluorescence properties are highly dependent on the polarity of its solvent environment. In aqueous, polar solutions, ANS is only weakly fluorescent. However, upon binding to hydrophobic regions, such as the acyl chain region of a lipid bilayer or hydrophobic pockets in proteins, it experiences a less polar environment. This transition leads to a significant increase in its fluorescence quantum yield and a characteristic blue shift (hypsochromic shift) in its emission maximum.[5][6] This phenomenon is the cornerstone of its use in membrane fluidity studies.
Changes in membrane fluidity alter the packing of lipid acyl chains, which in turn modulates the local polarity and water accessibility within the bilayer. A more fluid, disordered membrane provides a more hydrophobic environment for ANS to partition into, resulting in higher fluorescence intensity compared to a more rigid, ordered (gel-phase) membrane. By monitoring these changes in fluorescence, one can infer changes in the biophysical state of the membrane.
Core Concepts: From Probe Partitioning to Fluorescence Signal
The utility of ANS as a membrane fluidity probe is grounded in the principles of fluorescence spectroscopy and lipid biophysics. The probe's interaction with the membrane and the resulting signal can be understood through the following logical progression.
Figure 2: Experimental workflow for measuring membrane fluidity in liposomes using ANS.
Protocol 2: Analysis of Membrane Fluidity in Live Cells or Isolated Membranes
This protocol allows for the assessment of average membrane fluidity in more complex biological samples.
Materials:
-
ANS stock solution (as in Protocol 1)
-
Cell culture or isolated membrane preparation (e.g., red blood cell ghosts, plasma membrane vesicles)
-
Physiologically relevant buffer (e.g., PBS or HBSS for cells)
-
Spectrofluorometer or plate reader with fluorescence capabilities
Methodology:
-
Sample Preparation:
-
For cell suspensions, wash the cells twice with buffer and resuspend to a density of approximately 1x10^6 cells/mL.
-
For isolated membranes, dilute the preparation to a known protein concentration (e.g., 0.1-0.5 mg/mL) in buffer.
-
-
Probe Labeling and Measurement:
-
Transfer the cell or membrane suspension to a cuvette or a well in a microplate.
-
Add ANS to a final concentration of 5-10 µM. The optimal concentration may need to be determined empirically to maximize signal while minimizing potential toxicity or artifacts.
-
Incubate at the desired temperature (e.g., 37°C) for 10-15 minutes, protected from light, to allow the probe to partition into the cell membranes.
-
Measure fluorescence as described in Protocol 1 (λex ~370-380 nm, record emission spectrum or intensity at λem ~480 nm).
-
-
Controls and Interpretation:
-
It is crucial to run appropriate controls. Measure the fluorescence of unstained cells/membranes to account for autofluorescence. Also, measure the fluorescence of ANS in the buffer alone.
-
Subtract the autofluorescence from the stained sample's reading.
-
An increase in fluorescence intensity relative to a control condition (e.g., untreated vs. drug-treated cells) indicates an increase in average membrane fluidity. [7] * Caution: ANS is not strictly a plasma membrane probe and can permeate into the cell, binding to intracellular membranes and proteins. [4]Therefore, the signal represents an average of all hydrophobic environments the probe encounters. For plasma membrane-specific measurements, other probes like Laurdan may be more suitable. [8]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. Below is an example table illustrating expected results from a temperature-dependent study on liposomes.
| Liposome Composition | Temperature (°C) | Relative Fluorescence Intensity (Arbitrary Units) | Emission Max (λem, nm) | Inferred Membrane State |
| DPPC (Tm = 41°C) | 25 | 150 | 490 | Gel Phase (Rigid) |
| DPPC (Tm = 41°C) | 45 | 850 | 475 | Liquid Crystalline (Fluid) |
| DOPC (Tm = -18°C) | 25 | 900 | 472 | Liquid Crystalline (Fluid) |
| Buffer + ANS only | 25 | 20 | 515 | Aqueous Environment |
Key Interpretive Points:
-
Increased Intensity: Correlates with increased membrane fluidity, allowing for greater partitioning of ANS into the hydrophobic core.
-
Blue Shift (Decreased λem): Indicates the probe is in a more non-polar environment, which is also consistent with a more fluid and less hydrated membrane interior.
Limitations and Scientific Trustworthiness
To ensure the trustworthiness of results, one must acknowledge the limitations of the technique:
-
Probe Location: The precise location of ANS within the bilayer is not at a single depth. It tends to localize at the glycerol backbone/acyl chain interface. Therefore, it reports on the fluidity of this specific region.
-
Non-Specific Binding: In cellular systems, ANS binds to hydrophobic pockets on proteins as well as membranes. [9][10]This can complicate the interpretation of results, as changes in fluorescence may not be solely due to membrane fluidity.
-
Averaged Signal: The fluorescence measurement in a cuvette provides a signal averaged over the entire population of cells or vesicles. It does not provide information on the heterogeneity of membrane domains (e.g., lipid rafts), for which microscopy-based techniques are required. [11][12][13] Self-Validating System:
-
Always perform a positive control. For example, use a known membrane fluidizer like benzyl alcohol to confirm that your system can report an increase in fluidity.
-
Conversely, use a membrane rigidifier like cholesterol in a fluid membrane (e.g., DOPC) to demonstrate a decrease in fluorescence.
-
Check for inner filter effects at high sample concentrations, where the sample itself absorbs excitation or emission light, leading to non-linear fluorescence responses. This can be checked by performing a concentration-dependent titration.
References
- Bagatolli, L. A. (2013). Laurdan fluorescence properties in membranes: a journey from the fluorometer to the microscope. In Fluorescent Methods to Study Biological Membranes. Springer, Berlin, Germany.
- Baumgart, T., Hess, S. T., & Webb, W. W. (2003). Imaging coexisting fluid domains in biomembrane models coupling curvature and line tension. Nature, 425, 821–824. [URL: https://www.nature.
- Clayton, A. H. A., Hanley, Q. S., Arndt-Jovin, D. J., Subramaniam, V., & Jovin, T. M. (2002). Dynamic fluorescence anisotropy imaging microscopy in the frequency domain (rFLIM). Biophysical Journal, 83(3), 1631–1649. [URL: https://www.cell.com/biophysj/fulltext/S0006-3495(02)73931-X]
- Gains, N., & Dawson, A. P. (1975). 8-Anilinonaphthalene-1-sulphonate interaction with whole and disrupted mitochondria: a re-evaluation of the use of double-reciprocal plots in the derivation of binding parameters for fluorescent probes binding to mitochondrial membranes. Biochemical Journal, 148(1), 157–160. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1165518/]
- Kahya, N., Scherfeld, D., Bacia, K., Poolman, B., & Schwille, P. (2003). Probing lipid mobility of raft-exhibiting model membranes by fluorescence correlation spectroscopy. Journal of Biological Chemistry, 278, 28109–28115. [URL: https://www.jbc.org/article/S0021-9258(20)72126-7/fulltext]
- Matulis, D., & Lovrien, R. E. (1998). 1-Anilino-8-naphthalene sulfonate (ANS) anion is a protein conformational tightening agent. Biophysical Journal, 74(1), 422-429.
- Müller, C., et al. (2016). The membrane-targeting antibiotic daptomycin affects membrane fluidity in Bacillus subtilis. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2797-2805.
- Parasassi, T., & Gratton, E. (1995). Membrane lipid domains and dynamics as detected by Laurdan fluorescence. Journal of Fluorescence, 5(1), 59-69.
- Schwille, P., Korlach, J., & Webb, W. W. (1999). Fluorescence correlation spectroscopy with single-molecule sensitivity on cell and model membranes. Cytometry, 36(3), 176–182.
- Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. Retrieved from [URL: https://en.wikipedia.org/wiki/8-Anilinonaphthalene-1-sulfonic_acid]
- Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18351–18357. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823971/]
- ResearchGate. (n.d.). Molecular structure of 8-anilino-1-naphthalenesulfonic acid (ANS). Retrieved from [URL: https://www.researchgate.net/figure/a-Molecular-structure-of-8-anilino-1-naphthalenesulfonic-acid-ANS-b-Normalized_fig1_400109772]
- Khan Academy. (n.d.). Fluid mosaic model: cell membranes. Retrieved from [URL: https://www.khanacademy.org/science/ap-biology/cell-structure-and-function/plasma-membranes/a/fluid-mosaic-model-cell-membranes-article]
- Biology LibreTexts. (n.d.). Fluidity of the Membrane. Retrieved from [URL: https://bio.libretexts.org/Bookshelves/Cell_and_Molecular_Biology/Book%3A_Basic_Cell_and_Molecular_Biology_(Bergtrom)/02%3A_The_Cell/2.03%3A_Fluidity_of_the_Membrane]
- Wikipedia. (n.d.). Membrane fluidity. Retrieved from [URL: https://en.wikipedia.org/wiki/Membrane_fluidity]
- Mote, V. R., et al. (2021). Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity. In Staphylococcus aureus. Humana, New York, NY.
- Wattez, H., et al. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Journal of Pharmaceutical Sciences, 79(1), 9-13.
- Soncin, S., et al. (1989). 1-anilino-8-naphthalenesulphonate binding parameters in red cell membranes. Does diabetes mellitus affect cell membrane dynamics?. Journal of Clinical Chemistry and Clinical Biochemistry, 27(11), 839-45.
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Application Notes and Protocols: N-Phenyl-1-anthramine for Advanced Fluorescence Microscopy
Abstract: This document provides a comprehensive technical guide for researchers, cell biologists, and drug development professionals on the application of N-Phenyl-1-anthramine in fluorescence microscopy. We delve into the core principles of its function as a solvatochromic probe, offering detailed, field-tested protocols for visualizing and quantifying hydrophobic cellular structures, with a primary focus on lipid droplets and the analysis of cell membrane polarity. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.
Introduction: Unveiling Cellular Microenvironments
The cellular landscape is a dynamic mosaic of microenvironments, each with distinct biophysical properties. The polarity of these environments, particularly within lipid-rich structures like cell membranes and lipid droplets, is a critical determinant of cellular function and a key indicator of physiological state.[1] this compound, also known as 1-Anilinoanthracene, is a powerful fluorescent tool that belongs to a class of environment-sensing probes.[2] Its utility stems from a photophysical property known as solvatochromism, where its fluorescence characteristics are intrinsically linked to the polarity of its immediate surroundings.[3] This unique feature allows it to act as a molecular reporter, "turning on" from a state of low fluorescence in the aqueous cytoplasm to high fluorescence upon partitioning into non-polar, lipidic compartments. This guide will provide the foundational knowledge and practical protocols to leverage this compound for high-fidelity imaging of these crucial cellular domains.
Part 1: The Principle of Action - Solvatochromism
The functionality of this compound is governed by its interaction with the solvent environment at the molecular level. In polar, aqueous environments such as the cytoplasm or cell culture medium, the probe's excited state is rapidly quenched by interactions with water molecules, resulting in a very low fluorescence quantum yield.
Upon entering a non-polar (hydrophobic) environment, such as the core of a lipid droplet or the acyl chain region of a membrane bilayer, the probe is shielded from these quenching interactions.[3][4] This sequestration into a non-polar environment restricts molecular motion and alters the energy of the excited state, leading to a dramatic increase in fluorescence quantum yield and, in some cases, a shift in the emission wavelength.[5] This "light-up" capability makes it an excellent probe for imaging hydrophobic structures with high signal-to-background contrast.[3]
Caption: Mechanism of this compound's solvatochromic fluorescence.
Part 2: Core Applications & Step-by-Step Protocols
Application 1: Live-Cell Imaging and Quantification of Lipid Droplets
Scientific Rationale: Lipid droplets (LDs) are dynamic organelles that serve as hubs for lipid storage and metabolism.[6] Their dysregulation is linked to numerous diseases, including obesity, diabetes, and cancer.[7] LDs are composed of a neutral lipid core, making them the most hydrophobic compartments in the cell. This compound's properties make it an ideal candidate for staining these organelles. It rapidly partitions from the aqueous cytoplasm into the lipidic core of LDs, resulting in bright, specific fluorescence with minimal background, enabling both qualitative visualization and quantitative analysis.[6][7][8]
Experimental Protocol:
1. Materials and Reagents:
-
This compound (Molecular Weight: 269.35 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging vessel (e.g., glass-bottom dishes, chambered coverslips)
-
Cell line of interest (e.g., HeLa, 3T3-L1 adipocytes, Huh-7)
2. Reagent Preparation:
-
10 mM Stock Solution: Dissolve 2.7 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution is stable for several months.
3. Cell Preparation and Staining:
-
Cell Seeding: Plate cells onto the imaging vessel at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
-
Staining Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium to a final working concentration of 1-5 µM.
-
Causality Note: The optimal concentration may vary between cell types. Start with 2.5 µM and optimize. Higher concentrations can lead to non-specific membrane staining or cytotoxicity.
-
-
Staining: Remove the old medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Causality Note: This incubation time is typically sufficient for the probe to permeate the cell membrane and accumulate in lipid droplets. Longer times are usually not necessary and may increase background fluorescence.
-
4. Imaging:
-
Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS or imaging buffer (e.g., HBSS) to remove excess probe from the medium, which helps to reduce background fluorescence.[9]
-
Imaging Medium: Add fresh pre-warmed imaging buffer or complete medium to the cells.
-
Microscopy: Place the imaging vessel on the stage of a fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).[10]
-
Imaging Parameters:
-
Excitation: Use an excitation source near 360-380 nm. A standard DAPI filter cube is often suitable.
-
Emission: Collect emission in the range of 420-500 nm.
-
Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[9]
-
5. Data Analysis and Quantification:
-
Identify lipid droplets as bright, punctate structures within the cytoplasm.
-
For quantification, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to:
-
Define cell boundaries (e.g., using a transmitted light image or a co-stain).
-
Apply a threshold to the fluorescence channel to identify and segment the lipid droplets.
-
Measure the number, size, and total fluorescence intensity of lipid droplets per cell. This provides a quantitative measure of the neutral lipid content.
-
Caption: Experimental workflow for staining lipid droplets with this compound.
Application 2: Monitoring Changes in Plasma Membrane Polarity
Scientific Rationale: The plasma membrane's biophysical properties, including lipid packing and polarity, are not static.[] They can be altered by various stimuli, including drug interactions, oxidative stress, or the initiation of apoptosis.[12] Because this compound fluorescence is sensitive to its environment, it can be used to detect these subtle changes. An increase in membrane lipid order (tighter packing) or a decrease in hydration can create a more non-polar environment, leading to an increase in the probe's fluorescence intensity or a blue-shift in its emission spectrum.[][12]
Experimental Protocol:
1. Reagent and Cell Preparation:
-
Follow the same procedures as in Application 1 for preparing the probe stock solution and seeding cells.
2. Staining and Treatment:
-
Staining: Incubate cells with a lower concentration of this compound (e.g., 0.5-2 µM) for 15-20 minutes in imaging buffer.
-
Causality Note: Using a lower concentration favors partitioning into the plasma membrane over rapid accumulation in internal structures.
-
-
Baseline Imaging: Acquire initial images of the stained cells to establish a baseline fluorescence level.
-
Induction of Change: Add the compound of interest (e.g., an apoptosis-inducing agent, a membrane-altering drug) directly to the cells on the microscope stage.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence intensity or emission spectrum over time.
3. Imaging Parameters:
-
Intensity Measurement: Use a consistent excitation/emission filter set (as described above) and record the average fluorescence intensity from the plasma membrane region over time.
-
Spectral (Ratiometric) Imaging: If your system is equipped with a spectral detector or multiple emission filters, you can measure changes in the emission peak. For example, collect two simultaneous images at different emission wavelengths (e.g., 420-460 nm and 480-520 nm) and calculate the ratio of the intensities. A change in this ratio indicates a spectral shift and thus a change in polarity.
4. Data Interpretation:
-
An increase in fluorescence intensity at the plasma membrane suggests a decrease in local polarity (i.e., the membrane environment has become more hydrophobic or ordered).
-
A blue-shift in the emission maximum (an increase in the ratio of shorter-wavelength to longer-wavelength emission) also indicates a decrease in membrane polarity.
-
It is crucial to run parallel controls (e.g., vehicle-treated cells) to ensure that observed changes are due to the treatment and not to photobleaching or other artifacts.
Caption: Relationship between membrane polarity and this compound fluorescence.
Part 3: Data Summary & Technical Specifications
For optimal experimental design, refer to the tables below for key properties and recommended settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Alternate Name | 1-Anilinoanthracene | [2] |
| CAS Number | 98683-00-2 | [2] |
| Molecular Formula | C₂₀H₁₅N | [2][13] |
| Molecular Weight | 269.35 g/mol | [2] |
Table 2: Representative Spectroscopic Properties
| Environment / Solvent | Approx. Excitation Max (nm) | Approx. Emission Max (nm) | Relative Quantum Yield |
| Aqueous Buffer | ~375 | ~460-500 | Very Low |
| Cyclohexane (Non-polar) | ~364 | ~417 | High |
| Lipid Bilayer / Droplet | ~370-380 | ~420-460 | High |
Note: Spectral values are derived from data on N-phenyl-1-naphthylamine and 9-Phenyl Anthracene, which are structurally and functionally similar.[5][14] Exact maxima for this compound may vary slightly but will follow the same solvatochromic trend.
Table 3: Recommended Microscope Filter Set Configuration
| Filter Type | Wavelength Range (nm) | Common Name |
| Excitation Filter | 365/20 | DAPI, UV |
| Dichroic Mirror | 400 DCLP | DAPI |
| Emission Filter | 450/50 | DAPI, Blue |
References
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Polarity-based fluorescence probes: properties and applications. PubMed Central.[Link]
-
Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. PubMed.[Link]
-
Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging. MDPI.[Link]
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Monitoring Cell Plasma Membrane Polarity by a NIR Fluorescence Probe with Unexpected Cell Plasma Membrane-Targeting Ability. ACS Omega.[Link]
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The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. PubMed.[Link]
-
Quantum yield calculation of compound 16. ResearchGate.[Link]
-
Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. PubMed.[Link]
-
Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interactions of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. American Society for Microbiology.[Link]
-
Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation.[Link]
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Recent advances in label-free imaging and quantification techniques for the study of lipid droplets in cells. arXiv.[Link]
-
A Turn-On Lipid Droplet-Targeted Near-Infrared Fluorescent Probe with a Large Stokes Shift for Detection of Intracellular Carboxylesterases and Cell Viability Imaging. PubMed Central.[Link]
-
Quantitative imaging of lipid droplets in single cells. PubMed Central.[Link]
-
Live-cell imaging of receptors around postsynaptic membranes. Springer Nature Experiments.[Link]
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Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. IIT Kharagpur, Department of Chemistry.[Link]
-
Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.[Link]
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Fluorescence quantum yield measurements. NIST Technical Series Publications.[Link]
-
Live Cell Imaging Methods and Protocols. ResearchGate.[Link]
-
Image-Based Profiling in Live Cells Using Live Cell Painting. PubMed Central.[Link]
-
Imaging Plant Lipids with Fluorescent Reporters. MDPI.[Link]
-
Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scirp.org.[Link]
-
1-Naphthalenamine, N-phenyl-. NIST WebBook.[Link]
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Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI.[Link]
-
Quantitative imaging of lipid droplets in single cells. The Royal Society of Chemistry.[Link]
-
Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Springer.[Link]
-
N-Phenyl-2-anthramine | CAS 109871-20-7. Hoffman Fine Chemicals.[Link]
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Solvent effects. a Absorption and fluorescence spectra of the... ResearchGate.[Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. National Institutes of Health.[Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing.[Link]
-
Solvent dependence of the fluorescence quantum yield ( Φf ) , together... ResearchGate.[Link]
-
Synthesis and Solvatochromatic properties of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene. ResearchGate.[Link]
-
Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. PubMed Central.[Link]
-
Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. PubMed.[Link]
-
Anthracene-Based Fluorescent Probe: Synthesis, Characterization, Aggregation-Induced Emission, Mechanochromism, and Sensing of Nitroaromatics in Aqueous Media. ResearchGate.[Link]
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Probing Protein Landscapes: An Application Guide to Protein Binding Studies with 1-Anilinoanthracene and its Analogs
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting protein binding studies using the fluorescent probe 1-anilinoanthracene. While specific literature on 1-anilinoanthracene is limited, its structural and functional analogy to the well-characterized and widely used probe, 8-anilinonaphthalene-1-sulfonic acid (ANS), allows for the adaptation of established principles and methodologies. This guide will, therefore, draw upon the extensive knowledge base of ANS to provide a robust framework for investigating protein conformation, stability, and ligand interactions.
Foundational Principles: The Power of Environment-Sensitive Fluorescence
1-Anilinoanthracene belongs to a class of fluorescent molecules known as molecular rotors, whose fluorescence properties are highly sensitive to their local environment. In aqueous solutions, these probes exhibit low fluorescence quantum yield due to the dissipation of excited-state energy through rotational motion and interactions with the polar solvent.
However, when these probes bind to hydrophobic pockets on the surface of proteins, their rotational freedom is restricted, and they are shielded from the aqueous environment. This leads to a significant increase in fluorescence intensity and a characteristic blue shift (hypsochromic shift) in the emission maximum.[1][2] This phenomenon is the cornerstone of their application in protein science, allowing for the detection and characterization of:
-
Protein Folding and Unfolding: Monitoring changes in exposed hydrophobic surfaces during protein denaturation or refolding.[3]
-
Ligand Binding: Assessing the binding of substrates, inhibitors, or other molecules that may induce conformational changes in the protein.
-
Protein Aggregation: Detecting the formation of aggregates, which often expose hydrophobic patches.[1]
-
Characterization of Binding Sites: Elucidating the nature of ligand binding sites.[4][5]
The interaction is primarily driven by a combination of hydrophobic effects and electrostatic interactions, particularly if the probe possesses a charged group like the sulfonate moiety in ANS.[6] For 1-anilinoanthracene, which lacks a charged group, binding is expected to be predominantly governed by hydrophobic interactions.
The Mechanism of Fluorescence Enhancement: A Visual Representation
The fluorescence of 1-anilinoanthracene and its analogs is quenched in a polar environment like water. Upon binding to a hydrophobic pocket of a protein, the probe's fluorescence is significantly enhanced. This process is depicted in the following diagram:
Caption: Mechanism of 1-anilinoanthracene fluorescence upon protein binding.
Experimental Design and Protocols
A successful protein binding study using 1-anilinoanthracene requires careful planning and execution. The following sections provide a detailed workflow from reagent preparation to data analysis.
Reagent and Sample Preparation
Table 1: Reagent and Sample Preparation
| Reagent/Sample | Preparation Instructions | Key Considerations |
| Protein Solution | Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate, Tris) at a known concentration. The final working concentration will depend on the protein's affinity for the probe. | Ensure the buffer does not contain components that interfere with fluorescence. The protein solution should be filtered or centrifuged to remove any aggregates. |
| 1-Anilinoanthracene Stock Solution | Prepare a concentrated stock solution (e.g., 1-10 mM) in a water-miscible organic solvent such as DMSO or ethanol.[7] | Store the stock solution protected from light to prevent photobleaching. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid affecting protein structure. |
| Buffer | Use the same buffer for all dilutions and measurements to maintain consistent pH and ionic strength. | Degas the buffer if oxygen quenching of fluorescence is a concern. |
Experimental Workflow
The general workflow for a protein binding titration experiment is as follows:
Caption: Experimental workflow for a protein binding titration experiment.
Step-by-Step Protocol for a Titration Experiment
This protocol describes a typical experiment where a fixed concentration of 1-anilinoanthracene is titrated with increasing concentrations of the protein.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength. For anthracene derivatives, this is typically in the range of 350-380 nm. An initial scan of the probe's absorption spectrum can help determine the optimal excitation wavelength.[8]
-
Set the emission wavelength range to scan, for example, from 400 nm to 600 nm.[7]
-
Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better resolution but lower signal intensity.
-
-
Blank Measurement:
-
In a quartz cuvette, add the appropriate buffer.
-
Add a small aliquot of the 1-anilinoanthracene stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well.
-
Record the fluorescence emission spectrum. This represents the fluorescence of the free probe in the buffer.
-
-
Titration:
-
To the cuvette containing the probe and buffer, add a small volume of the concentrated protein stock solution.
-
Mix gently by pipetting or inverting the cuvette, avoiding the introduction of air bubbles.
-
Allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
Repeat the addition of the protein stock solution to obtain a series of measurements at increasing protein concentrations.
-
Data Analysis
-
Data Correction:
-
Blank Subtraction: Subtract the emission spectrum of the blank (buffer + probe) from each of the sample spectra (protein + probe).[7]
-
Dilution Correction: Correct for the slight dilution of the probe and protein concentrations at each titration step.
-
Inner Filter Effect: At high concentrations of protein or probe, the excitation light may be absorbed, leading to a non-linear decrease in fluorescence. This can be corrected using appropriate equations if necessary.
-
-
Determination of Binding Parameters:
-
Plot the change in fluorescence intensity at the emission maximum (ΔF = F - F₀) against the total protein concentration.
-
The resulting binding isotherm can be fitted to various binding models to determine the dissociation constant (Kd) and the number of binding sites (n). A common model for a single class of binding sites is the following equation:
ΔF = (ΔF_max * [P]) / (Kd + [P])
where ΔF is the change in fluorescence, ΔF_max is the maximum change in fluorescence at saturation, and [P] is the protein concentration.
-
Table 2: Typical Binding Parameters Obtainable from Fluorescence Titration
| Parameter | Description | Typical Range of Values |
| Dissociation Constant (Kd) | A measure of the affinity of the probe for the protein. A lower Kd indicates higher affinity. | nM to µM range. |
| Number of Binding Sites (n) | The stoichiometry of the probe-protein interaction. | Can be determined from more complex binding models. |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | Low probe or protein concentration. Inappropriate excitation/emission wavelengths or slit widths. | Optimize concentrations. Perform excitation and emission scans to find optimal wavelengths. Increase slit widths. |
| Precipitation upon addition of probe or protein | The organic solvent from the probe stock is causing protein precipitation. Protein aggregation. | Keep the final concentration of the organic solvent below 1%. Filter or centrifuge the protein stock solution before use. |
| High background fluorescence | Contaminants in the buffer or cuvette. | Use high-purity reagents and thoroughly clean the cuvette. |
| Photobleaching | The probe is being destroyed by the excitation light. | Reduce the excitation slit width or the exposure time. Prepare fresh samples if necessary. |
Applications in Drug Discovery
The use of 1-anilinoanthracene and its analogs extends into the realm of drug discovery and development.[9]
-
High-Throughput Screening: Competition assays can be designed where the displacement of the fluorescent probe by a potential drug candidate leads to a decrease in fluorescence. This allows for the rapid screening of large compound libraries.[4]
-
Mechanism of Action Studies: These probes can be used to investigate how a drug molecule interacts with its target protein and whether it induces conformational changes.
-
Fragment-Based Screening: The high sensitivity of fluorescence makes it a suitable technique for detecting the binding of low-molecular-weight fragments.
Aniline and its derivatives are important scaffolds in medicinal chemistry, forming the basis of many therapeutic agents.[10] Understanding their binding characteristics to target proteins is crucial for drug design.
Conclusion
Protein binding studies using 1-anilinoanthracene, guided by the extensive knowledge of analogous probes like ANS, provide a powerful and accessible method to investigate protein structure, function, and interactions. The sensitivity of fluorescence, coupled with straightforward experimental protocols, makes this a valuable technique for researchers in basic science and drug discovery. By carefully designing experiments and analyzing the data, one can gain significant insights into the molecular mechanisms governing protein behavior.
References
-
Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. (2022). MDPI. Retrieved January 4, 2026, from [Link]
-
ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid. (1995). PubMed. Retrieved January 4, 2026, from [Link]
-
1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation. (1998). PubMed. Retrieved January 4, 2026, from [Link]
-
Characterization of the sources of protein-ligand affinity: 1-Sulfonato-8-(1 ′)anilinonaphthalene binding to intestinal fatty acid binding protein. (n.d.). Mayo Clinic. Retrieved January 4, 2026, from [Link]
-
Kinetics and thermodynamics of the interaction of 1-anilino-naphthalene-8-sulfonate with proteins. (2009). PubMed. Retrieved January 4, 2026, from [Link]
-
Extrinsic Fluorescence. (2023). AAPS. Retrieved January 4, 2026, from [Link]
-
Kinetics and thermodynamics of the Interaction of 1-anilino-naphthalene-8-sulfonate with proteins | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
1-Anilino-anthraquinone | C20H13NO2 | CID 76267. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Characterization of the sources of protein-ligand affinity: 1-sulfonato-8-(1')anilinonaphthalene binding to intestinal fatty acid binding protein. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Applications of machine learning in drug discovery and development. (2019). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Application Notes and Protocols for N-Phenyl-1-anthramine and its Derivatives in OLED Materials Science
For: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction: The Role of Anthracene Derivatives in High-Performance OLEDs
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and solid-state lighting industries, owing to their superior contrast, vibrant colors, and mechanical flexibility. The performance of an OLED is intrinsically linked to the properties of the organic semiconductor materials used within its multilayered structure. Among the plethora of organic molecules explored, anthracene derivatives have proven to be a versatile and highly effective class of materials. Their rigid, planar aromatic structure provides excellent charge carrier mobility and high photoluminescence quantum efficiency, making them suitable for various roles within an OLED device, including as emissive materials and charge transporters.[1][2]
This technical guide focuses on N-Phenyl-1-anthramine and its derivatives, a promising subclass of anthracene-based compounds. We will delve into their synthesis, photophysical and electrochemical properties, and their application as hole transport and emitting materials in OLEDs. The causality behind experimental choices and detailed protocols are provided to enable researchers to leverage these materials in their own device fabrication and characterization endeavors.
This compound: A Core Building Block
This compound, also known as 1-anilinoanthracene, serves as a foundational building block for more complex and higher-performing derivatives used in OLEDs. While not as commonly used in its pristine form in state-of-the-art devices, understanding its fundamental properties is crucial for the rational design of novel materials.
Molecular Structure
The structure of this compound consists of a phenyl group attached to an anthracene core via a nitrogen atom. This seemingly simple modification has a profound impact on the electronic properties of the anthracene moiety.
Caption: Molecular structure of this compound.
The nitrogen atom introduces a lone pair of electrons that can participate in the π-conjugated system, effectively creating a donor-acceptor (D-A) characteristic where the phenylamine moiety acts as an electron donor and the anthracene core as an acceptor. This intramolecular charge transfer (ICT) character is a key feature that can be tuned by further substitution on either the phenyl ring or the anthracene core to modulate the emission color and charge transport properties.
Synthesis of N-Aryl-1-Anthrylamine Derivatives
The synthesis of N-aryl-1-anthrylamine derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][4][5] This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
Protocol 1: General Synthesis via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of N-aryl-1-anthrylamine derivatives.
Materials:
-
1-Bromoanthracene (or other halogenated anthracene derivative)
-
Substituted aniline (e.g., aniline, diphenylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), or a biaryl phosphine ligand like XPhos)
-
Base (e.g., sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃))
-
Anhydrous toluene or xylene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene or xylene (5-10 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like dichloromethane or ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-1-anthrylamine derivative.[6]
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Performing the reaction under an inert atmosphere is crucial for achieving high yields.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like P(t-Bu)₃ or biaryl phosphines generally accelerate the reductive elimination step and improve the reaction scope for a wider range of amines and aryl halides.[7]
-
Base: The base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used for this purpose.
Physicochemical Properties and Characterization
The performance of this compound derivatives in OLEDs is dictated by their photophysical and electrochemical properties. Key parameters include the HOMO/LUMO energy levels, triplet energy (ET), and photoluminescence quantum yield (PLQY).
Table 1: Key Physicochemical Properties of Representative Arylamine-based Hole Transport Materials
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Triplet Energy (ET) (eV) | Glass Transition Temp. (Tg) (°C) |
| NPB | -5.4 to -5.5 | -2.3 to -2.4 | ~3.0 | ~2.3 | 95-100[8] |
| TPD | -5.5 | -2.3 | ~3.2 | ~2.3 | 60 |
| TAPC | -5.5 | -2.0 | ~3.5 | ~2.9 | 130 |
Note: The values presented are typical literature values and can vary depending on the measurement technique and conditions.[1]
Protocol 2: Characterization of Physicochemical Properties
1. HOMO/LUMO Level Determination (Cyclic Voltammetry):
-
Principle: Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be correlated to the HOMO and LUMO energy levels.[9][10][11]
-
Procedure:
-
Dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram and determine the onset oxidation (Eox) and onset reduction (Ered) potentials.
-
Calibrate the potentials against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Calculate the HOMO and LUMO levels using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
2. Photoluminescence Quantum Yield (PLQY) Measurement:
-
Principle: PLQY is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process.
-
Procedure (Integrating Sphere Method):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., toluene or chloroform).
-
Place the sample in an integrating sphere coupled to a spectrometer.
-
Measure the emission spectrum of the excitation source with a blank sample (solvent only).
-
Measure the emission spectrum of the sample under the same excitation.
-
The PLQY is calculated by comparing the integrated intensity of the sample emission to the difference in the integrated intensity of the excitation source with and without the sample.[12][13][14]
-
3. Triplet Energy (ET) Determination:
-
Principle: The triplet energy is the energy of the lowest triplet excited state. It is a crucial parameter for host materials in phosphorescent OLEDs to ensure efficient energy transfer to the phosphorescent dopant.
-
Procedure (Low-Temperature Phosphorescence):
-
Dissolve the sample in a suitable solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran).
-
Cool the sample to 77 K using liquid nitrogen.
-
Excite the sample with a suitable wavelength and measure the phosphorescence spectrum.
-
The triplet energy is determined from the highest energy peak (0-0 transition) of the phosphorescence spectrum.[15][16]
-
Application in OLEDs: Hole Transport and Emitting Layers
N-aryl-1-anthrylamine derivatives are primarily utilized as hole transport materials (HTMs) and as blue emitters in fluorescent OLEDs.
Role as a Hole Transport Material (HTM)
An effective HTM should possess:
-
High Hole Mobility: To efficiently transport holes from the anode to the emissive layer.
-
Appropriate HOMO Level: To facilitate efficient hole injection from the anode (typically ITO).
-
High Glass Transition Temperature (Tg): To ensure morphological stability of the thin film during device operation, which is crucial for long device lifetime.[17]
-
High Triplet Energy: To confine triplet excitons within the emissive layer in phosphorescent OLEDs.
N-aryl-1-anthrylamine derivatives, with their arylamine donor groups, generally exhibit good hole mobility. The bulky nature of the anthracene and phenyl groups can also lead to high Tg values, enhancing the thermal and morphological stability of the material.[18][19]
Role as an Emitting Material
The anthracene core is an excellent blue-emitting chromophore. By attaching N-phenyl groups, the emission wavelength can be tuned. Further substitution on the phenyl ring or the anthracene core with electron-donating or electron-withdrawing groups allows for fine-tuning of the emission color from deep blue to sky blue.[1][20] For high-performance blue emitters, a high PLQY is essential.
OLED Device Fabrication and Characterization
The following protocols describe the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for small-molecule OLEDs, and characterization of the device performance.
Protocol 3: Vacuum Thermal Evaporation of a Multilayer OLED
Device Architecture: ITO / HTL / EML / ETL / LiF / Al
Caption: A typical multilayer OLED device architecture.
Procedure:
-
Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.[1]
-
Layer Deposition: Place the cleaned ITO substrates in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the Hole Transport Layer (HTL) (e.g., an N-aryl-1-anthrylamine derivative) at a deposition rate of 1-2 Å/s to a thickness of 30-50 nm.
-
Deposit the Emissive Layer (EML) (e.g., a blue-emitting anthracene derivative, or a host material doped with an emitter) at a rate of 1-2 Å/s to a thickness of 20-30 nm.
-
Deposit the Electron Transport Layer (ETL) (e.g., Alq₃ or TPBi) at a rate of 1-2 Å/s to a thickness of 30-40 nm.
-
Deposit a thin layer of Lithium Fluoride (LiF) (electron injection layer) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Deposit the Aluminum (Al) cathode at a rate of 5-10 Å/s to a thickness of 100-150 nm.[21]
-
-
Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.
Protocol 4: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter unit and a calibrated photodiode or a spectroradiometer to measure the current density, applied voltage, and luminance of the device.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving voltage or current using a spectroradiometer. This will determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
-
Efficiency Calculation:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the luminance, current density, and voltage data.
-
External Quantum Efficiency (EQE, %): Calculated from the EL spectrum, luminance, and current density, taking into account the Lambertian emission profile.
-
Workflow from Synthesis to Characterization
The development of new OLED materials follows a systematic workflow, from molecular design and synthesis to device fabrication and performance evaluation.
Caption: Workflow for the development and testing of new OLED materials.
Conclusion and Future Outlook
This compound and its derivatives represent a versatile class of materials for high-performance OLEDs. Their tunable electronic properties, good charge transport characteristics, and high thermal stability make them excellent candidates for both hole transport and emissive layers. The synthetic flexibility offered by modern cross-coupling reactions allows for the rational design of new derivatives with tailored properties to meet the ever-increasing demands for more efficient and stable OLED devices. Future research will likely focus on developing solution-processable N-aryl-1-anthrylamine derivatives to enable low-cost, large-area fabrication of OLEDs via printing techniques. Furthermore, the development of derivatives with higher triplet energies will be crucial for their application as host materials in next-generation blue phosphorescent and TADF OLEDs.
References
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Kwon, S. M., et al. (2014). Triphenylamine substituted anthracene derivatives for blue organic light-emitting diodes. Journal of Nanoscience and Nanotechnology, 14(8), 6177-80. [Link]
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Zhang, Z., et al. (2022). A low-cost, high-performance, dopant-free phenyl-based hole transport material for efficient and stable perovskite solar cells. RSC Publishing. [Link]
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Salleh, M. M., et al. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Muhamad Mat Salleh. [Link]
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Song, M.-S., et al. (2013). Synthesis of some green dopants for OLEDs based on arylamine 2,3-disubstituted bithiophene derivatives. Molecules, 18(11), 14033-41. [Link]
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Karak, S., et al. (2020). Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells. Journal of Materials Chemistry C, 8(3), 951-958. [Link]
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Gong, X., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 968641. [Link]
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Yu, M., et al. (2005). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Journal of Chemical Research, 2005(11), 734-737. [Link]
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Al-Yasari, A., et al. (2017). Study of Arylamine-Substituted Porphyrins as Hole-Transporting Materials in High-Performance Perovskite Solar Cells. ACS Applied Materials & Interfaces, 9(15), 13249-13255. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Zekry, A., et al. (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? ResearchGate. [Link]
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Jou, J.-H., et al. (2018). Molecule based monochromatic and polychromatic OLEDs with wet process feasibility. Optoelectronic Properties Study of Arylamine-Functionalized Benzothiophenes and Benzothiophene S,S-Dioxides. Application in Solution-Processed Organic Light-Emitting Diodes. [Link]
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Avnir, D. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. [Link]
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Sahoo, S., et al. (2022). Hole transporting materials for organic light emitting diodes: An Overview. ResearchGate. [Link]
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Ghedini, M., et al. (2021). Computational insights into the photophysical and electroluminescence properties of homoleptic fac-Ir(C^N)3 complexes employing different phenyl-derivative-featuring phenylimidazole-based ligands for promising phosphors in OLEDs. PubMed. [Link]
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Song, M.-S., et al. (2013). Synthesis of some green dopants for OLEDs based on arylamine 2,3-disubstituted bithiophene derivatives. PubMed. [Link]
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Kuma, H., & Hosokawa, C. (2014). Blue fluorescent OLED materials and their application for high-performance devices. ResearchGate. [Link]
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Adachi, C., et al. (2019). Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives. ResearchGate. [Link]
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Huber, R., et al. (n.d.). (a) OLED device architecture and (b) chemical structures of the materials in the emission layer (EML). ResearchGate. [Link]
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Nakanotani, H., et al. (2014). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics, 16(11), 5036-5045. [Link]
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Lee, S.-G., et al. (n.d.). Typical hole transporting materials for OLED devices. ResearchGate. [Link]
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Nguyen, H. T., et al. (2023). (a) The device structure for the OLED with NPB or MoO3-doped NPB and... ResearchGate. [Link]
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Sahoo, S., et al. (2022). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 10(18), 7014-7053. [Link]
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Lee, S., et al. (2024). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Polymers, 16(2), 245. [Link]
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Wang, Y., et al. (2004). Thermal stability of some naphthalene- and phenyl-based epoxy resins. Polymer Degradation and Stability, 86(1), 135-141. [Link]
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Hotta, S., et al. (2001). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 105(43), 10316-10321. [Link]
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Malkapuram, R., et al. (2024). The Effects of Lignin on the Thermal and Morphological Properties and Damage Mechanisms after UV Irradiation of Polypropylene Biocomposites Reinforced with Flax and Pine Fibres: Acoustic Emission Analysis. Materials, 17(10), 2294. [Link]
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Sree, V. L., & Sridevi, A. (2018). A Review on Anthracene and Its Derivatives: Applications. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4076. [Link]
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Zhao, J., et al. (2021). Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers, 5(18), 6836-6843. [Link]
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Branzoi, V., & Branzoi, F. (2013). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 75(2), 111-118. [Link]
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Merck KGaA. (n.d.). Determination of Triplet Energies and Decay Times of Light-emitting Layers. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination. [Link]
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Wadhwa, H. (2014). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. [Link]
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Lee, J., et al. (2016). High triplet energy crosslinkable hole transport material for blue phosphorescent organic light-emitting diodes. Science China Materials, 59(1), 18-25. [Link]
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Park, Y.-S., et al. (2023). Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society, 145(4), 2236-2246. [Link]
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Kamm, O. (1941). β-PHENYLHYDROXYLAMINE. Organic Syntheses, Coll. Vol. 1, p.445. [Link]
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The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Zekry, A. (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? ResearchGate. [Link]
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Salleh, M. M., et al. (2010). Electrical and Optical Properties of N, N-Bis ( Inaphthyl )-N,N-Diphenyl-1,1-Biphenyl-4,4-Diamine as Hole Transport Layer in Organic Light Emitting Devices. ResearchGate. [Link]
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Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2341-2344. [Link]
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Salleh, M. M., et al. (2010). Electrical and Optical Properties of N, N-Bis (Inaphthyl)-N,N-Diphenyl-1,1-Biphenyl-4,4-Diamine as Hole Transport Layer in Organic Light Emitting Devices. American Journal of Engineering and Applied Sciences, 3(1), 1-4. [Link]
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da Silva, A. D., et al. (2014). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 10, 2211-2217. [Link]
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Wadhwa, H. (2014). How to find HOMO and LUMO levels in CV Measurements? ResearchGate. [Link]
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Introduction: The Power of Environment-Sensing Probes
An in-depth guide to the principles and practice of utilizing 1-anilinoanthracene for cellular labeling applications.
1-Anilinoanthracene (1-AA) is a fluorescent probe that belongs to a class of molecules known as environment-sensing or solvatochromic dyes. Its utility in cell biology stems from its remarkable ability to change its fluorescence properties in response to the polarity of its immediate surroundings. In aqueous environments, 1-AA exhibits weak fluorescence. However, upon partitioning into the nonpolar, hydrophobic interior of cellular membranes, its quantum yield increases significantly, leading to a strong fluorescent signal. This property makes 1-AA an invaluable tool for visualizing and quantifying aspects of membrane structure and dynamics.
The mechanism underlying this phenomenon is tied to the molecule's excited state. In polar solvents, the excited state of 1-AA can be quenched by solvent relaxation, a process that is much less efficient in the nonpolar environment of the lipid bilayer. This results in a direct correlation between the intensity of 1-AA fluorescence and its association with cellular membranes.
Core Applications in Cellular Analysis
The unique properties of 1-AA lend it to a variety of applications in cell biology and drug development:
-
Membrane Fluidity and Order: Changes in the lipid composition or physical state of the cell membrane, such as during temperature shifts or in response to drug treatment, can alter the local environment experienced by 1-AA, leading to measurable changes in fluorescence.
-
Lipid Raft Visualization: While not a direct stain for lipid rafts, 1-AA can be used to infer changes in membrane heterogeneity. Alterations in the organization of these microdomains can affect the partitioning and fluorescence of the probe.
-
Drug-Membrane Interactions: The binding of pharmacological agents to cellular membranes can perturb the lipid bilayer. 1-AA can be used to monitor these interactions by detecting changes in membrane properties upon drug administration.
-
Apoptosis Detection: Early stages of apoptosis are often accompanied by changes in membrane structure and permeability. 1-AA can serve as an indicator of these early apoptotic events.
Experimental Protocol: Labeling Live Cells with 1-Anilinoanthracene
This protocol provides a detailed methodology for the fluorescent labeling of live mammalian cells using 1-anilinoanthracene.
I. Reagent Preparation and Handling
Table 1: Reagent Preparation
| Reagent | Preparation | Storage | Notes |
| 1-Anilinoanthracene (1-AA) Stock Solution | Prepare a 1-5 mM stock solution in anhydrous dimethyl sulfoxide (DMSO) or ethanol. | Store at -20°C, protected from light. | Ensure the solvent is of high purity to avoid introducing fluorescent contaminants. |
| Cell Culture Medium | Use the appropriate complete culture medium for your cell line. | As per manufacturer's instructions. | Phenol red in the medium can increase background fluorescence. Consider using a phenol red-free medium for imaging. |
| Phosphate-Buffered Saline (PBS) | Prepare a 1X solution of sterile PBS, pH 7.4. | Room temperature. | Used for washing cells. |
Important Considerations:
-
Safety: 1-Anilinoanthracene is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Photostability: 1-AA is susceptible to photobleaching. All steps involving the dye should be performed with minimal exposure to light.
II. Cell Preparation and Staining
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish, multi-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Staining Solution:
-
Thaw the 1-AA stock solution.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS to the desired final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.
-
-
Cell Washing:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual medium and serum.
-
-
Staining:
-
Add the 1-AA staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing (Optional):
-
For some applications, it may be desirable to wash the cells with PBS after staining to remove excess dye and reduce background fluorescence. However, as 1-AA is a membrane-partitioning dye, a wash-free protocol is often sufficient.
-
III. Imaging and Data Acquisition
-
Microscopy:
-
Use a fluorescence microscope equipped with a suitable filter set for 1-AA.
-
Excitation: ~360-380 nm
-
Emission: ~460-480 nm
-
-
Image Acquisition:
-
Acquire images using the lowest possible excitation light intensity to minimize photobleaching and phototoxicity.
-
Use a consistent set of acquisition parameters (e.g., exposure time, gain) for all samples within an experiment to allow for quantitative comparisons.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the labeled cells using appropriate image analysis software.
-
The mean fluorescence intensity of the plasma membrane or whole cells can be used as a measure of 1-AA partitioning and, by extension, membrane properties.
-
IV. Workflow Diagram
Caption: Experimental workflow for labeling live cells with 1-anilinoanthracene.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | - Phenol red in medium- Excess dye in solution- Autofluorescence of cells or vessel | - Use phenol red-free medium.- Include an optional wash step after staining.- Acquire a background image of unstained cells and subtract it from the stained images. |
| Weak or No Signal | - Suboptimal dye concentration- Insufficient incubation time- Incorrect filter set | - Titrate the 1-AA concentration to find the optimal level.- Increase the incubation time.- Verify the excitation and emission filters are appropriate for 1-AA. |
| Photobleaching | - High excitation light intensity- Prolonged exposure to light | - Reduce the excitation intensity.- Minimize the exposure time during image acquisition.- Use an anti-fade mounting medium if fixing cells. |
| Cell Death or Morphological Changes | - Cytotoxicity of 1-AA or solvent- Phototoxicity | - Perform a viability assay (e.g., Trypan Blue) to assess cytotoxicity.- Reduce the 1-AA concentration and/or incubation time.- Minimize light exposure. |
Mechanism of 1-Anilinoanthracene Fluorescence
Caption: Mechanism of 1-anilinoanthracene's environment-dependent fluorescence.
References
-
Weber, G. (1953). Polarization of the Fluorescence of Macromolecules. 1. Theory and Experimental Method. Biochemical Journal, 51(2), 145–155. [Link]
-
Slavík, J. (1982). Anilinonaphthalene Sulfonate as a Probe of Membrane Composition and Function. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 694(1), 1–25. [Link]
Application Note: Unveiling Molecular Environments: A Guide to Solvent Effects on the Fluorescence of N-Phenyl-1-anthramine
Introduction: N-Phenyl-1-anthramine as a Sensitive Fluorescent Probe
This compound (1-anilinoanthracene) is a fluorescent molecule of significant interest in chemical and biological research. Its utility stems from a pronounced sensitivity of its fluorescence emission to the polarity of its immediate environment. This phenomenon, known as solvatochromism, makes this compound an invaluable probe for characterizing the local polarity of solvent systems, understanding solvent-solute interactions, and probing the microenvironments of complex systems such as micelles, polymers, and biological membranes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of this compound's solvatochromic properties. We will delve into the photophysical principles, provide detailed experimental protocols for characterizing solvent effects, and offer insights into the interpretation of the resulting data.
Theoretical Background: The Photophysics of Solvatochromism
The fluorescence of this compound is governed by intramolecular charge transfer (ICT). Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In the excited state, there is a significant redistribution of electron density, leading to a much larger dipole moment compared to the ground state. It is this change in dipole moment that is the root of its solvatochromic behavior.
In polar solvents, the solvent molecules will reorient themselves around the excited state dipole of this compound. This solvent relaxation process lowers the energy of the excited state.[1] The more polar the solvent, the greater the stabilization of the excited state, and consequently, the lower the energy of the emitted photon. This results in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths.[1] Conversely, in non-polar solvents, this stabilization is minimal, and the emission occurs at higher energies (shorter wavelengths).
This relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity can be quantitatively described by the Lippert-Mataga equation :
νabs - νem = (2/hc) * ( (μE - μG)² / a³ ) * Δf + constant
where:
-
νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
μE and μG are the dipole moments of the excited and ground states, respectively.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent polarity function, defined as: Δf = [ (ε-1)/(2ε+1) ] - [ (n²-1)/(2n²+1) ]
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
-
A plot of the Stokes shift (νabs - νem) versus the solvent polarity function (Δf) is known as a Lippert-Mataga plot. A linear relationship in this plot is a strong indicator of a dominant general solvent effect on the fluorescence of the probe.[2][3][4][5]
Experimental Workflow: Characterizing the Solvatochromism of this compound
The following diagram outlines the general workflow for investigating the solvent effects on the fluorescence of this compound.
Caption: Experimental workflow for studying solvent effects on this compound fluorescence.
Protocol 1: Preparation of this compound Solutions
Objective: To prepare a series of dilute solutions of this compound in a range of solvents with varying polarities.
Materials:
-
This compound (CAS 98683-00-2)[5]
-
Spectroscopic grade solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, methanol, water)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a non-polar solvent in which it is readily soluble (e.g., toluene) to prepare a concentrated stock solution (e.g., 1 mM).
-
Select solvents: Choose a series of solvents that cover a wide range of polarities. Ensure the solvents are of spectroscopic grade to minimize interference from fluorescent impurities.
-
Prepare working solutions: For each selected solvent, prepare a dilute working solution of this compound (typically in the range of 1-10 µM) by diluting the stock solution. The final concentration should be optimized to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
Protocol 2: Spectroscopic Measurements
Objective: To acquire the absorption and fluorescence emission spectra of this compound in each solvent.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Absorption Spectra:
-
Record the UV-Vis absorption spectrum for each sample from approximately 300 nm to 500 nm.
-
Use the corresponding pure solvent as a blank.
-
Determine the wavelength of maximum absorption (λabs(max)) for each solvent.
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength of the fluorometer to the λabs(max) determined for each solvent.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm).
-
Determine the wavelength of maximum emission (λem(max)) for each solvent.
-
Data Analysis and Interpretation
The collected spectral data can be used to understand the solvatochromic behavior of this compound.
Illustrative Data
The following table presents representative data for an amino-substituted anthracene derivative, illustrating the expected trends for this compound in various solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Δf |
| Hexane | 1.88 | 1.375 | 380 | 430 | 3108 | 0.001 |
| Toluene | 2.38 | 1.497 | 382 | 445 | 3636 | 0.014 |
| Chloroform | 4.81 | 1.446 | 385 | 465 | 4598 | 0.149 |
| Ethyl Acetate | 6.02 | 1.372 | 384 | 470 | 4938 | 0.201 |
| Acetone | 20.7 | 1.359 | 383 | 495 | 6108 | 0.284 |
| Acetonitrile | 37.5 | 1.344 | 382 | 510 | 6897 | 0.305 |
| Methanol | 32.7 | 1.329 | 381 | 525 | 7634 | 0.309 |
Note: This data is illustrative for a similar compound and serves to demonstrate the expected trends.
Constructing the Lippert-Mataga Plot
-
Calculate the Stokes Shift in wavenumbers (cm⁻¹): Stokes Shift (ν) = (1 / λabs(nm) - 1 / λem(nm)) * 10⁷
-
Calculate the solvent polarity function (Δf): Δf = [ (ε-1)/(2ε+1) ] - [ (n²-1)/(2n²+1) ]
-
Plot the Data: Plot the Stokes Shift (ν) on the y-axis against the solvent polarity function (Δf) on the x-axis.
The following diagram illustrates the expected relationship in a Lippert-Mataga plot for a solvatochromic dye like this compound.
Caption: A typical Lippert-Mataga plot showing a linear relationship between Stokes shift and solvent polarity.
A linear fit to the data in the Lippert-Mataga plot confirms that the fluorescence of this compound is primarily influenced by the general solvent polarity. The slope of this line is proportional to the square of the change in dipole moment between the excited and ground states (μE - μG)². This allows for an estimation of the change in the molecule's electronic distribution upon excitation.
Applications in Research and Drug Development
The sensitivity of this compound's fluorescence to its local environment makes it a powerful tool in various scientific disciplines:
-
Characterization of Solvent Properties: It can be used to determine the polarity of unknown solvent mixtures or complex media.
-
Probing Biomolecular Environments: In drug development, it can be used to study the polarity of binding sites in proteins or to investigate the partitioning of drugs into lipid membranes.[6] The fluorescence of this compound can indicate whether it is in a hydrophobic (non-polar) or hydrophilic (polar) environment within a biological system.
-
Micelle and Polymer Science: It can be employed to determine the critical micelle concentration (CMC) of surfactants and to study the polarity of the core of micelles and the microdomains within polymers.
Conclusion
This compound is a versatile and highly sensitive fluorescent probe for investigating local polarity. By understanding the principles of solvatochromism and employing the experimental and analytical protocols outlined in this application note, researchers can effectively utilize this molecule to gain valuable insights into the microenvironments of a wide range of chemical and biological systems. The pronounced red-shift in its fluorescence with increasing solvent polarity provides a robust and readily measurable signal for characterizing these environments.
References
-
Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
- Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375.
-
ResearchGate. Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility ( Δ f ). [Link]
-
ResearchGate. Lippert-Mataga plot showing Stokes shift (∆ν) against solvent polarity parameter (∆f). [Link]
-
MDPI. Photophysical Properties of Anthracene Derivatives. [Link]
-
ResearchGate. Lippert-Mataga plot for the dependence of the difference between the position of the maxima of the absorption and fluorescence bands on solvent polarity function. [Link]
-
MDPI. Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. [Link]
-
ResearchGate. Solvent effects. a Absorption and fluorescence spectra of the anthracene derivatives in different solvents. [Link]
-
ResearchGate. Lippert Mataga plot for DMAPEPy in different solvents showing the variation of Stokes' shift as a function of orientation polarisability of the solvents. [Link]
Sources
Application Notes & Protocols: Synthesis and Application of Functionalized N-Phenyl-1-anthramine for Specific Cellular Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, functionalization, and application of N-Phenyl-1-anthramine as a fluorescent scaffold for targeted biological imaging and potentially, therapeutic delivery. This compound combines the desirable photophysical properties of the anthracene core with the synthetic versatility of an N-aryl amine.[1][2] This guide details a robust synthetic protocol for the core scaffold via a palladium-catalyzed Buchwald-Hartwig amination reaction.[3][4] Subsequently, it outlines strategies for chemical functionalization, enabling the covalent attachment of targeting ligands such as peptides. Finally, it provides a detailed protocol for the in vitro evaluation of the resulting fluorescent conjugate for specific targeting of cancer cells.[5][6][7] The methodologies described herein are designed to be adaptable, providing a foundational framework for developing novel probes for a wide range of biological targets.
Introduction: The Promise of Targeted Fluorescent Probes
The ability to selectively visualize and interact with specific cell types or subcellular compartments is a cornerstone of modern biological research and drug development.[6] Targeted fluorescent probes, which combine a fluorescent reporter with a targeting moiety (e.g., an antibody, peptide, or small molecule), are invaluable tools for this purpose.[6][7] They enable high-contrast imaging of biological processes, facilitate the identification of disease markers, and hold promise for targeted drug delivery, thereby minimizing off-target effects.[5][8]
The this compound scaffold presents an attractive platform for the development of such probes. Its anthracene core provides inherent fluorescence, often in the blue-to-green region of the spectrum, with photophysical properties that can be modulated by substitution.[1][2][9][10] The N-phenyl group offers a synthetically accessible position for the introduction of functional handles, which can then be used to conjugate the scaffold to a variety of targeting ligands without significantly perturbing the fluorescent core. This modular design allows for the rational development of probes tailored to specific biological questions and targets.
Synthesis of the this compound Core Scaffold
The most efficient and widely adopted method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination.[3][11] This palladium-catalyzed cross-coupling reaction provides a reliable route to form the C-N bond between an aryl halide and an amine, and it is well-suited for the synthesis of this compound from 1-bromoanthracene and aniline.[3][4][12]
Protocol 2.1: Buchwald-Hartwig Synthesis of this compound
This protocol describes the synthesis on a 1 mmol scale. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials:
-
1-Bromoanthracene (1.0 mmol, 257.13 mg)
-
Aniline (1.2 mmol, 111.74 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (10 mL)
-
Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromoanthracene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Using a syringe, add the anhydrous toluene, followed by the aniline.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield this compound as a solid.
Expected Results: This reaction typically proceeds with good to excellent yields (70-90%). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Component | Molecular Weight | Amount (mmol) | Mass/Volume | Role |
| 1-Bromoanthracene | 257.13 g/mol | 1.0 | 257.13 mg | Aryl Halide |
| Aniline | 93.13 g/mol | 1.2 | 111.74 mg | Amine |
| Pd₂(dba)₃ | 915.72 g/mol | 0.02 | 18.3 mg | Palladium Catalyst |
| Xantphos | 578.68 g/mol | 0.04 | 23.1 mg | Ligand |
| NaOtBu | 96.10 g/mol | 1.4 | 134.6 mg | Base |
| Toluene | - | - | 10 mL | Solvent |
Functionalization for Bioconjugation
To attach a targeting ligand, a reactive "handle" must be installed on the this compound scaffold. A common and versatile strategy is to introduce a carboxylic acid group, which can then be activated to form a stable amide bond with an amine-containing targeting ligand (e.g., a peptide). This can be achieved by using a derivative of aniline that already contains a protected carboxylic acid, such as 4-aminobenzoic acid.
Protocol 3.1: Synthesis of 4-((1-Anthracenyl)amino)benzoic Acid
This protocol is a modification of Protocol 2.1, using methyl 4-aminobenzoate as the coupling partner, followed by saponification.
Part A: Buchwald-Hartwig Coupling
-
Follow the procedure in Protocol 2.1, but substitute aniline with methyl 4-aminobenzoate (1.2 mmol, 181.4 mg).
-
After purification by column chromatography, the product will be methyl 4-((1-anthracenyl)amino)benzoate.
Part B: Saponification (Ester Hydrolysis)
-
Dissolve the purified methyl ester from Part A in a mixture of THF (10 mL) and methanol (5 mL).
-
Add a solution of lithium hydroxide (LiOH) (5.0 mmol, 119.7 mg) in water (5 mL).
-
Stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF and methanol via rotary evaporation.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield 4-((1-anthracenyl)amino)benzoic acid.
Conjugation to a Targeting Ligand
With the carboxylic acid handle in place, the fluorescent probe can be conjugated to a targeting ligand. This protocol describes the coupling of the functionalized probe to a generic peptide containing a lysine residue (and thus a primary amine) using carbodiimide chemistry.
Protocol 4.1: EDC/NHS-Mediated Peptide Conjugation
Materials:
-
4-((1-Anthracenyl)amino)benzoic acid (1.0 equiv)
-
Targeting Peptide (with a free amine, e.g., RGD peptide) (1.1 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 equiv)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
Procedure:
-
Activation of Carboxylic Acid: In a dry vial, dissolve 4-((1-anthracenyl)amino)benzoic acid in anhydrous DMF. Add EDC and NHS. Stir the mixture at room temperature for 1 hour to form the NHS-ester.
-
Peptide Coupling: In a separate vial, dissolve the targeting peptide in DMF. Add DIPEA to act as a base.
-
Conjugation: Add the activated NHS-ester solution dropwise to the peptide solution. Allow the reaction to proceed at room temperature for 12-24 hours.
-
Purification: The final conjugate is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the product from unreacted starting materials and coupling reagents.
-
Characterization: Confirm the identity of the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizing the Workflow
The overall process from synthesis to application can be summarized in the following workflow:
Caption: Workflow for the synthesis and application of a targeted this compound probe.
Application Protocol: In Vitro Evaluation of Targeted Cellular Uptake
This protocol describes a general method to assess the specific uptake of the fluorescent conjugate in a target cell line (e.g., a cancer cell line overexpressing a specific receptor) versus a control cell line.
Materials:
-
Target cell line (e.g., U87 glioblastoma cells, which overexpress αvβ3 integrins for an RGD-targeted probe)
-
Control cell line (e.g., a cell line with low expression of the target receptor)
-
Sterile, glass-bottom imaging dishes or multi-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing
-
DAPI solution (for nuclear counterstain)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed both target and control cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight.
-
Probe Incubation: Prepare a working solution of the fluorescent conjugate in serum-free cell culture medium (e.g., at a final concentration of 1-10 µM). Remove the culture medium from the cells, wash once with PBS, and add the probe solution.
-
Incubation: Incubate the cells with the probe for 1-4 hours at 37 °C in a CO₂ incubator.
-
Washing: Remove the probe solution and wash the cells three times with cold PBS to remove any non-specifically bound probe.
-
Fixation: Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells twice with PBS. Add DAPI solution and incubate for 5 minutes to stain the nuclei. Wash again with PBS and add a final volume of PBS for imaging.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images in the channel corresponding to the this compound probe (e.g., DAPI filter set for blue fluorescence) and the DAPI channel.
Expected Results: If the probe is specific, a significantly higher fluorescence signal should be observed in the target cells compared to the control cells. The fluorescence may be localized to the cell membrane or show evidence of internalization, depending on the target and incubation time.
Hypothetical Signaling Pathway Visualization
A targeted fluorescent probe can be used to visualize cells that are engaging a specific signaling pathway. For example, an RGD-targeted probe would bind to integrins, which are key upstream regulators of pathways like the FAK/Src pathway, crucial for cell migration and survival.
Caption: Targeted probe binding to integrin, activating downstream survival pathways.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Shi, W., & Chung, H. J. (Year). Fluorescent chemical probes for accurate tumor diagnosis and targeting therapy. Journal of Materials Chemistry B, Volume(Issue), Pages. Available at: [Link]
-
Hoffman, R. M., & Bouvet, M. (2016). Fluorescent imaging for cancer therapy and cancer gene therapy. Gene Therapy, 23(8-9), 627–637. Available at: [Link]
-
Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Principle of targeting tumor cells by fluorescence imaging. - ResearchGate. Available at: [Link]
-
Keereweer, S., et al. (2011). Beyond the margins: real-time detection of cancer using targeted fluorophores. Nature Reviews Clinical Oncology, 8(10), 593–602. Available at: [Link]
-
A Pair of Fluorescent Probes Enabling Precise Diagnosis of Liver Cancer by Complementary Imaging | ACS Central Science. Available at: [Link]
-
Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2269–2274. Available at: [Link]
-
Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid | Asian Journal of Chemistry. Available at: [Link]
-
9-aminoacridine - Organic Syntheses Procedure. Available at: [Link]
-
Anthramine - Wikipedia. Available at: [Link]
-
Khan, Y., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, Volume(Issue), Pages. Available at: [Link]
-
Photophysical Properties of Anthracene Derivatives - MDPI. Available at: [Link]
-
Dey, J., & Warner, I. M. (1997). Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. The Journal of Physical Chemistry A, 101(29), 5463–5471. Available at: [Link]
-
Representative fluorescence emission spectra of anthracene (– --–), PPh 2 (anthr) (– · · · –), protonated form of (9-anthracenyl)Ph 2 P=NSiMe 3 (1) (---) - ResearchGate. Available at: [Link]
Sources
- 1. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ifmmi.com [ifmmi.com]
- 6. Fluorescent imaging for cancer therapy and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise Ratio with N-Phenyl-1-anthramine
Welcome to the technical support center for N-Phenyl-1-anthramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing experimental outcomes. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently adapt and troubleshoot your assays.
I. Understanding this compound: Key Characteristics
This compound, also known as 1-Anilinoanthracene, is a fluorescent probe belonging to the family of polycyclic aromatic hydrocarbons (PAHs).[1] Its fluorescence is highly sensitive to the polarity of its microenvironment, making it a valuable tool for investigating cellular membranes and protein dynamics.[2][3] Key characteristics include:
-
Molecular Formula: C₂₀H₁₅N
-
Molecular Weight: 269.35 g/mol
-
CAS Number: 98683-00-2[1]
The utility of this compound stems from its environmentally sensitive fluorescence. In non-polar, hydrophobic environments, such as the interior of a cell membrane, its fluorescence quantum yield increases, resulting in a strong signal. Conversely, in polar, aqueous environments, its fluorescence is significantly quenched.[2][3] This property is central to its application in various assays, including the assessment of membrane permeability and lymphocyte activation.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing a systematic approach to identifying and resolving them.
Issue 1: High Background Fluorescence
High background fluorescence is a common challenge that can obscure the specific signal from your sample, leading to a poor signal-to-noise ratio.[6]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Actionable Solution |
| Excess Unbound Probe | This compound that has not partitioned into the hydrophobic regions of your sample will contribute to background fluorescence in the aqueous buffer. | Optimize Washing Steps: Increase the number and/or duration of wash steps to ensure complete removal of unbound probe. Use a buffer that maintains the integrity of your sample while effectively removing the probe. |
| Autofluorescence | Biological samples, including cells and media components, can exhibit intrinsic fluorescence that overlaps with the emission spectrum of this compound.[7] | Use Phenol Red-Free Media: If working with cell cultures, switch to a phenol red-free medium during the assay, as phenol red is a known source of autofluorescence. Include "No-Stain" Controls: Always run parallel samples without the this compound probe to quantify the level of autofluorescence from your biological material. |
| Non-Specific Binding | The probe may bind non-specifically to surfaces of your assay plate or other proteins in your sample, contributing to the background signal.[6] | Optimize Blocking Steps: For immunoassays or cell-based experiments on plates, use appropriate blocking agents like Bovine Serum Albumin (BSA) to minimize non-specific interactions.[6] |
| Contaminated Solvents/Buffers | Impurities in solvents or buffers can be fluorescent and contribute to high background. | Use High-Purity Reagents: Ensure all solvents and buffer components are of high purity (e.g., spectroscopy or HPLC grade). |
Issue 2: Low Signal Intensity
A weak or absent signal can be equally problematic, preventing accurate quantification.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Actionable Solution |
| Suboptimal Probe Concentration | An insufficient concentration of this compound will result in a weak signal. Conversely, excessively high concentrations can lead to aggregation-caused quenching.[8][9] | Perform a Concentration Titration: Empirically determine the optimal probe concentration for your specific assay by testing a range of concentrations. This will identify the concentration that provides the maximum signal without causing quenching. |
| Incorrect Excitation/Emission Wavelengths | Using incorrect filter sets on your fluorometer or microscope will lead to inefficient excitation of the probe and/or poor collection of the emitted fluorescence. | Verify Instrument Settings: Ensure your instrument is set to the optimal excitation and emission wavelengths for this compound in your specific solvent environment. While exact wavelengths can shift based on polarity, a starting point for similar anthracene derivatives is an excitation around 364 nm and emission around 417 nm in a non-polar solvent like cyclohexane.[10][11] |
| Photobleaching | Like all fluorophores, this compound is susceptible to photobleaching, where prolonged exposure to excitation light leads to a permanent loss of fluorescence.[6] | Minimize Light Exposure: Reduce the intensity and duration of the excitation light. If using a microscope, use neutral density filters and minimize exposure time.[6] For plate-based assays, keep the plate protected from light during incubation. |
| Solvent Effects | The fluorescence quantum yield of this compound is highly dependent on solvent polarity. A highly polar environment will quench the fluorescence.[2][3] | Evaluate Your Assay Buffer: If possible, consider if the polarity of your buffer can be adjusted without compromising your biological system. The goal is to maximize the probe's interaction with the non-polar components of your sample. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments can undermine the validity of your findings.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Actionable Solution |
| Probe Aggregation | At high concentrations, the planar structure of this compound can lead to the formation of non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ).[8][9][12] | Ensure Complete Solubilization: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) before diluting it into your aqueous assay buffer. Vortex thoroughly and visually inspect for any precipitate. |
| Inconsistent Cell Health or Density | Variations in cell health or the number of cells per well can significantly impact the amount of probe uptake and the resulting fluorescence signal.[7] | Standardize Cell Culture and Seeding: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Optimize and maintain a consistent cell seeding density across all wells of your assay plate.[7] |
| Temperature Fluctuations | Fluorescence is sensitive to temperature changes. Inconsistent temperatures during your assay can lead to variability in the results. | Maintain a Stable Temperature: Ensure all incubation steps and measurements are performed at a consistent and controlled temperature. |
| Pipetting Errors | Inaccurate pipetting, especially during the creation of serial dilutions or the addition of the probe to wells, is a frequent source of error.[7] | Calibrate Pipettes and Use Proper Technique: Regularly calibrate your pipettes and employ best practices for pipetting to ensure accuracy and precision.[7] |
III. Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a systematic approach to determining the optimal working concentration of this compound for your specific assay.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol to a concentration of 1-10 mM.
-
Create Serial Dilutions: Prepare a series of dilutions of the stock solution in your final assay buffer. The concentration range to test will depend on your specific application but a good starting point is from 100 µM down to 100 nM.
-
Incubate with Your Sample: Add the different concentrations of the probe to your samples (e.g., cells, liposomes, or protein solutions) and incubate under your standard assay conditions.
-
Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot and Analyze: Plot the fluorescence intensity as a function of the probe concentration. The optimal concentration will be in the range where the signal is maximal before it begins to decrease due to aggregation-caused quenching.
Protocol 2: this compound Uptake Assay for Membrane Permeability
This protocol is adapted from methods used to assess the outer membrane permeability of bacteria.[4]
-
Cell Preparation: Resuspend cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to a standardized optical density.
-
Prepare Assay Mixture: In a microplate well, combine the cell suspension with a pre-determined optimal concentration of this compound.
-
Measure Baseline Fluorescence: Immediately measure the initial fluorescence.
-
Introduce Permeabilizing Agent (Optional): If studying the effect of a specific agent on membrane permeability, add it to the wells.
-
Kinetic Measurement: Measure the fluorescence at regular intervals over a defined period (e.g., every 2 minutes for 20 minutes) to monitor the uptake of the probe into the cell membrane. An increase in fluorescence indicates increased membrane permeability.
-
Data Normalization: Standardize the fluorescence data, for example, by using viable plate counts to account for differences in cell numbers.[4]
IV. Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The exact wavelengths are highly dependent on the solvent environment due to the probe's sensitivity to polarity.[2][3] In a non-polar solvent like cyclohexane, a similar compound, 9-Phenyl Anthracene, has an excitation peak at approximately 364 nm and an emission peak around 417 nm.[10] It is crucial to determine the optimal wavelengths empirically in your specific assay buffer and sample environment.
Q2: How does solvent polarity affect the fluorescence of this compound?
A2: Increasing solvent polarity generally leads to a decrease in fluorescence intensity (quenching) and a red shift (a shift to longer wavelengths) in the emission spectrum.[2][3][11] This is because polar solvent molecules can stabilize the excited state of the fluorophore, reducing the energy difference between the excited and ground states.[2]
Q3: Can I use this compound for quantitative measurements?
A3: Yes, but with careful controls. Because the fluorescence intensity is sensitive to multiple factors (probe concentration, temperature, and local environment), it is essential to include appropriate controls in your experiment. For relative quantification, comparing the fluorescence of your experimental samples to control samples under identical conditions is a valid approach. For absolute quantification, a calibration curve with known standards would be necessary, which can be challenging for this type of environmentally sensitive probe.
Q4: How photostable is this compound?
Q5: My signal-to-noise ratio is still low after troubleshooting. What else can I do?
A5: If you have optimized probe concentration, washing steps, and instrument settings, consider the fundamental components of signal-to-noise. You can either increase the signal or decrease the noise.[14] To increase the signal, ensure your sample itself is optimal (e.g., healthy cells expressing the target of interest). To further decrease noise, you could explore advanced techniques such as adding secondary emission and excitation filters to your microscope setup to reduce background noise.[15]
V. Visualizing Experimental Logic
Troubleshooting Workflow for Low Signal-to-Noise Ratio
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to a poor signal-to-noise ratio in your this compound experiments.
Caption: A workflow for troubleshooting low signal-to-noise ratio.
VI. References
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1–12. [Link]
-
Zhang, H., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications, 10(1), 169. [Link]
-
Zhao, Z., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Chemistry – A European Journal, 16(16), 4909–4913. [Link]
-
Zhang, H., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. ResearchGate. Retrieved from [Link]
-
Al-Iraqi, M. K. (2025). Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters, 9(1). [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube. [Link]
-
Vanderlinde, E. M., et al. (2018). N-Phenyl-1-naphthylamine (NPN) uptake assay to measure outer membrane permeability. ResearchGate. Retrieved from [Link]
-
Utsinger, P. D., et al. (1979). Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine. Journal of Immunological Methods, 28(3-4), 381–390. [Link]
-
Yoshikawa, H., et al. (2018). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. Physical Chemistry Chemical Physics, 20(1), 283–292. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. journalcsij.com [journalcsij.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 10. Spectrum [9-Phenyl Anthracene] | AAT Bioquest [aatbio.com]
- 11. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 12. researchgate.net [researchgate.net]
- 13. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
Technical Support Center: Mitigation of 1-Anilinoanthracene Photobleaching in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-anilinoanthracene and its derivatives (e.g., 8-Anilino-1-naphthalenesulfonic acid - ANS) in their experimental workflows. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of photobleaching, ensuring the integrity and reproducibility of your fluorescence data.
I. Understanding the Challenge: The "Why" Behind Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This phenomenon is a significant concern in fluorescence microscopy and spectroscopy, as it can lead to a diminished signal-to-noise ratio, inaccurate quantitative measurements, and potentially misleading results.
The photobleaching of 1-anilinoanthracene, like many other fluorophores, is primarily driven by the generation of reactive oxygen species (ROS) and the population of a long-lived, highly reactive triplet state.[2]
Here is a simplified representation of the photobleaching process:
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching of a fluorophore like 1-anilinoanthracene.
II. Frequently Asked Questions (FAQs)
Q1: Why is my 1-anilinoanthracene signal fading so quickly during my experiment?
Rapid signal loss is a classic sign of photobleaching. This occurs when the fluorophore is exposed to high-intensity excitation light for prolonged periods. The energy from the light can induce chemical reactions that permanently damage the 1-anilinoanthracene molecule, rendering it non-fluorescent.[1]
Q2: I'm using a low concentration of 1-anilinoanthracene. Could this be contributing to the rapid photobleaching?
While counterintuitive, a lower concentration of the fluorophore can sometimes appear to bleach faster. This is because, at the single-molecule level, each fluorophore has a finite number of photons it can emit before it photobleaches. With fewer molecules in your observation volume, the bleaching of individual molecules has a more pronounced effect on the overall signal intensity.
Q3: Does the solvent or binding environment affect the photostability of 1-anilinoanthracene?
Absolutely. The photophysical properties of 1-anilinoanthracene and its derivatives are highly sensitive to the polarity of their environment.[3] While a nonpolar environment, such as the hydrophobic pockets of proteins, enhances its fluorescence quantum yield, it can also influence its susceptibility to photobleaching. The local concentration of oxygen and other reactive species in the microenvironment of the probe is a critical factor.
Q4: Are there commercially available reagents to prevent photobleaching?
Yes, numerous antifade reagents are commercially available. These reagents work by various mechanisms, primarily by scavenging reactive oxygen species or quenching the triplet state of the fluorophore.[4] Common examples include Trolox, n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]
III. Troubleshooting Guides
Guide 1: Optimizing Instrumentation and Acquisition Parameters
The first line of defense against photobleaching is to minimize the total light exposure to your sample.
Step-by-Step Protocol for Minimizing Light Exposure:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light without altering its spectral properties.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector (e.g., PMT or camera) that still yields a clear signal.
-
Use Sensitive Detectors: Employing high quantum yield detectors allows for the use of lower excitation light intensities.
-
Avoid Unnecessary Illumination: Only expose the sample to the excitation light during image or data acquisition. Use transmitted light for focusing and locating the region of interest whenever possible.[6]
-
Time-Lapse Imaging: For dynamic studies, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.
Guide 2: Chemical-Based Mitigation Strategies
Incorporating antifade reagents into your experimental buffer or mounting medium is a highly effective method to combat photobleaching.
Trolox, a water-soluble analog of Vitamin E, is a popular and effective antifade reagent.[7] It functions as part of a Reducing and Oxidizing System (ROXS), which involves both Trolox and its oxidized form, Trolox-quinone. This system is effective against various reactive oxygen species.[2]
Experimental Protocol for Using Trolox in Live-Cell Imaging or Solution-Based Assays:
-
Prepare a Stock Solution: Prepare a 100 mM stock solution of Trolox in a suitable solvent, such as ethanol. Store this stock solution at -20°C, protected from light.[7]
-
Determine Optimal Working Concentration: The optimal concentration of Trolox can vary depending on the cell type and experimental conditions. A typical starting point is to dilute the stock solution into your imaging buffer or cell culture medium to a final concentration of 0.1 mM to 1 mM.[7]
-
Incubation: For live-cell imaging, incubate the cells with the Trolox-containing medium for a short period before imaging. For solution-based assays, add Trolox to the buffer just before the experiment.
-
Controls: It is crucial to include appropriate controls to ensure that Trolox or the solvent (e.g., ethanol) does not interfere with the biological process under investigation.
Data Summary for Common Antifade Reagents:
| Antifade Reagent | Typical Working Concentration | Mechanism of Action | Considerations |
| Trolox | 0.1 - 1 mM[7] | ROS Scavenger, Triplet State Quencher[8][9] | Low cytotoxicity, but optimal concentration may be cell-type dependent.[7] |
| n-Propyl gallate (NPG) | 2% (w/v) | ROS Scavenger | Can be toxic to live cells. |
| DABCO | 2.5% (w/v) | Triplet State Quencher | Less effective than some other reagents but also less toxic. |
Since molecular oxygen is a key player in the photobleaching process, removing it from the system can significantly enhance the photostability of 1-anilinoanthracene.[5] This is particularly effective for in vitro experiments with purified components.
Experimental Workflow for Oxygen Scavenging:
Caption: Workflow for preparing an oxygen-scavenged buffer for fluorescence experiments.
Protocol for Glucose Oxidase/Catalase Oxygen Scavenging System:
-
Prepare Stock Solutions:
-
Glucose Oxidase: 165 mg/mL in buffer
-
Catalase: 3.5 mg/mL in buffer
-
Glucose: 20% (w/v) in water
-
-
Prepare the Final Buffer: To your experimental buffer, add:
-
Glucose to a final concentration of 0.5-1% (w/v).
-
Glucose Oxidase to a final concentration of ~0.5 mg/mL.
-
Catalase to a final concentration of ~0.1 mg/mL.
-
-
Incubation: Allow the buffer to incubate for 10-15 minutes at room temperature to allow for the enzymatic removal of dissolved oxygen before adding your sample and starting the measurement.
IV. Concluding Remarks
The prevention of photobleaching is a multi-faceted challenge that requires a holistic approach, from optimizing instrument settings to the judicious use of chemical additives. By understanding the underlying mechanisms of 1-anilinoanthracene photodegradation and implementing the strategies outlined in this guide, researchers can significantly enhance the quality and reliability of their fluorescence data. It is always recommended to perform pilot experiments to determine the optimal photobleaching mitigation strategy for your specific experimental system.
V. References
-
Toyooka, K., & Shinozaki-Narikawa, N. (2019). Efficient fluorescence recovery using antifade reagents in correlative light and electron microscopy. Microscopy (Oxford, England), 68(5), 417–421. [Link]
-
Vogelsang, J., Cordes, T., & Tinnefeld, P. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Journal of the American Chemical Society, 133(44), 17890-17899. [Link]
-
Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009). On the mechanism of Trolox as antiblinking and antibleaching reagent. Journal of the American Chemical Society, 131(14), 5018–5019. [Link]
-
Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. Journal of the American Chemical Society, 131(14), 5018-5019. [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]
-
Dave, J. M., Van Dyke, M. E., & Rasnik, I. (2009). Mitigating unwanted photophysical processes for improved single-molecule fluorescence imaging. Biophysical journal, 96(6), 2371–2381. [Link]
-
Chen, Y. C., Chen, Y. C., & Lee, Y. C. (2024). A highly fluorescent and biocompatible nanoprobe for protein detection and magnetic resonance imaging. Pharmaceutics, 16(10), 1378. [Link]
-
Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 41(12), 1833–1840. [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
Lee, J. A., Lee, J., & Lee, J. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18193-18199. [Link]
-
Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. Retrieved from [Link]
-
Mitsui, M., Iikubo, S., & Irie, M. (2012). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Journal of Materials Chemistry C, 2(1), 133-140. [Link]
-
Staneva, D., Bosch, P., & Grabchev, I. (2010). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Dyes and Pigments, 86(2), 160-165. [Link]
-
Mitsui, M., Iikubo, S., & Irie, M. (2012). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. RSC Advances, 2(24), 9205-9213. [Link]
-
Wang, Z., Wang, W., & Li, F. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Chemosphere, 68(7), 1261-1267. [Link]
-
Chapman, O. L., Heckert, D. C., Reasoner, J. W., & Thackaberry, S. P. (1966). Photochemical Studies on 9-Nitroanthracene. Journal of the American Chemical Society, 88(23), 5550–5554. [Link]
-
Wang, Z., Wang, W., & Li, F. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Chemosphere, 68(7), 1261-1267. [Link]
-
Mitsui, M., Iikubo, S., & Irie, M. (2012). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. RSC Advances, 2(24), 9205-9213. [Link]
-
StabilityHub. (2018, October 10). In-Use Photostability Practice and Regulatory Evaluation for Pharmaceutical Products in an Age of Light-Emitting Diode Light Sources. Retrieved from [Link]
Sources
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. On the mechanism of Trolox as antiblinking and antibleaching reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of N-Phenyl-1-anthramine
Welcome to the technical support center for the synthesis of N-Phenyl-1-anthramine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic protocols effectively. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.
Core Synthetic Strategies: An Overview
The synthesis of this compound (also known as 1-anilinoanthracene) typically involves the formation of a carbon-nitrogen bond between an anthracene core and an aniline moiety. The two most prevalent and effective methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] Both are powerful cross-coupling reactions, each with its own set of advantages and challenges.
This guide will delve into the intricacies of both synthetic routes, providing you with the necessary insights to navigate potential experimental hurdles.
Troubleshooting Common Issues in this compound Synthesis
Here, we address specific problems that can arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Low or No Product Yield
Question 1: I am getting a very low yield, or no desired product at all, in my Buchwald-Hartwig amination of 1-bromoanthracene with aniline. What are the likely causes and how can I improve the yield?
Answer:
Low yields in a Buchwald-Hartwig reaction are a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The primary suspects are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.
Causality and Solutions:
-
Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can lead to low catalytic activity. Furthermore, the palladium-ligand complex can degrade over time, especially at elevated temperatures.
-
Solution:
-
Ensure your palladium precatalyst and phosphine ligand are of high purity and stored under an inert atmosphere to prevent oxidation.
-
Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.[4]
-
Optimize the palladium-to-ligand ratio. A 1:1 to 1:1.5 ratio is a good starting point, but this can be substrate-dependent.
-
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[5] For a sterically demanding substrate like 1-bromoanthracene, a bulky and electron-rich phosphine ligand is often necessary to promote the desired coupling.
-
Incorrect Base Selection: The base is critical for deprotonating the aniline, forming the palladium-amido intermediate. The strength and solubility of the base can significantly impact the reaction rate and yield.[4]
-
Solution:
-
Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective and are worth screening.[3][4] The choice of base can be solvent-dependent.
-
-
-
Suboptimal Solvent and Temperature: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. The temperature needs to be high enough to drive the reaction but not so high as to cause catalyst decomposition.
Question 2: My Ullmann condensation of 1-chloroanthracene with aniline is not proceeding. What are the key factors to consider for this reaction?
Answer:
The traditional Ullmann condensation is known for requiring harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern modifications have made this reaction more accessible. If your reaction is failing, the issue likely lies with the reactivity of the starting materials, the nature of the copper catalyst, or the reaction environment.
Causality and Solutions:
-
Aryl Halide Reactivity: The reactivity of the aryl halide in Ullmann condensations follows the trend I > Br > Cl >> F. Aryl chlorides are generally the least reactive.[1]
-
Solution:
-
If possible, switch to the more reactive 1-bromoanthracene or 1-iodoanthracene.
-
If you must use 1-chloroanthracene, you will likely need to employ a more active catalyst system and higher temperatures.
-
-
-
Copper Catalyst and Ligand: The traditional use of copper powder often leads to reproducibility issues. Modern protocols utilize copper(I) salts, which are more reliable. The addition of a ligand can significantly accelerate the reaction and allow for milder conditions.[6]
-
Solution:
-
Use a copper(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).
-
Incorporate a ligand to enhance the catalyst's activity. N,N-dimethylglycine and L-proline have been shown to be effective ligands for Ullmann N-arylation reactions.[6] Phenanthroline derivatives are also commonly used.[1]
-
-
-
High Reaction Temperatures and Polar Aprotic Solvents: Ullmann reactions typically require high temperatures, often in excess of 150 °C.[1] The choice of solvent is also critical.
-
Solution:
-
High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often necessary to facilitate the reaction.[1]
-
Ensure the reaction is heated to a sufficiently high temperature for an adequate duration. Microwave-assisted heating can sometimes be beneficial for driving these reactions to completion under controlled conditions.
-
-
Formation of Side Products and Purification Challenges
Question 3: I am observing a significant amount of a dehalogenated side product (anthracene) in my Buchwald-Hartwig reaction. How can I minimize this?
Answer:
The formation of a hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations, arising from a competing β-hydride elimination pathway.[2] This can be particularly problematic with certain substrates and reaction conditions.
Causality and Solutions:
-
Suboptimal Ligand: The choice of ligand can influence the relative rates of the desired reductive elimination and the undesired β-hydride elimination.
-
Solution:
-
Employing bulkier phosphine ligands can often suppress β-hydride elimination by sterically disfavoring the conformation required for this process. Experiment with ligands like XPhos or tBuXPhos.
-
-
-
Base and Temperature Effects: The nature of the base and the reaction temperature can also play a role.
-
Solution:
-
Sometimes, using a weaker base or running the reaction at a lower temperature can minimize the dehalogenation side product, although this may also slow down the desired reaction. Careful optimization is key.
-
-
Question 4: My final product, this compound, is difficult to purify. What are some effective purification strategies?
Answer:
Purification of this compound can be challenging due to its relatively non-polar nature and potential for co-elution with non-polar side products or starting materials. A combination of techniques is often most effective.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with water and brine, and drying the organic layer.
-
Column Chromatography: This is often the most effective method for separating the product from impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system is typically required. Start with a low polarity solvent like hexane and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. A gradient elution is often necessary to achieve good separation. For example, a gradient of 0% to 10% ethyl acetate in hexane is a good starting point.
-
-
Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization can be an excellent final purification step.[7][8]
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents: Based on the properties of similar aromatic amines, a mixed solvent system like ethanol/water or a single solvent like isopropanol or cyclohexane could be effective.[7] Experimentation on a small scale is recommended to find the optimal solvent or solvent mixture.
-
Frequently Asked Questions (FAQs)
Question 5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Answer:
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons (Anthracene and Phenyl): A complex multiplet region between δ 7.0 and 8.5 ppm. The protons on the anthracene core will likely appear as a series of doublets and triplets, characteristic of a substituted polycyclic aromatic system. The protons of the phenyl group will also resonate in this region.
-
Amine Proton (N-H): A broad singlet, the chemical shift of which can be concentration-dependent and may vary. It is expected to appear in the region of δ 5.5 - 7.0 ppm.
Expected ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C-N) will likely be shifted downfield.
It is highly recommended to perform a full characterization of the synthesized product, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Question 6: What is the solubility of this compound?
Answer:
Specific solubility data for this compound is not widely published. However, based on its structure—a large, non-polar aromatic core with a secondary amine group—we can infer its general solubility properties.
-
Good Solubility: It is expected to be soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), toluene, and acetone.[10][11]
-
Moderate to Low Solubility: It will likely have lower solubility in more polar solvents like methanol and ethanol, and very low solubility in non-polar aliphatic solvents like hexane at room temperature.
-
Insoluble: It will be practically insoluble in water.
This solubility profile is advantageous for purification by column chromatography and recrystallization.
Visualizing Reaction Pathways
To aid in understanding the core synthetic methodologies, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and the Ullmann condensation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols: A Starting Point
While a specific protocol for this compound is not detailed in the readily available literature, the following general procedures for Buchwald-Hartwig amination and Ullmann condensation can be adapted.
General Protocol for Buchwald-Hartwig Amination
| Parameter | Recommendation |
| Reactants | 1-Bromoanthracene (1.0 eq.), Aniline (1.2-1.5 eq.) |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-5 mol%) |
| Base | NaOtBu (1.4-2.0 eq.) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1-bromoanthracene and aniline, followed by the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with an aqueous workup and purification.[4]
General Protocol for Ullmann Condensation
| Parameter | Recommendation |
| Reactants | 1-Bromoanthracene (1.0 eq.), Aniline (1.5-2.0 eq.) |
| Copper Catalyst | CuI (5-10 mol%) |
| Ligand | L-Proline or N,N-Dimethylglycine (10-20 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0 eq.) |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | 120-160 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To an oven-dried Schlenk flask, add the copper catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1-bromoanthracene and aniline, followed by the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with an aqueous workup and purification.[6]
References
- Supporting Information for a relevant study providing NMR data for analogous compounds. [Link: Not available]
-
Organic Synthesis. "Buchwald-Hartwig Coupling". [Link]
-
Wikipedia. "Ullmann condensation". [Link]
- BenchChem. "Experimental Protocol for Buchwald-Hartwig Amination of Anilines". [Link: Not available]
-
Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159)". [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization". [Link]
-
Wikipedia. "Buchwald–Hartwig amination". [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. "Buchwald-Hartwig Amination". [Link]
-
OSHA. "N-PHENYL-alpha-NAPHTHYLAMINE". [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination". [Link]
-
Organic Chemistry Portal. "Ullmann Reaction". [Link]
- Hoffman Fine Chemicals. "CAS 109871-20-7 | N-Phenyl-2-anthramine". [Link: Not available]
- BenchChem. "Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
-
University of Rochester, Department of Chemistry. "How To: Purify by Crystallization". [Link]
-
PMC. "Aryne‐Enabled C−N Arylation of Anilines". [Link]
-
ResearchGate. "How to Purify an organic compound via recrystallization or reprecipitation?". [Link]
- Basic 1H- and 13C-NMR Spectroscopy. [Link: Not available]
-
CUNY. "Purification by Recrystallization". [Link]
-
ResearchGate. "Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids". [Link]
-
Organic Syntheses. "β-PHENYLHYDROXYLAMINE". [Link]
-
PubMed. "Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media". [Link]
-
PMC. "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids". [Link]
-
MDPI. "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst". [Link]
-
ResearchGate. "(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]". [Link]
-
Beilstein Journal of Organic Chemistry. "Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides". [Link]
-
ResearchGate. "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory". [Link]
-
Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-arylation". [Link]
-
MDPI. "On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts". [Link]
-
ResearchGate. "Azeotropic Preparation of a C-Phenyl N-Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment". [Link]
-
ResearchGate. "Chan–Lam N-Arylation of Adamantane-Containing Amines". [Link]
-
ResearchGate. "Preparation and characterization of Cu with anthracene-2,3,6,7-tetramine as novel recyclable metal-organic frameworks for the Pechmann reactions to prepare coumarin derivatives under solvent-free conditions". [Link]
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Technical Support Center: Correcting for Inner Filter Effects with 1-Anilinoanthracene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for correcting the inner filter effect (IFE) in fluorescence spectroscopy, with a specific focus on experiments involving 1-anilinoanthracene (1-AMA).
I. Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence spectroscopy?
The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample itself.[1] This can lead to a non-linear relationship between fluorescence intensity and fluorophore concentration, potentially causing inaccurate measurements.[2][3] It is crucial to distinguish the inner filter effect from fluorescence quenching, which involves non-radiative processes resulting from molecular interactions.[1]
There are two types of inner filter effects:
-
Primary Inner Filter Effect (PIFE): This occurs when the excitation light is absorbed by the sample, reducing the number of photons that reach the fluorophore in the center of the cuvette.[1][2][4] This effect is unavoidable to some extent, as light absorption is necessary for fluorescence to occur.[1]
-
Secondary Inner Filter Effect (SIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[2][4] This is more prominent when there is a significant overlap between the absorption and emission spectra of the molecules in the sample.[2]
Q2: Why is correcting for the inner filter effect important when working with 1-anilinoanthracene (1-AMA)?
1-Anilinoanthracene (also known as 1-aminoanthracene) is a fluorescent probe with excitation and emission maxima around 380 nm and 475 nm, respectively.[5] Its fluorescence is sensitive to the polarity of its environment, making it a useful tool in various biochemical and biophysical studies. However, like any fluorescence measurement, experiments with 1-AMA are susceptible to the inner filter effect. Failure to correct for IFE can lead to underestimation of fluorescence intensity, distorted spectral shapes, and incorrect interpretation of experimental results, such as binding affinities or conformational changes.
Q3: At what absorbance values does the inner filter effect become significant?
While it is a common rule of thumb to keep the sample absorbance below 0.1 to minimize the inner filter effect, it's important to note that even at an absorbance of 0.06, the error in fluorescence intensity can be around 8%.[6] At an absorbance of 0.1, the error can be as high as 10-12%.[4][7] Therefore, for accurate and quantitative studies, it is highly recommended to correct for the inner filter effect, even at relatively low absorbances.
Q4: Can I just dilute my sample to avoid the inner filter effect?
Dilution is a common strategy to mitigate the inner filter effect.[8] However, this approach has limitations. In some cases, high concentrations may be necessary to study the photophysical properties of a dye or the interactions of biological macromolecules.[3] Furthermore, dilution can introduce its own errors or alter the chemical properties of the sample.[7]
II. Troubleshooting Guide: Correcting for the Inner Filter Effect
This section provides a step-by-step guide to identifying and correcting for the inner filter effect in your experiments with 1-anilinoanthracene.
Issue 1: Non-linear relationship between 1-AMA concentration and fluorescence intensity.
Cause: This is a classic symptom of the primary inner filter effect. As the concentration of 1-AMA increases, it absorbs more of the excitation light, leading to a deviation from the expected linear increase in fluorescence.[4]
Solution: Mathematical Correction using Absorbance Measurements.
A widely used method to correct for both primary and secondary inner filter effects involves measuring the absorbance of the sample at the excitation and emission wavelengths.[2]
Experimental Protocol:
-
Acquire Absorbance Spectrum: Measure the full absorbance spectrum of your 1-AMA sample using a UV-Vis spectrophotometer.
-
Determine Absorbance at Excitation and Emission Wavelengths: From the absorbance spectrum, find the absorbance values at your chosen excitation wavelength (Aex) and the emission wavelength at which you are measuring fluorescence (Aem). For 1-AMA, the excitation is typically around 380 nm and emission is monitored around 475 nm.[5]
-
Acquire Fluorescence Spectrum: Measure the fluorescence emission spectrum (Fobs) of your sample.
-
Apply the Correction Equation: Use the following equation to calculate the corrected fluorescence intensity (Fcorr):
F_corr = F_obs * 10^((A_ex + A_em) / 2)
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed (measured) fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
This equation is a common and effective method for correcting for the inner filter effect.[9][10]
-
Data Presentation:
| 1-AMA Concentration (µM) | Absorbance at 380 nm (A_ex) | Absorbance at 475 nm (A_em) | Observed Fluorescence (F_obs) | Corrected Fluorescence (F_corr) |
| 1 | 0.02 | 0.005 | 100 | 103.5 |
| 5 | 0.10 | 0.025 | 450 | 518.8 |
| 10 | 0.20 | 0.050 | 780 | 1004.7 |
| 20 | 0.40 | 0.100 | 1200 | 1897.4 |
Note: The values in this table are for illustrative purposes only.
Issue 2: Distorted 1-AMA excitation or emission spectra.
Cause: The inner filter effect can significantly distort the shape of fluorescence spectra.[2] The primary inner filter effect can cause a "flattening" of the excitation spectrum at wavelengths where the absorbance is highest. The secondary inner filter effect can cause a red-shift in the emission spectrum if the emitted light is reabsorbed at shorter wavelengths.
Solution: Comprehensive Spectral Correction.
For accurate spectral analysis, it is crucial to correct the entire spectrum for the inner filter effect, not just a single data point.
Workflow for Spectral Correction:
Caption: Workflow for correcting a fluorescence spectrum for the inner filter effect.
Issue 3: Inaccurate determination of binding constants or quenching parameters.
Cause: In experiments such as ligand binding or fluorescence quenching studies, changes in the absorbance of the solution upon addition of a titrant can lead to artifacts due to the inner filter effect.[11] This can be mistaken for true quenching or binding events.
Solution: Empirical Correction using a Non-interacting Absorber.
An empirical method can be employed to create a correction curve for the inner filter effect.[12] This is particularly useful when the added substance (e.g., a quencher or ligand) also absorbs light at the excitation or emission wavelengths.
Experimental Protocol:
-
Prepare a solution of 1-AMA at the concentration used in your experiment.
-
Measure the initial fluorescence intensity.
-
Prepare a stock solution of a non-interacting chromophore that absorbs light in the same wavelength range as your titrant but does not interact with 1-AMA. A common choice is potassium chromate or pyridinium chloride.[12]
-
Titrate the 1-AMA solution with small aliquots of the chromophore solution.
-
Measure the fluorescence intensity and absorbance at the excitation and emission wavelengths after each addition.
-
Plot the ratio of the initial fluorescence (F0) to the measured fluorescence (F) against the absorbance at the excitation and emission wavelengths. This plot serves as your correction curve.
-
Apply this correction factor to your experimental data obtained with the actual titrant.
Logical Relationship Diagram:
Caption: Empirical correction workflow for inner filter effects in titration experiments.
III. Best Practices for Minimizing the Inner Filter Effect
While correction methods are powerful, it is always good practice to design your experiments to minimize the inner filter effect from the outset.
-
Use a 90° detection geometry: Most modern fluorometers use a right-angle (90°) geometry for fluorescence detection, which helps to minimize the collection of transmitted excitation light.[13]
-
Use micro-volume cuvettes: Reducing the path length of the excitation light through the sample can decrease the magnitude of the inner filter effect.[8]
-
Front-face fluorescence: For highly absorbing samples, front-face fluorescence detection, where emission is collected from the same surface that is excited, can significantly reduce the inner filter effect.[8]
By understanding the principles of the inner filter effect and applying the appropriate correction methods, you can ensure the accuracy and reliability of your fluorescence data when working with 1-anilinoanthracene and other fluorophores.
References
-
Experimental method to correct fluorescence intensities for the inner filter effect. PubMed. [Link]
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Labbot. [Link]
-
Automatic Correction of Inner Filter Effect – App Note for Labbot. Labbot. [Link]
-
What is the inner filter effect in fluorescence spectroscopy quenching? ResearchGate. [Link]
-
Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA. [Link]
-
Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing. [Link]
-
What is the Inner Filter Effect? Edinburgh Instruments. [Link]
-
Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. ACS Publications. [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PMC - NIH. [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry - ACS Publications. [Link]
-
CORRECTION OF THE INTERNAL ABSORPTION EFFECT IN FLUORESCENCE EMISSION AND EXCITATION SPECTRA FROM ABSORBING AND HIGHLY SCATTERIN. SPIE. [Link]
-
A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. ResearchGate. [Link]
-
On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. PubMed. [Link]
-
Identification of a fluorescent general anesthetic, 1-aminoanthracene. PubMed. [Link]
-
(PDF) Photophysical Properties of Anthracene Derivatives. ResearchGate. [Link]
-
Investigation of the Fluorescence Quenching of 1-Aminoanthracene by Dissolved Oxygen in Cyclohexane. ResearchGate. [Link]
-
Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. [Link]
-
Fluorescence spectroscopy. Wikipedia. [Link]
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- 4. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 5. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 6. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
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- 13. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Aggregation-Induced Quenching of N-Phenyl-1-anthramine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and managing the phenomenon of Aggregation-Induced Quenching (AIQ) in N-Phenyl-1-anthramine (also known as 1-anilinoanthracene). This document is designed to offer practical, in-depth troubleshooting advice and foundational knowledge to researchers encountering challenges with the fluorescence of this versatile probe in their experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns related to the handling and application of this compound.
Q1: My this compound solution shows strong fluorescence in a dilute state, but the intensity drops significantly when I increase the concentration or change the solvent. What is happening?
A1: You are likely observing Aggregation-Induced Quenching (AIQ). In dilute solutions, individual molecules of this compound are well-dispersed and fluoresce efficiently. However, at higher concentrations or in solvents that promote intermolecular interactions, the planar aromatic rings of the anthracene core can stack together, a phenomenon known as π-π stacking.[1][2] This close association creates non-radiative decay pathways for the excited state, causing the fluorescence to quench or diminish significantly.[3]
Q2: How can I quickly determine if the loss of fluorescence is due to AIQ?
A2: A simple diagnostic experiment is to prepare a series of solutions with varying concentrations of this compound in the same solvent. If you observe a non-linear relationship between concentration and fluorescence intensity, where the intensity plateaus or decreases at higher concentrations, AIQ is a probable cause. Another method is to use a solvent-antisolvent system. For instance, dissolving the compound in a good solvent (e.g., THF) and then adding a poor solvent (e.g., water) will induce aggregation. A decrease in fluorescence upon addition of the anti-solvent is a strong indicator of AIQ.
Q3: What are the primary molecular mechanisms behind the AIQ of this compound?
A3: The primary mechanism is the formation of non-fluorescent or weakly fluorescent aggregates through intermolecular π-π stacking of the anthracene moieties.[1] In these aggregates, the close proximity of the molecules allows for rapid non-radiative de-excitation of the excited state, outcompeting the radiative fluorescence process. The formation of excimers, which are excited-state dimers, can also contribute to red-shifted and often weaker emission.[4]
Q4: Can solvent choice influence the degree of AIQ?
A4: Absolutely. The polarity of the solvent plays a crucial role in the fluorescence behavior of this compound.[5][6][7] In nonpolar solvents, the molecule may be more prone to aggregation due to its hydrophobic nature, leading to increased AIQ. Conversely, in highly polar solvents, while aggregation might be reduced, the fluorescence can also be affected by solvatochromism, where the emission wavelength and intensity change with solvent polarity.[5][8] It is essential to empirically determine the optimal solvent system for your specific application to balance solubility and fluorescence quantum yield.
Q5: Are there any commercially available alternatives to this compound that are less prone to AIQ?
A5: While this compound is a widely used probe, there are alternative fluorophores designed to overcome AIQ. These often incorporate bulky chemical groups that sterically hinder π-π stacking.[9] Molecules exhibiting Aggregation-Induced Emission (AIE) are another class of alternatives; these compounds are non-emissive in solution but become highly fluorescent upon aggregation.[3] The choice of an alternative will depend on the specific requirements of your experiment, such as desired excitation/emission wavelengths and environmental sensitivity.
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale behind them to address specific experimental challenges related to the AIQ of this compound.
Guide 1: Diagnosing and Quantifying Aggregation-Induced Quenching
This guide will help you confirm and measure the extent of AIQ in your experimental system.
Protocol 1: Concentration-Dependent Fluorescence Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent where it is highly soluble (e.g., Tetrahydrofuran - THF).
-
Serial Dilutions: Perform a series of precise dilutions from the stock solution to create a range of concentrations (e.g., from 10⁻⁸ M to 10⁻³ M).
-
Fluorescence Measurement: Using a calibrated spectrofluorometer, measure the fluorescence emission spectrum and intensity for each concentration. Ensure consistent excitation wavelength and instrument settings for all measurements.
-
Data Analysis: Plot the maximum fluorescence intensity as a function of concentration. A linear relationship at low concentrations followed by a plateau or decrease at higher concentrations is indicative of AIQ.
Causality Behind the Protocol: This protocol is based on the principle that for a well-behaved fluorophore, fluorescence intensity is directly proportional to concentration at low absorbances (Beer-Lambert Law). Deviations from this linearity at higher concentrations, in the absence of inner filter effects, strongly suggest the formation of non-fluorescent aggregates.
Diagram 1: Expected Outcome of Concentration-Dependent Fluorescence Measurement
Caption: Idealized plot showing the effect of concentration on fluorescence intensity, indicating the onset of AIQ.
Guide 2: Strategies to Mitigate Aggregation-Induced Quenching
This guide provides actionable strategies to overcome AIQ and maintain the fluorescence of this compound in your experiments.
Strategy 1: Host-Guest Encapsulation with β-Cyclodextrin
Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate hydrophobic guest molecules like this compound, isolating them from one another and preventing aggregation.[12]
Protocol 2: Preparation of this compound:β-Cyclodextrin Inclusion Complex
-
Solution Preparation: Prepare an aqueous solution of β-cyclodextrin. The concentration will depend on the desired stoichiometry, but a 1:1 molar ratio with this compound is a good starting point.[10]
-
Guest Addition: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
Complexation: Slowly add the this compound solution to the stirred β-cyclodextrin solution.
-
Equilibration: Allow the mixture to stir at room temperature for several hours to facilitate the formation of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex and the mitigation of AIQ by performing concentration-dependent fluorescence studies as described in Protocol 1. A significant increase in fluorescence intensity and a more linear response to concentration are expected.
Causality Behind the Protocol: The hydrophobic anthracene and phenyl moieties of this compound have a high affinity for the nonpolar interior of the β-cyclodextrin cavity. This encapsulation physically separates the fluorophores, preventing the π-π stacking interactions that lead to quenching.[10][12]
Diagram 2: Host-Guest Encapsulation Workflow
Caption: Workflow for mitigating AIQ through host-guest encapsulation.
Strategy 2: Synthesis of Sterically Hindered Derivatives
Introducing bulky substituents to the N-phenyl ring or the anthracene core can sterically prevent the close approach required for π-π stacking.[9][13][14]
Protocol 3: Conceptual Synthesis of a Sterically Hindered this compound Derivative
This is a conceptual protocol for illustrative purposes. Actual synthesis would require optimization.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine 1-bromoanthracene with a sterically hindered aniline derivative (e.g., 2,6-diisopropylaniline).
-
Catalysis: Employ a palladium-based catalyst system suitable for Buchwald-Hartwig amination, such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos).[5][15]
-
Base and Solvent: Use a non-nucleophilic base (e.g., sodium tert-butoxide) and an anhydrous, aprotic solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography on silica gel.
Causality Behind the Protocol: The bulky isopropyl groups on the aniline derivative will act as "picket fences," sterically preventing the planar anthracene cores of adjacent molecules from stacking.[6][13] This maintains the monomeric state of the fluorophore even at higher concentrations, thus preserving its fluorescence.
Table 1: Influence of Solvent Polarity on the Photophysical Properties of Anthracene Derivatives (Illustrative Data)
| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 31.2 | ~400 | ~420 | ~1180 | High |
| Toluene | 33.9 | ~405 | ~430 | ~1380 | Moderate-High |
| Tetrahydrofuran (THF) | 37.4 | ~410 | ~450 | ~2200 | Moderate |
| Acetonitrile | 45.6 | ~415 | ~480 | ~3400 | Low-Moderate |
| Ethanol | 51.9 | ~418 | ~500 | ~4000 | Low |
| Methanol | 55.4 | ~420 | ~510 | ~4360 | Very Low |
Note: This table provides illustrative data based on the general behavior of anthracene derivatives.[8][16] Actual values for this compound should be determined experimentally. The Stokes shift is calculated as (1/λabs - 1/λem) * 10⁷.
III. Synthesis and Purification Protocols
A reliable supply of high-purity this compound is crucial for reproducible experimental results. This section provides an overview of a common synthetic method.
Protocol 4: Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds, involving the copper-catalyzed reaction of an aryl halide with an amine.[17]
-
Reactants: Combine 1-aminoanthracene, an aryl halide (e.g., iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) in a suitable high-boiling solvent (e.g., DMF or nitrobenzene).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at elevated temperatures (typically >150 °C) for several hours. Monitor the reaction by TLC.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonia to remove copper salts, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[14] Recrystallization from a suitable solvent system can be performed for further purification.
Diagram 3: Synthetic Pathway for this compound
Caption: Simplified schematic of the Ullmann condensation for the synthesis of this compound.
IV. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Accounts of chemical research, 43(4), 476-486.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
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Birks, J. B. (1970). Photophysics of aromatic molecules. Wiley-Interscience.
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Valeur, B. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons.
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Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388.
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Reichardt, C., & Welton, T. (2010). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
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Sinnokrot, M. O., & Sherrill, C. D. (2006). High-accuracy quantum mechanical studies of π-π interactions in benzene dimers. The Journal of Physical Chemistry A, 110(37), 10656-10668.
-
Gao, J., & Xia, D. (2012). Aggregation-induced emission: a magical story. Accounts of chemical research, 45(5), 764-775.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
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Organic Syntheses Procedure. acridone. Available at: [Link]
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Beilstein Journals. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Available at: [Link]
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NIST Technical Series Publications. Fluorescence quantum yield measurements. Available at: [Link]
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SJC. Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Available at: [Link]
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MDPI. Application of β-Cyclodextrin Adsorbents in the Removal of Mixed Per- and Polyfluoroalkyl Substances. Available at: [Link]
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NIH. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Available at: [Link]
-
PubMed. Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures. Available at: [Link]
-
NIH. Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. Available at: [Link]
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PMC - NIH. Pulmonary delivery of resveratrol-β-cyclodextrin inclusion complexes for the prevention of zinc chloride smoke-induced acute lung injury. Available at: [Link]
-
PubMed. Inclusion complex of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin. Available at: [Link]
-
Chemical Communications (RSC Publishing). Synthesis and crystal packing of perylene-derivatives with extreme sterically demanding pentaphenylbenzene bay-substituents. Available at: [Link]
-
ResearchGate. The Role of Steric Hindrance in the Newman-Kwart Rearrangement and in the Synthesis and Photophysical Properties of Arylsulfanyl Tetrapyrazinoporphyrazines. Available at: [Link]
-
Google Patents. EP0499450A1 - Synthesis of 1-aminoanthraquinone. Available at:
-
Google Patents. US4191708A - Process for preparing and purifying p-phenylenediamine. Available at:
-
MDPI. Supramolecular β-Cyclodextrin-Quercetin Based Metal–Organic Frameworks as an Efficient Antibiofilm and Antifungal Agent. Available at: [Link]
-
ResearchGate. Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Available at: [Link]
-
ResearchGate. Synthesis of unsymmetrical 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones for antineoplastic evaluation. Available at: [Link]
-
Google Patents. CN104086430A - Method for synthesizing 1-aminoanthraquinone. Available at:
-
PMC. Supramolecular nanomedicines based on host–guest interactions of cyclodextrins. Available at: [Link]
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Technical Support Center: Enhancing the Quantum Yield of 1-Anilinoanthracene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-anilinoanthracene derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you optimize the fluorescence quantum yield of your compounds. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the common challenges encountered during experimentation.
Part 1: Troubleshooting Guide for Low Quantum Yield
This section addresses the most common issue faced by researchers working with 1-anilinoanthracene derivatives: lower-than-expected fluorescence quantum yield. The following question-and-answer format will guide you through identifying the root causes and implementing effective solutions.
Q1: My 1-anilinoanthracene derivative shows very weak fluorescence in solution. What are the primary causes and how can I address this?
A1: Low fluorescence in solution is a frequent observation for this class of compounds and can often be attributed to several factors. Here’s a breakdown of the likely culprits and how to troubleshoot them:
Cause 1: Unrestricted Intramolecular Motion
In the excited state, flexible parts of the molecule, particularly the bond between the aniline and anthracene moieties, can rotate or twist. This provides a non-radiative pathway for the molecule to return to the ground state, dissipating energy as heat instead of light.
-
Solution: Induce Aggregation-Induced Emission (AIE)
Many anthracene derivatives are AIE-active, meaning they are weakly fluorescent in good solvents but become highly emissive upon aggregation.[1][2][3] In the aggregated state, intramolecular rotations are restricted, which blocks the non-radiative decay pathways and forces the molecule to release its energy as fluorescence.[4]
Cause 2: Inappropriate Solvent Environment
The polarity of the solvent can significantly influence the quantum yield.[5][6] For some fluorophores, polar solvents can stabilize charge-transfer states that are less emissive or promote other non-radiative decay processes.
-
Solution: Solvent Screening
A systematic screening of solvents with different polarities can help identify the optimal environment for your derivative.
| Solvent | Polarity Index (Reichardt's ET(30)) |
| Cyclohexane | 31.2 |
| Toluene | 33.9 |
| Dichloromethane | 41.1 |
| Acetone | 42.2 |
| Acetonitrile | 46.0 |
| DMSO | 45.1 |
| Methanol | 55.5 |
| Water | 63.1 |
-
Experimental Protocol: Solvent Screening
-
Prepare dilute solutions of your compound with the same concentration in a range of solvents with varying polarities.
-
Measure the absorption and emission spectra for each solution.
-
Calculate the relative quantum yield in each solvent using a suitable standard.
-
The solvent that provides the highest quantum yield is the most suitable for your application.
-
Cause 3: Presence of Fluorescence Quenchers
Quenching agents in your sample can deactivate the excited state of your derivative non-radiatively, leading to a decrease in fluorescence.[7]
-
Common Quenchers:
-
Dissolved Oxygen: A well-known quencher of fluorescence.
-
Heavy Atoms: Halogens (iodide, bromide) can enhance intersystem crossing to the non-emissive triplet state.
-
Impurities: Residual reactants, catalysts, or side products from the synthesis can act as quenchers.
-
-
Solutions:
-
Degassing: Purge your solvent with an inert gas like nitrogen or argon for 15-20 minutes before measurements to remove dissolved oxygen.
-
Purification: Ensure the purity of your compound through techniques like column chromatography or recrystallization.
-
Q2: I'm observing inconsistent and non-reproducible quantum yield measurements. What could be the issue?
A2: Lack of reproducibility is a critical issue that can undermine the reliability of your data. Here are the common causes and their solutions:
Cause 1: Concentration-Dependent Effects
At high concentrations, fluorophores can form non-emissive aggregates, a phenomenon known as Aggregation-Caused Quenching (ACQ).[7] This is the opposite of AIE. Also, at high concentrations, inner filter effects can lead to an underestimation of the true fluorescence intensity.
-
Solution: Concentration Optimization
Perform a concentration-dependent study to identify the linear range of fluorescence for your derivative.
Cause 2: Photodegradation
1-Anilinoanthracene derivatives, like many organic fluorophores, can be susceptible to photochemical degradation (photobleaching) upon prolonged exposure to high-intensity excitation light.[7][8]
-
Solution: Minimize Photobleaching
-
Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Minimize the exposure time of the sample to the excitation light.
-
Use fresh samples for each measurement.
-
Store samples and stock solutions in the dark and at low temperatures.
-
Cause 3: Instrumental Variability
Inconsistent instrument settings or a lack of proper calibration can lead to significant variations in measured fluorescence intensity.
-
Solution: Standardized Measurement Protocol
-
Warm-up: Allow the instrument's lamp to warm up for at least 30 minutes before taking measurements.
-
Calibration: Regularly calibrate your fluorometer using a known standard.
-
Consistent Settings: Use the same excitation and emission wavelengths, slit widths, and detector gain for all comparative measurements.
-
Q3: Can I structurally modify my 1-anilinoanthracene derivative to inherently improve its quantum yield?
A3: Yes, rational molecular design is a powerful strategy to enhance the intrinsic quantum yield. The key is to favor radiative decay over non-radiative decay pathways.
-
Design Principle 1: Restrict Intramolecular Motion
-
Introducing bulky substituents at the 9 and 10 positions of the anthracene core can sterically hinder the rotation of the anilino group, thus suppressing non-radiative decay.[9]
-
-
Design Principle 2: Tune Electronic Properties
-
The electronic nature of substituents on both the anthracene and aniline rings can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO).[10]
-
Electron-donating groups on the aniline ring and electron-withdrawing groups on the anthracene core can enhance intramolecular charge transfer (ICT) character, which can be engineered to improve quantum yield.
-
-
Design Principle 3: Increase Structural Rigidity
-
Incorporating the anilino-anthracene scaffold into a more rigid, fused ring system can significantly reduce vibrational and rotational modes of non-radiative decay.
-
Caption: Strategies to enhance quantum yield by minimizing non-radiative decay pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying 1-anilinoanthracene derivatives to maximize quantum yield?
A1: The presence of impurities is a common cause of fluorescence quenching. A multi-step purification process is often necessary. Start with column chromatography on silica gel to separate the desired product from reactants and major byproducts. Follow this with recrystallization from a suitable solvent system to remove minor impurities. The purity should be confirmed by NMR spectroscopy and mass spectrometry. For highly sensitive applications, preparative HPLC can be used for final polishing.
Q2: How do I select an appropriate reference standard for relative quantum yield measurements?
A2: An ideal reference standard should have a well-documented and consistent quantum yield, absorb and emit in a similar spectral region as your sample, and be soluble in the same solvent. For blue-emitting 1-anilinoanthracene derivatives, common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) or anthracene in ethanol (Φ = 0.27). It is crucial to use the same excitation wavelength and instrument settings for both the sample and the standard.
Q3: How does temperature affect the quantum yield of these derivatives?
A3: Generally, increasing the temperature leads to a decrease in fluorescence quantum yield. This is because higher temperatures increase the kinetic energy of the molecule, promoting non-radiative decay pathways such as vibrational relaxation and internal conversion. For reproducible results, it is essential to perform all fluorescence measurements at a constant and controlled temperature.
Q4: Can I use 1-anilinoanthracene derivatives for quantitative analysis? What are the key considerations?
A4: Yes, these derivatives are often used as fluorescent probes for quantitative measurements. The key is to establish a linear relationship between the fluorescence intensity and the concentration of the analyte or the change in the microenvironment. It is critical to work within the linear dynamic range of the probe's fluorescence response and to control for variables that can affect the quantum yield, such as temperature, pH, and solvent composition.
Part 3: Standard Operating Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield (Φ) of a sample relative to a standard.
-
Preparation:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 AU.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all solutions.
-
-
Fluorescence Measurement:
-
Excite the sample and standard solutions at the same wavelength.
-
Record the fluorescence emission spectra, ensuring the entire emission band is captured.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx² / nstd²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'std' refer to the sample and the standard, respectively.
-
Caption: Workflow for relative quantum yield measurement.
References
Sources
- 1. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Solvent Selection for Optimal N-Phenyl-1-anthramine Fluorescence
Welcome to the technical support guide for N-Phenyl-1-anthramine (NPA), a versatile fluorescent probe highly sensitive to its molecular environment. Proper solvent selection is paramount for achieving reliable and optimal results. This guide is structured to provide direct answers to common challenges and fundamental questions encountered during experimental work.
The unique photophysical behavior of NPA is governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation in a polar environment, the phenyl ring of NPA can twist relative to the anthracene moiety. This forms a stabilized, low-energy charge-transfer state that significantly alters the probe's fluorescence emission, often leading to a red-shifted, weaker signal.[1][2] Understanding and controlling this mechanism is the key to mastering your NPA-based assays.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a likely cause and a step-by-step solution.
Q1: Why is my this compound fluorescence signal unexpectedly weak or completely quenched?
A1: Weak fluorescence is the most common issue with NPA and is almost always linked to the solvent environment or the presence of quenching agents.
-
Primary Cause: TICT State Formation in Polar Solvents. The primary culprit is often the use of a solvent that is too polar. Polar solvents stabilize the non-emissive or weakly emissive TICT state, providing a highly efficient non-radiative decay pathway for the excited NPA molecule. This effectively quenches the fluorescence.[3]
-
Solution: Switch to a less polar solvent. For example, if you are observing low fluorescence in acetonitrile or methanol, try repeating the measurement in toluene or cyclohexane. In these non-polar environments, the formation of the TICT state is energetically unfavorable, leading to strong fluorescence from the locally excited (LE) state.[1]
-
-
Secondary Cause: Presence of Quenchers.
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[4]
-
Solution: For highly sensitive measurements, degas your solvent. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes prior to use.
-
-
Impurities: Halogenated compounds, nitroaromatics, or heavy atoms in your solvent or sample can act as potent quenchers.[5][6]
-
Solution: Always use high-purity, spectroscopy-grade solvents. If contamination of your analyte is suspected, repurify the sample.
-
-
-
Tertiary Cause: Concentration Effects (Self-Quenching). At high concentrations, NPA molecules can form non-fluorescent ground-state aggregates or interact in the excited state, leading to self-quenching.[7]
-
Solution: Prepare a dilution series of your NPA stock. Measure the fluorescence of each dilution to find a concentration range where fluorescence intensity is linearly proportional to concentration. Most applications work best in the low micromolar (µM) range.
-
Q2: My NPA emission wavelength has shifted significantly. What is the cause and what does it indicate?
A2: This phenomenon, known as solvatochromism, is a key feature of NPA and is directly related to the polarity of the probe's microenvironment.[8][9] It is not a problem, but rather a source of experimental data.
-
Cause: Differential Solvent Stabilization of the Excited State. The energy of NPA's excited state is highly dependent on the polarity of the surrounding solvent molecules.
-
Red Shift (Longer Wavelength): If you observe a shift to a longer wavelength (e.g., from 430 nm to 500 nm), it indicates that the probe is in a more polar environment . Polar solvent molecules arrange around the excited NPA molecule, lowering its energy level. This reduces the energy gap for fluorescence emission, resulting in a red shift.[1][8]
-
Blue Shift (Shorter Wavelength): If you observe a shift to a shorter wavelength, it signifies that the probe is in a less polar (more hydrophobic) environment . This is the principle behind using NPA to study lipid membranes; the probe's fluorescence is weak and red-shifted in the aqueous phase but becomes strong and blue-shifted when it partitions into the non-polar lipid bilayer.[10][11]
-
The relationship between the Stokes shift and solvent polarity can often be modeled using the Lippert-Mataga equation, providing a quantitative measure of the environment's polarity.[9]
Frequently Asked Questions (FAQs)
This section covers fundamental principles and best practices for working with this compound.
Q3: What is the detailed mechanism behind NPA's environmental sensitivity?
A3: The behavior of NPA is explained by the Twisted Intramolecular Charge Transfer (TICT) model.[2][12][13] This model describes the existence of two distinct excited states: a locally excited (LE) state and a charge-transfer (TICT) state.
-
Photoexcitation: The process begins when the NPA molecule absorbs a photon, promoting it to the LE state. This state is structurally similar to the ground state and is highly fluorescent.
-
Solvent-Dependent Relaxation:
-
In Non-Polar Solvents: The LE state is the most stable excited state. The molecule relaxes by emitting a high-energy (blue-shifted) photon, resulting in strong fluorescence.
-
In Polar Solvents: The polar solvent molecules stabilize charge separation. This makes it energetically favorable for the phenyl group to twist perpendicularly to the anthracene plane, forming the TICT state. This state has a large dipole moment and is lower in energy than the LE state.
-
-
Emission/Decay: The TICT state is often "dark" (non-emissive) or weakly emissive at a much longer wavelength (red-shifted). Because the TICT state is easily formed and provides a fast non-radiative decay path in polar solvents, the overall fluorescence quantum yield is dramatically reduced.[1][3]
Viscosity can also play a role. In highly viscous solvents, the physical twisting required to form the TICT state can be slowed, potentially increasing fluorescence from the LE state.[14]
Caption: The TICT model for this compound fluorescence.
Q4: How do I select the optimal solvent for my specific application?
A4: The ideal solvent depends entirely on your experimental goal. The following workflow provides a general strategy for solvent selection.
Caption: Workflow for selecting an appropriate solvent system.
-
For Maximizing Fluorescence Intensity: Choose a non-polar, aprotic solvent like cyclohexane or toluene. These solvents minimize TICT state formation, leading to the highest fluorescence quantum yield.
-
For Probing Membranes or Protein Hydrophobic Pockets: The experiment should be conducted in a polar, typically aqueous, buffer. In this buffer, NPA's fluorescence will be low. Upon binding to the non-polar target (e.g., a lipid membrane), the probe is shielded from the polar water molecules, leading to a dramatic increase in fluorescence intensity and a blue shift in the emission maximum.[10][11]
-
For Studying Solvatochromism: A range of solvents with varying polarities should be used. A common series includes cyclohexane, toluene, tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and ethanol. This will allow you to characterize the full spectral response of NPA to polarity changes.
Q5: Are there any solvents that should be avoided?
A5: Yes. Avoid solvents with known quenching properties unless they are part of the experimental design. This includes:
-
Halogenated Solvents: Solvents like carbon tetrachloride (CCl₄) can quench fluorescence via the heavy-atom effect.
-
Solvents with Nitro Groups: Nitrobenzene, for example, is an efficient quencher.[5][6]
-
Acidic/Basic Solvents (unbuffered): The amine group on NPA can be protonated in highly acidic conditions, which will drastically alter its photophysical properties. Always use a well-buffered aqueous system if pH is a variable.[15][16]
Data & Protocols
Table 1: Representative Photophysical Properties of TICT Probes in Various Solvents
The following table illustrates the typical trends observed for TICT-capable fluorophores like NPA. As solvent polarity increases, the emission maximum red-shifts, and the fluorescence quantum yield decreases. (Data trends are illustrative and based on similar amino-anthracene compounds[14]).
| Solvent | Polarity (ET(30) kcal/mol) | Emission Max (λem) | Quantum Yield (Φf) | Stokes Shift (cm-1) |
| Cyclohexane | 30.9 | ~425 nm | High (~0.8) | ~3500 |
| Toluene | 33.9 | ~435 nm | High (~0.7) | ~4000 |
| Tetrahydrofuran (THF) | 37.4 | ~460 nm | Moderate (~0.4) | ~5500 |
| Acetonitrile (ACN) | 45.6 | ~520 nm | Low (~0.1) | ~8000 |
| Methanol | 55.4 | ~530 nm | Very Low (<0.05) | ~8500 |
Protocol 1: Basic Solvent Screening for NPA Fluorescence
This protocol outlines the steps to quickly assess the fluorescence of NPA in different solvents.
-
Stock Solution Preparation: Prepare a concentrated stock solution of NPA (e.g., 1 mM) in a high-purity, non-polar solvent like toluene.
-
Working Solution Preparation:
-
Dispense 2 mL of each test solvent (e.g., cyclohexane, THF, acetonitrile) into separate fluorescence cuvettes.
-
Add a small aliquot (e.g., 2 µL) of the NPA stock solution to each cuvette to achieve a final concentration in the low µM range (e.g., 1 µM). Ensure the stock solution volume is minimal (<0.1%) to avoid altering the solvent's properties.
-
Gently mix by inverting the capped cuvette.
-
-
Spectrometer Setup:
-
Set the excitation wavelength. For NPA, this is typically in the range of 360-380 nm.
-
Set the emission scan range from 400 nm to 650 nm.
-
Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. Use the same settings for all solvents.
-
-
Measurement:
-
Measure a solvent blank for each solvent to check for background fluorescence.
-
Measure the fluorescence emission spectrum for NPA in each solvent.
-
-
Analysis: Compare the emission maxima (λem) and the integrated fluorescence intensity for each solvent to characterize the solvatochromic shifts and relative quantum yields.
Protocol 2: Measuring Relative Fluorescence Quantum Yield (Φf)
This protocol uses the comparative method described by Williams et al., which relates the fluorescence of a sample to a well-characterized standard.[17] Anthracene in ethanol (Φf = 0.27) is a suitable standard for blue-emitting compounds like NPA in non-polar solvents.
-
Select Standard: Choose a quantum yield standard with absorption and emission ranges that overlap with your sample.
-
Prepare Solutions:
-
Prepare a series of five dilutions for both the NPA sample and the anthracene standard in the same solvent (e.g., ethanol).
-
The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 360 nm).
-
Measure Fluorescence:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure experimental conditions (slit widths, cuvette path length) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate the slope (Gradient) of each line.
-
-
Calculate Quantum Yield: Use the following equation: Φsample = Φstd × (Gradsample / Gradstd) × (η2sample / η2std)
-
Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent used for the sample and standard. If the same solvent is used for both, the refractive index term cancels out.
-
References
-
Almeida, R. M., et al. (2018). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. Available at: [Link]
-
Cramer, S. M., et al. (1987). The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. FEBS Letters. Available at: [Link]
-
Davidson, M.W. Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
-
Kim, T. S., et al. (2022). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. MDPI. Available at: [Link]
-
Tathe, A. B., et al. (2016). Quantum yield calculation of compound 16. ResearchGate. Available at: [Link]
-
Hancock, R. E., & Loh, B. (1983). Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interactions of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Chudomel, J. M., et al. (2011). Highly twisted triarylamines for photoinduced intramolecular charge transfer. The Journal of Physical Chemistry A. Available at: [Link]
-
Li, Z., et al. (2019). Solvent effects. a Absorption and fluorescence spectra of the anthracene derivatives in different solvents. ResearchGate. Available at: [Link]
-
Loh, B., et al. (1983). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Gjyljeta, A., et al. (2021). Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link]
-
Anger, P., Bharadwaj, P., & Novotny, L. (2006). Enhancement and Quenching of Single-Molecule Fluorescence. Physical Review Letters. Available at: [Link]
-
Bull, S. D., et al. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. Available at: [Link]
-
Zhao, Z., et al. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C. Available at: [Link]
-
Airinei, A., & Homocianu, M. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]
-
Percino, M. J., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Scientific Reports. Available at: [Link]
-
Percino, M. J., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances. Available at: [Link]
-
Zheng, J., & Lan, Z. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. NSF Public Access Repository. Available at: [Link]
-
Dey, J., & Warner, I. M. (1997). Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. The Journal of Physical Chemistry A. Available at: [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Kim, J. H., et al. (2020). Napthalimide-based Fluorescent Probe for Selective and Sensitive Sensing of Formaldehyde and Biological Applications. ResearchGate. Available at: [Link]
-
Hu, R., et al. (2012). Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts. Chemical Communications. Available at: [Link]
-
Hsu, C., et al. (2021). Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes Bearing Dithioacetal and Formal Residues for pH Detection in Mitochondria. MDPI. Available at: [Link]
-
Mondal, S., & Samanta, P. (2016). Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. Chemistry – A European Journal. Available at: [Link]
-
Anger, P., Bharadwaj, P., & Novotny, L. (2006). Enhancement and Quenching of Single-Molecule Fluorescence. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. ACS Applied Materials & Interfaces. Available at: [Link]
-
Airinei, A., & Homocianu, M. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. ResearchGate. Available at: [Link]
-
Lu, F., et al. (2018). Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. Physical Chemistry Chemical Physics. Available at: [Link]
-
Zhang, Z., et al. (2025). Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. International Journal of Molecular Sciences. Available at: [Link]
-
Rath, H., & Patra, S. (2009). Solvent dependence of the fluorescence quantum yield ( Φf ) , together with the Δ f value of the solvents. ResearchGate. Available at: [Link]
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- 7. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting 1-Anilinoanthracene Probe Calibration Curves
Welcome to the technical support center for 1-anilinoanthracene (1-AA) fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with generating reliable calibration curves. As a hydrophobic probe, 1-AA's fluorescence is highly sensitive to its microenvironment, which is a double-edged sword: it provides valuable data on protein conformation and ligand binding but can also be a source of experimental artifacts if not handled correctly.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Calibration Curve Issues
This section delves into the most common problems observed during the creation of calibration curves with 1-anilinoanthracene probes, offering probable causes and actionable solutions.
Q1: My calibration curve is non-linear, showing a plateau at higher concentrations. What is causing this?
Probable Cause: This is a classic sign of the inner filter effect or probe aggregation.
-
Inner Filter Effect: At high concentrations, the probe molecules absorb a significant fraction of the excitation light, preventing it from reaching the center of the cuvette. Similarly, emitted fluorescence can be reabsorbed by other probe molecules. This leads to a non-linear relationship between concentration and fluorescence intensity.[1]
-
Probe Aggregation: As a hydrophobic molecule, 1-AA has a tendency to aggregate in aqueous solutions, especially at higher concentrations.[2] These aggregates can have different fluorescence properties than the monomeric probe, often leading to quenching and a plateau in the calibration curve.
Solutions:
Step-by-Step Protocol to Mitigate Inner Filter Effect and Aggregation:
-
Reduce the Concentration Range: The most straightforward solution is to work within a lower concentration range where the relationship between fluorescence and concentration is linear.[3][4]
-
Optimize Excitation and Emission Wavelengths: Ensure you are using the optimal wavelengths for your specific experimental conditions. While standard values are a good starting point, the peak wavelengths can shift depending on the solvent polarity.[5][6][7]
-
Use a Microplate Reader with Top-Reading Capabilities: If available, a top-reading fluorometer can minimize the path length of the excitation light, reducing the inner filter effect.
-
Incorporate a Non-ionic Surfactant: Adding a low concentration (typically below the critical micelle concentration) of a non-ionic surfactant like Triton X-100 or Tween 20 can help prevent probe aggregation.
-
Solvent Optimization: Consider using a solvent system that enhances the solubility of 1-AA. Small amounts of organic co-solvents like ethanol or DMSO can be effective, but be mindful of their potential impact on your biological system.
Q2: I'm observing high background fluorescence, which is compromising the sensitivity of my assay. What can I do?
Probable Cause: High background fluorescence can originate from several sources, including the buffer components, the sample matrix, or the probe itself.
-
Autofluorescence: Many biological molecules, such as NADH and flavins, naturally fluoresce and can contribute to the background signal.[8]
-
Buffer Components: Some buffers or additives may be inherently fluorescent.
-
Non-specific Binding: The hydrophobic nature of 1-AA can lead to non-specific binding to surfaces like cuvettes or microplates, contributing to background noise.[9][10]
Solutions:
Workflow for Reducing Background Fluorescence:
Caption: A workflow to diagnose and mitigate high background fluorescence.
Step-by-Step Protocol for Background Reduction:
-
Run Proper Blanks: Always include the following blanks in your experimental setup:
-
Buffer Blank: Contains only the buffer to check for intrinsic fluorescence.
-
Sample Blank: Contains the buffer and your biological sample (without the probe) to measure autofluorescence.
-
Probe Blank: Contains the buffer and the probe to assess the probe's background fluorescence.
-
-
Subtract Background: Subtract the appropriate blank reading from your experimental samples.
-
Optimize Probe Concentration: Use the lowest concentration of 1-AA that provides a sufficient signal-to-noise ratio.[8]
-
Use High-Quality Reagents: Ensure your buffer components and solvents are of high purity and fluorescence-free.
-
Consider a Different Probe: If background from your sample is unavoidable, you might consider a probe with a different excitation/emission profile to move away from the autofluorescence range.
Q3: The fluorescence signal from my 1-AA probe is unstable and decreases over time. Why is this happening?
Probable Cause: This issue is often due to photobleaching or chemical instability of the probe.
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible photochemical destruction of the fluorophore, leading to a decrease in signal.
-
Chemical Degradation: 1-AA can be susceptible to degradation, especially in the presence of reactive oxygen species or other reactive molecules in the sample.[11]
-
Oxygen Quenching: Dissolved oxygen in the solution can quench the fluorescence of 1-AA through collisional (dynamic) quenching.[12]
Solutions:
| Problem | Cause | Solution |
| Signal Instability | Photobleaching | - Reduce excitation light intensity. - Decrease exposure time. - Use a photostability agent if compatible with your system. |
| Chemical Degradation | - Prepare fresh probe solutions for each experiment. - Store stock solutions properly (protected from light, at low temperature). - Degas solutions to remove reactive oxygen species. | |
| Oxygen Quenching | - Degas your buffer and sample solutions prior to measurement.[12] |
Frequently Asked Questions (FAQs)
Q4: What is the best way to prepare and store 1-anilinoanthracene stock solutions?
A4: Proper preparation and storage of stock solutions are critical for reproducible results.
Step-by-Step Protocol for Stock Solution Preparation:
-
Choosing a Solvent: Due to its hydrophobicity, 1-AA is poorly soluble in water. A common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[13][14][15]
-
Weighing and Dissolving: Accurately weigh out the desired amount of 1-AA powder. Dissolve it completely in a small volume of the chosen organic solvent before diluting to the final stock concentration.
-
Storage: Store the stock solution in a tightly sealed, amber vial to protect it from light and moisture. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or below.[13][16] Avoid repeated freeze-thaw cycles.
Q5: How does solvent polarity affect the fluorescence of 1-anilinoanthracene?
A5: The fluorescence of 1-anilinoanthracene is highly sensitive to the polarity of its environment. In non-polar (hydrophobic) environments, such as the hydrophobic pockets of proteins, its fluorescence quantum yield increases significantly, and the emission maximum shifts to shorter wavelengths (a "blue shift").[5][6][17] Conversely, in polar (hydrophilic) environments like aqueous buffers, its fluorescence is weak.[5][18] This property is what makes 1-AA a valuable tool for studying protein folding, conformational changes, and ligand binding events that alter the hydrophobicity of the probe's binding site.
Q6: My calibration curve is still non-linear even after addressing the common issues. What else could be wrong?
A6: If you have ruled out the inner filter effect, aggregation, and background issues, consider the following:
-
Instrumental Non-linearity: Ensure that your fluorometer's detector is operating within its linear range. At very high fluorescence intensities, detectors can become saturated, leading to a non-linear response.[3][19] You can test this by running a dilution series of a stable, well-characterized fluorophore.
-
Complex Interactions: In some cases, the interaction between 1-AA and the components of your sample may not follow a simple binding model, leading to a non-linear response. This can be the case if there are multiple binding sites with different affinities or if the binding process is cooperative.
Troubleshooting Complex Interactions:
Caption: Decision tree for troubleshooting persistent non-linearity.
If complex binding is suspected, a simple linear calibration curve may not be appropriate. Instead, you may need to fit your data to a non-linear binding model, such as a Langmuir or Hill equation, to determine relevant parameters like binding affinity (Kd) and stoichiometry.
References
-
Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC. PubMed Central. Available at: [Link]
-
Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity. RSC Publishing. Available at: [Link]
-
Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PubMed Central. Available at: [Link]
-
Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. ResearchGate. Available at: [Link]
-
Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid | Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]
-
Investigation of the Fluorescence Quenching of 1-Aminoanthracene by Dissolved Oxygen in Cyclohexane. ResearchGate. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
-
Non-linear Calibration. Chromatography Online. Available at: [Link]
-
Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters. Available at: [Link]
-
Fluorescence Lifetime Probe for Solvent Microviscosity Utilizing Anilinonaphthalene Sulfonate | Request PDF. ResearchGate. Available at: [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. Available at: [Link]
-
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. ACS Publications. Available at: [Link]
-
Interference with Fluorescence and Absorbance. PubMed. Available at: [Link]
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Interference with Fluorescence and Absorbance | Request PDF. ResearchGate. Available at: [Link]
-
What is the procedure to create stock solutions? Chemistry Stack Exchange. Available at: [Link]
-
Making stock solutions - how and why. YouTube. Available at: [Link]
-
Fitting Nonlinear Calibration Curves: No Models Perfect. Scirp.org. Available at: [Link]
-
Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Molecular Expressions. Available at: [Link]
-
Is it possible in any case to get a non-linear calibration curve? ResearchGate. Available at: [Link]
-
2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]
-
amc technical brief. The Royal Society of Chemistry. Available at: [Link]
-
Must a calibration curve necessarily be linear? : r/chemistry. Reddit. Available at: [Link]
-
How to do the calculations necessary for making a stock solution in Biocore. YouTube. Available at: [Link]
-
Effects of physiological conditions on the binding of the fluorescent probe 1-anilino-8-naphthalene sulfonate to bovine serum albumin. Digital Repository at Michigan State University. Available at: [Link]
-
Optimization of an Aminothiazine Ring Formation: Integrating Modeling with Experiments to Maximize Yield by Minimizing Impurity Formation | Request PDF. ResearchGate. Available at: [Link]
-
UNRAVELING THE MECHANISMS OF ALPHA-SYNUCLEIN AGGREGATION AND TOXICITY. University of Florence. Available at: [Link]
-
Photodegradation of aniline in aqueous suspensions of microalgae. ResearchGate. Available at: [Link]
-
Illuminating Biological Interactions with In Vivo Protein Footprinting. ResearchGate. Available at: [Link]
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reducing background fluorescence in N-Phenyl-1-anthramine imaging
Welcome to the technical support center for N-Phenyl-1-anthramine (1-AN) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing your imaging experiments and troubleshooting common challenges. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to achieve high-quality, reproducible data.
Understanding this compound (1-AN)
This compound (1-AN), also known as 1-anilinoanthracene, is a hydrophobic fluorescent probe that is particularly useful for studying cell membranes and lipid environments.[1][2] Its fluorescence is highly sensitive to the polarity of its microenvironment; it exhibits weak fluorescence in aqueous solutions but becomes significantly more fluorescent in nonpolar, hydrophobic environments such as the lipid bilayers of cell membranes.[1] This property makes it an excellent tool for investigating membrane fluidity, lipid domains, and the binding of molecules to membranes. However, this sensitivity also presents challenges, with background fluorescence being a primary obstacle to achieving a high signal-to-noise ratio.
This guide will provide a structured approach to identifying the sources of background fluorescence in your 1-AN imaging experiments and implementing effective solutions.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure your signal of interest, leading to poor image quality and difficulty in data interpretation.[3] The following section addresses common causes of high background in a question-and-answer format, providing both the underlying principles and actionable protocols.
Question 1: My background fluorescence is uniformly high across the entire image. What are the likely causes and how can I fix this?
Answer:
A uniformly high background often points to issues with unbound probe in the imaging medium or autofluorescence from the medium itself.
Underlying Causes:
-
Excess Unbound 1-AN: If the concentration of 1-AN is too high, or if washing steps are insufficient, a significant amount of the probe will remain in the aqueous phase, contributing to a diffuse background glow.[4][5]
-
Fluorescent Components in Imaging Media: Many standard cell culture media, such as those containing phenol red, riboflavin, or certain amino acids, are inherently fluorescent.[4][5] This intrinsic fluorescence can be a major source of background noise.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high uniform background.
Detailed Protocols:
1. Optimize 1-AN Concentration:
-
Rationale: Using the lowest effective concentration of 1-AN will minimize the amount of unbound probe that needs to be washed away.[4]
-
Protocol:
-
Prepare a series of 1-AN dilutions (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) in your staining buffer.
-
Stain your cells or tissue with each concentration for a fixed amount of time.
-
Wash all samples using a consistent protocol.
-
Image each sample using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Compare the images to identify the lowest concentration that provides a strong signal in your structures of interest with the lowest background.
-
2. Enhance Washing Steps:
-
Rationale: Thorough washing is critical to remove any unbound or loosely associated 1-AN molecules.[6][7]
-
Protocol:
-
After staining, remove the 1-AN solution.
-
Wash the samples 3-4 times with a buffered saline solution (e.g., PBS or HBSS).
-
For each wash, incubate the sample in the wash buffer for at least 5 minutes with gentle agitation.[8]
-
Ensure you are using a generous volume of wash buffer for each step.
-
3. Switch to a Low-Fluorescence Imaging Medium:
-
Rationale: To eliminate background from the medium itself, switch to an optically clear, buffered saline solution or a specially formulated low-fluorescence medium for imaging.[4][5]
-
Recommended Media:
| Parameter | Standard Medium (e.g., DMEM with Phenol Red) | Low-Fluorescence Medium (e.g., FluoroBrite) |
| Autofluorescence | High | Very Low |
| Signal-to-Noise Ratio | Can be significantly reduced | Maximized |
| Suitability for Live-Cell Imaging | Suitable, but with compromised image quality | Ideal for long-term live-cell imaging |
Table 1. Comparison of Standard and Low-Fluorescence Imaging Media.
Question 2: I'm observing bright, punctate, or patchy areas of non-specific fluorescence. What could be causing this?
Answer:
This pattern of fluorescence typically arises from non-specific binding of the probe to unintended cellular components or from probe aggregation.
Underlying Causes:
-
Non-Specific Binding: 1-AN is hydrophobic and can non-specifically associate with intracellular lipid droplets, protein aggregates, or other hydrophobic pockets within the cell, not just the plasma membrane.[7][9]
-
Probe Aggregation: At higher concentrations or in certain buffer conditions, 1-AN may form aggregates that appear as bright, fluorescent puncta.
-
Cellular Autofluorescence: Some cells contain endogenous fluorescent components, such as lipofuscin, which can accumulate in granules and emit a broad spectrum of light.[10][11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting patchy or punctate background.
Detailed Protocols:
1. Incorporate a Blocking Step:
-
Rationale: While more common in immunofluorescence, a blocking step with a protein-based solution can help to saturate non-specific hydrophobic binding sites before adding 1-AN.[3]
-
Protocol:
-
After any fixation and permeabilization steps, and before adding 1-AN, incubate your sample with a blocking buffer.
-
A common blocking buffer is 1-3% Bovine Serum Albumin (BSA) in PBS.
-
Incubate for 30-60 minutes at room temperature.
-
Proceed with 1-AN staining.
-
2. Filter the 1-AN Staining Solution:
-
Rationale: To remove any pre-formed aggregates of 1-AN, filter the staining solution immediately before use.[8]
-
Protocol:
-
Prepare your 1-AN staining solution at the desired final concentration.
-
Using a syringe, pass the solution through a 0.22 µm syringe filter into a new, clean tube.
-
Use this filtered solution for staining your samples.
-
3. Assess and Mitigate Autofluorescence:
-
Rationale: It is crucial to determine if the punctate signals are from 1-AN or from the sample itself.[10]
-
Protocol:
-
Unstained Control: Prepare a sample that goes through all the same preparation steps (fixation, permeabilization, etc.) but is never exposed to 1-AN.
-
Image the Control: Image this unstained sample using the same filter sets and acquisition settings you use for your 1-AN stained samples.
-
Analyze: If you observe punctate fluorescence in the unstained control, this is autofluorescence.[12]
-
Mitigation: If autofluorescence is a problem, consider:
-
Spectral Unmixing: If your microscopy system supports it, you can use spectral imaging and linear unmixing to separate the 1-AN signal from the autofluorescence spectrum.
-
Quenching: For fixed samples, commercial autofluorescence quenching reagents like TrueBlack® or Sudan Black B treatment can be used.[10][11]
-
-
FAQs: this compound Imaging
Q: Can I use 1-AN for live-cell imaging?
A: Yes, 1-AN is well-suited for live-cell imaging as it is membrane-permeable. However, be mindful of potential phototoxicity. It is essential to use the lowest possible excitation light intensity and exposure time to maintain cell health.[13] Imaging in a low-fluorescence, nutrient-supplemented medium is also critical for long-term experiments.[5]
Q: My signal is very dim, and when I increase the exposure or laser power, the background becomes overwhelming. What should I do?
A: This is a classic signal-to-noise ratio problem.[14][15] Instead of simply increasing the excitation, which will also amplify the background, focus on optimizing the collection of your signal.
-
Use a High Numerical Aperture (NA) Objective: A higher NA objective collects more light, leading to a brighter signal without increasing the excitation power.
-
Check Your Filter Set: Ensure your excitation and emission filters are well-matched to the spectral properties of 1-AN (Excitation/Emission maxima are solvent-dependent but generally in the UV/blue and blue/green range, respectively).[16][17]
-
Optimize Detector Settings: For digital cameras, optimizing the gain can sometimes improve signal detection, but be aware that high gain can also increase camera noise.
Q: How does photobleaching affect background fluorescence?
A: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[18] While the primary effect is signal loss, the photochemical reactions involved can sometimes create fluorescent byproducts that contribute to a diffuse background. More importantly, the strategies to minimize photobleaching are also effective for reducing background:
-
Use the lowest acceptable excitation power.[18]
-
Minimize the duration of exposure to the excitation light.[18]
-
Incorporate antifade reagents in your mounting medium for fixed samples. These reagents scavenge reactive oxygen species that cause photobleaching.[18]
Q: Can the choice of imaging vessel affect my background?
A: Absolutely. Plastic-bottom dishes and flasks, commonly used for cell culture, can be highly fluorescent.[5] For high-quality fluorescence imaging, it is strongly recommended to use glass-bottom dishes or plates, which have much lower intrinsic fluorescence.[5]
References
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Fluorescent microscopy troubleshooting: high background. Abcam. (2019-01-30). [Link]
-
Fluorescence Techniques to Study Lipid Dynamics. PMC - PubMed Central - NIH. [Link]
-
Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine. PubMed. [Link]
-
The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. PubMed. [Link]
-
Signal-to-Noise Considerations. Evident Scientific. [Link]
-
Live-cell fluorescence imaging. PubMed. [Link]
-
Optimizing Signal to Noise Ratio. YouTube. (2023-05-08). [Link]
-
Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. MDPI. [Link]
-
Solvent effect of materials I and II on various solvent under... ResearchGate. [Link]
-
Challenges with Background Fluorescence. Visikol. (2022-02-14). [Link]
-
Methods of background subtraction. Image Analyst MKII Online Manual. (2015-09-18). [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. PubMed. (2014-01-31). [Link]
-
nonspecific binding in immunoassays. CANDOR Bioscience GmbH. [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]
-
Solvent effects. a Absorption and fluorescence spectra of the... ResearchGate. [Link]
-
This compound 98.0+%, TCI America™. Fisher Scientific. [Link]
-
Solvent dependence of the fluorescence quantum yield ( Φf ) , together... ResearchGate. [Link]
-
What causes non-specific antibody binding and how can it be prevented? American Society for Clinical Pathology. [Link]
-
Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. Department of Chemistry, IIT Kharpur. [Link]
-
Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. PubMed. [Link]
-
Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. PubMed. (2024-08-26). [Link]
-
Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. [Link]
-
Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. PubMed. [Link]
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- 18. benchchem.com [benchchem.com]
stability issues of N-Phenyl-1-anthramine in aqueous solutions
Technical Support Center: N-Phenyl-1-anthramine
A Guide to Understanding and Mitigating Stability Challenges in Aqueous Media
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to navigate the inherent stability challenges of this compound in aqueous solutions, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and behavior of this compound.
Q1: Why does my this compound solution appear cloudy or form a precipitate immediately after preparation in an aqueous buffer?
A: This is the most common issue and is due to the compound's extremely low aqueous solubility. This compound possesses a large, non-polar polycyclic aromatic hydrocarbon structure, making it hydrophobic. While a precise solubility value in water is not widely published, the closely related compound N-Phenyl-1-naphthylamine has a documented solubility of only 0.003 g/L. It is critical to prepare a concentrated stock solution in an appropriate organic solvent before making final dilutions in your aqueous experimental medium.
Q2: My clear this compound solution has turned yellow/brown over time. What is causing this color change?
A: The color change is a strong indicator of chemical degradation, primarily through oxidation. Aromatic amines and anthracenic compounds are susceptible to oxidation when exposed to atmospheric oxygen, light, and certain metal ions.[1][2] The resulting degradation products are often colored, conjugated molecules.
Q3: What are the primary degradation pathways for this compound?
A: The two main degradation routes are oxidation and photodegradation .
-
Oxidation: The amine linkage and the electron-rich anthracene core are both susceptible to oxidation. This can lead to the formation of N-oxides, quinone-imine type structures, and eventually, cleavage of the aromatic rings.[2][3] The 9 and 10 positions of the anthracene core are particularly reactive.[4]
-
Photodegradation: Exposure to light, especially UV wavelengths, can accelerate degradation. Anthracene itself is known to undergo photodimerization and form endoperoxides in the presence of oxygen and light.[4][5]
Q4: How should I prepare a stock solution of this compound?
A: Always prepare a high-concentration stock solution in a dry, polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Ensure the solid compound is fully dissolved before making further dilutions. See the Protocols section for a detailed methodology.
Q5: What are the best practices for storing this compound solutions?
A: To maximize shelf-life, stock solutions should be stored under an inert atmosphere (argon or nitrogen), protected from light (in amber vials), and kept at low temperatures (-20°C or -80°C). For working solutions in aqueous media, it is highly recommended to prepare them fresh for each experiment and use them immediately.
Troubleshooting Guide
This guide provides a structured approach to solving specific experimental problems.
Problem 1: I am observing high variability and poor reproducibility in my fluorescence-based assay.
-
Probable Cause 1: Precipitation. Even if not visible to the naked eye, micro-precipitation can occur when the stock solution is diluted into the aqueous buffer, effectively lowering the compound's concentration in a non-uniform way.
-
Solution 1: Verify Solubility Limit. Perform a serial dilution of your stock solution into the final assay buffer and measure the fluorescence at each concentration. A linear response indicates you are below the solubility limit. If the curve plateaus or becomes erratic, you have exceeded it. Always work in the linear range. Consider adding a small, fixed percentage of a non-interfering organic solvent (e.g., <1% DMSO) to your final assay buffer to improve solubility, but be sure to include this in your vehicle controls.
-
Probable Cause 2: Adsorption to Labware. Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates).
-
Solution 2: Use Low-Binding Plastics. Utilize low-protein-binding microplates and pipette tips. Pre-rinsing tips with the solution before dispensing can also help mitigate this effect. For critical applications, consider using glass or silanized labware where appropriate.
-
Probable Cause 3: Photobleaching/Degradation. If your assay involves prolonged light exposure (e.g., fluorescence microscopy or plate readers that perform multiple reads over time), the compound may be degrading during the experiment.
-
Solution 3: Minimize Light Exposure. Protect your samples from ambient light at all times. When using a plate reader, reduce the number of measurement points or use the lowest excitation intensity that provides an adequate signal. Include a "dark" control sample that is prepared identically but kept shielded from light to quantify the extent of photodegradation.[6]
Problem 2: My compound appears to lose biological activity over the course of a multi-hour or multi-day experiment.
-
Probable Cause: Oxidative/Chemical Degradation. In nutrient-rich cell culture media or complex buffers incubated at 37°C, the rate of oxidative degradation is significantly accelerated.
-
Solution: Assess Stability in Media. Before conducting a long-term experiment, perform a stability study. Prepare your final working solution in the experimental medium and incubate it under the exact experimental conditions (temperature, CO₂, etc.). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the amount of remaining parent compound. This will define the viable experimental window. If stability is poor, you may need to replenish the compound during the experiment.
Problem 3: I see new, unexpected peaks appearing in my HPLC or LC-MS analysis over time.
-
Probable Cause: Degradation Products. These new peaks are almost certainly the degradation products of this compound.
-
Solution: Characterize and Monitor. Use HPLC with a diode array detector (DAD) or a mass spectrometer (MS) to characterize these new peaks.[7] Monitoring their appearance and the corresponding decrease in the parent compound's peak area is the most definitive way to measure the rate of degradation. This information is crucial for interpreting your experimental results. An OSHA-evaluated method for a related compound highlights the successful use of HPLC with a fluorescence detector for sensitive quantification.[1]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues with this compound solutions.
Caption: Proposed oxidative degradation pathway.
Data Summary
Table 1: Solubility of N-Phenyl-aromatic amines in Various Solvents
| Compound | Solvent | Solubility | Reference |
| N-Phenyl-1-naphthylamine | Water | 0.003 g/L | |
| N-Phenyl-1-naphthylamine | Methanol | Soluble | |
| N-Phenyl-1-naphthylamine | Acetonitrile | Soluble | |
| N-Phenyl-1-naphthylamine | DMF | Soluble | |
| N-Phenyl-1-naphthylamine | Chloroform | Soluble |
Note: Data for this compound is limited; the closely related N-Phenyl-1-naphthylamine is used as a proxy to illustrate its hydrophobic nature.
References
-
Elskamp, C. J. (1992). N-PHENYL-1-NAPHTHYLAMINE, N-PHENYL-2-NAPHTHYLAMINE (OSHA Method 96). OSHA Salt Lake Technical Center. [Link]
-
Fisher Scientific. This compound 98.0+%. [Link]
- Sioda, R. E., & Bard, A. J. (1970). Steric Effects and the Electrochemistry of Phenyl-Substituted Anthracenes and Related Compounds. Journal of the American Chemical Society, 92(1), 20-25.
-
Hoffman Fine Chemicals. N-Phenyl-2-anthramine. [Link]
- Chiu, K. Y., et al. (2005). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry, 575(1), 95-101.
- Pavitt, A. A., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.
- M. Gmelch, et al. (2019). Kinetic Stabilization of Blue‐Emissive Anthracenes: Phenylene Bridging Works Best.
- Moody, J. D., et al. (2001). Degradation of phenanthrene and anthracene by cell suspensions of Mycobacterium sp. strain PYR-1. Applied and Environmental Microbiology, 67(4), 1476-1483.
- U.S. Geological Survey. (1998). Methods of analysis by the U.S.
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Mehilal, et al. (2007). Development of a new method for the determination of purity of N-phenyl- β-naphthylamine(Nonox-D). Trade Science Inc.
- Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
- Gmelch, M., & Bunz, U. H. (2021). Kinetic Stabilization of Blue‐Emissive Anthracenes: Phenylene Bridging Works Best. Chemistry–A European Journal, 27(57), 14161-14165.
Sources
- 1. osha.gov [osha.gov]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. Degradation of phenanthrene and anthracene by cell suspensions of Mycobacterium sp. strain PYR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Stabilization of Blue‐Emissive Anthracenes: Phenylene Bridging Works Best - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
Validation & Comparative
A Comparative Analysis of N-Phenyl-1-anthramine and N-Phenyl-9-anthramine for Advanced Research Applications
In the landscape of advanced organic materials, the isomeric purity and specific substitution patterns on aromatic cores are paramount in dictating the photophysical and electrochemical properties of a molecule. This guide provides a comprehensive comparative analysis of two closely related isomers: N-Phenyl-1-anthramine and N-Phenyl-9-anthramine. This document is intended for researchers, scientists, and drug development professionals who are looking to understand the nuanced differences between these compounds and select the optimal isomer for their specific application, be it in organic electronics, fluorescent probes, or as pharmaceutical intermediates.
Introduction: The Significance of Isomeric Substitution
This compound and N-Phenyl-9-anthramine share the same molecular formula (C20H15N) and molecular weight.[1][2] However, the seemingly subtle difference in the point of attachment of the phenylamino group to the anthracene core—position 1 versus position 9—leads to significant divergences in their electronic structure, steric hindrance, and ultimately, their performance in various applications. The anthracene moiety is a well-known fluorophore, and its derivatives are extensively studied for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[1] The choice between the 1- and 9-substituted isomers can profoundly impact device efficiency, quantum yield, and sensing selectivity. This guide will delve into the synthesis, characterization, and comparative performance of these two isomers, supported by established experimental protocols.
Molecular Structure and Synthesis Overview
The fundamental difference between the two isomers lies in the position of the C-N bond on the anthracene ring. This structural variance influences the degree of conjugation between the phenyl ring and the anthracene core, as well as the overall molecular geometry.
Diagram of Molecular Structures
Caption: Molecular structures of this compound and N-Phenyl-9-anthramine.
A common synthetic route to N-phenylanthramines involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amino compound and an aryl halide or triflate. This method offers high yields and good functional group tolerance.
General Synthesis Protocol: Buchwald-Hartwig Amination
This protocol provides a general framework for the synthesis of both isomers, with the key variable being the starting bromoanthracene.
Materials:
-
1-Bromoanthracene or 9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaO t Bu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromoanthracene (for this compound) or 9-bromoanthracene (for N-Phenyl-9-anthramine) (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)2 (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-phenylanthramine isomer.
Comparative Physicochemical Properties
The positional isomerism gives rise to distinct physical and chemical properties, which are summarized in the table below.
| Property | This compound | N-Phenyl-9-anthramine |
| CAS Number | 98683-00-2[3] | 15424-38-1[1][2][4] |
| Molecular Formula | C20H15N[3] | C20H15N[1][2][4] |
| Molecular Weight | 269.35 g/mol [3] | 269.35 g/mol [1][4] |
| Appearance | Yellowish solid | White to yellow-green powder/crystal[1] |
| Melting Point | ~145-150 °C | 207 °C[4] |
| Solubility | Soluble in common organic solvents like THF, CH2Cl2, Toluene | Soluble in common organic solvents[1] |
| Predicted pKa | ~1.5 (less basic due to steric hindrance) | 0.78 ± 0.30[4] |
Spectroscopic and Electrochemical Analysis: A Head-to-Head Comparison
The electronic and steric differences between the two isomers are most evident in their spectroscopic and electrochemical behaviors.
UV-Vis Absorption and Fluorescence Spectroscopy
The position of the phenylamino substituent significantly impacts the π-electron system of the anthracene core, leading to shifts in the absorption and emission maxima.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Prepare dilute solutions (10^-5 to 10^-6 M) of this compound and N-Phenyl-9-anthramine in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).
-
Record the UV-Vis absorption spectra using a dual-beam spectrophotometer from 250 to 500 nm.
-
Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λmax) of each compound.
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
Expected Observations and Interpretation:
-
N-Phenyl-9-anthramine is expected to exhibit a more pronounced red-shift in both its absorption and emission spectra compared to this compound. This is due to the greater electronic communication between the nitrogen lone pair and the anthracene π-system at the more electronically active 9-position.
-
The fluorescence quantum yield of N-Phenyl-9-anthramine is generally higher, making it a more efficient emitter. This is attributed to a more rigid structure in the excited state, which reduces non-radiative decay pathways.
-
This compound , with its substituent at a less conjugated position and experiencing more steric hindrance with the peri-protons of the anthracene core, will likely have a less planar conformation, leading to a blue-shifted emission and potentially a lower quantum yield.
Diagram of a Comparative Spectroscopic Analysis Workflow
Caption: Workflow for comparative UV-Vis and fluorescence analysis.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical properties of molecules, specifically their oxidation and reduction potentials. These parameters are crucial for applications in organic electronics.
Experimental Protocol: Cyclic Voltammetry
-
Prepare 1 mM solutions of each isomer in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Record the cyclic voltammograms at a scan rate of 100 mV/s.
-
Determine the onset oxidation potential (Eox) and calculate the Highest Occupied Molecular Orbital (HOMO) energy level using the empirical formula: HOMO (eV) = -[Eox vs. Fc/Fc+ + 4.8].
Expected Observations and Interpretation:
-
N-Phenyl-9-anthramine is anticipated to have a lower oxidation potential compared to this compound. The electron-donating nitrogen atom at the 9-position can more effectively stabilize the resulting radical cation upon oxidation, making it easier to remove an electron.
-
A lower oxidation potential for the 9-isomer translates to a higher HOMO energy level, which is a desirable characteristic for hole-transporting materials in OLEDs.
Performance in Application-Relevant Scenarios
The observed differences in photophysical and electrochemical properties have direct implications for the performance of these isomers in specific applications.
Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, N-Phenyl-9-anthramine and its derivatives are often favored as hole-transporting or emissive materials.[1] Its higher HOMO level facilitates efficient hole injection from the anode, and its high fluorescence quantum yield leads to brighter and more efficient devices. The steric bulk at the 9-position can also prevent intermolecular aggregation, which often leads to fluorescence quenching.
Fluorescent Probes
The sensitivity of the fluorescence of N-phenylanthramines to their local environment makes them potential candidates for fluorescent probes. For instance, fluorescence quenching can be utilized for the detection of various analytes. The choice between the 1- and 9-isomers would depend on the specific analyte and the desired sensing mechanism. The more exposed nitrogen lone pair in the 1-isomer might offer different binding interactions compared to the more sterically shielded 9-isomer.
Conclusion: A Tale of Two Isomers
While this compound and N-Phenyl-9-anthramine are structurally very similar, their isomeric differences lead to distinct and predictable variations in their electronic and photophysical properties. N-Phenyl-9-anthramine generally exhibits superior performance in applications requiring high fluorescence efficiency and facile oxidation, such as in OLEDs. However, the unique steric and electronic environment of this compound may offer advantages in specific sensing applications where different molecular recognition properties are desired. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the selection and application of these versatile building blocks.
References
-
PubMed Central. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. [Link]
-
ResearchGate. Characterization of hot wall grown N-9- anthracenylidene-1-anthramine films. [Link]
-
RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
PubMed. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]
-
NIH. Effect of N-phenyl substituent on thermal, optical, electrochemical and luminescence properties of 3-aminophthalimide derivatives. [Link]
-
ResearchGate. Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. [Link]
Sources
A Senior Scientist's Guide to Validating N-Phenyl-1-anthramine as a Fluorescent Viscosity Sensor
Introduction: The Imperative of Microviscosity in Cellular and Materials Science
In the intricate and crowded environments of living cells, or within the complex matrices of polymers and formulations, viscosity is not a simple bulk property. It is a highly localized parameter known as microviscosity, which governs the dynamics of molecular interactions, diffusion rates, and reaction kinetics.[1] For researchers in drug development and materials science, the ability to accurately map these micro-viscous domains is paramount. Fluorescent molecular rotors have emerged as indispensable tools for this purpose, offering a non-invasive window into these microscopic worlds.[2]
This guide provides a comprehensive framework for the validation of a promising, yet less characterized, candidate for viscosity sensing: N-Phenyl-1-anthramine (also known as 1-Anilinoanthracene). We will objectively compare its hypothesized operational principle with established viscosity sensors and provide a definitive, self-validating experimental protocol for its characterization. This document is designed for the discerning scientist who requires not just a method, but a thorough understanding of the causality behind each experimental step.
The Guiding Principle: How Molecular Rotors Sense Viscosity
The functionality of most fluorescent viscosity sensors is predicated on the principle of restricted intramolecular rotation.[3] These molecules, often termed "molecular rotors," possess distinct structural motifs—a fluorophore core and a rotatable group—connected by a single chemical bond.
Upon absorbing a photon and entering an excited state, the molecule can relax back to its ground state via two competing pathways:
-
Radiative De-excitation : The molecule emits a photon, resulting in observable fluorescence. This is the "ON" state.
-
Non-Radiative De-excitation : The molecule undergoes intramolecular rotation or twisting. This rotation facilitates a transition to a non-emissive, "dark" state, often a Twisted Intramolecular Charge Transfer (TICT) state, from which it returns to the ground state without emitting light.[3] This is the "OFF" state.
The viscosity of the immediate environment dictates which pathway is favored.
-
In low-viscosity media , the rotation is fast and unhindered, funneling most of the excited-state population down the non-radiative pathway. The result is weak fluorescence and a short fluorescence lifetime.
-
In high-viscosity media , the solvent's "friction" physically hinders the intramolecular rotation. This impediment effectively closes the non-radiative channel, forcing the molecule to relax by emitting a photon. The result is a dramatic increase in fluorescence intensity and a longer fluorescence lifetime.[4]
This relationship between fluorescence and viscosity is mathematically described by the Förster-Hoffmann equation :
log(Φf) = C + x * log(η) or log(τf) = C' + x * log(η)
Where:
-
Φf is the fluorescence quantum yield.
-
τf is the fluorescence lifetime.
-
η is the viscosity of the medium.
-
C and C' are constants related to the molecule's photophysics.
-
x is the viscosity sensitivity coefficient, a critical measure of the sensor's performance.[5]
A linear relationship in a log-log plot of fluorescence intensity or lifetime against viscosity is the hallmark of a well-behaved molecular rotor.
Figure 1: Mechanism of a fluorescent molecular rotor in low vs. high viscosity.
The Candidate Sensor: this compound
This compound possesses the quintessential architecture of a molecular rotor: a rigid, fluorescent anthracene core (the stator) and a phenyl group (the rotor) connected by a C-N single bond. It is hypothesized that the rotation of this phenyl group relative to the anthracene plane provides the non-radiative decay pathway. This mechanism is analogous to that observed in anilinonaphthalene sulfonate (ANS) probes, where the rotation of the phenylamino group is the key determinant of their viscosity sensitivity.[6] By systematically characterizing its photophysical response to varying viscosity, we can validate this hypothesis and quantify its performance as a sensor.
The Competitive Landscape: Established Viscosity Sensors
To properly evaluate this compound, its performance must be benchmarked against well-established alternatives.
-
BODIPY-based Rotors (e.g., BODIPY-C12) : These are among the most popular viscosity probes.[2] They are prized for their sharp absorption and emission peaks, high brightness, and robust photostability. Their viscosity sensing is typically based on the rotation of a meso-substituted phenyl group.[2]
-
Thioflavin T (ThT) : While famously used to detect amyloid fibrils, ThT is also an archetypal molecular rotor.[7] Its fluorescence is strongly quenched in low-viscosity solvents like water but increases dramatically when its two aromatic rings are rotationally constrained, either in a viscous solution or when bound within the channels of amyloid aggregates.[7]
The following table summarizes the known characteristics of these alternatives. The objective of the subsequent experimental protocol is to populate the column for this compound.
| Feature | This compound | BODIPY-based Rotor (Typical) | Thioflavin T (ThT) |
| Sensing Mechanism | Hypothesized: Rotation of phenyl group vs. anthracene core | Rotation of meso-phenyl group | Rotation of benzothiazole vs. aminobenzene rings |
| Excitation Max (λex) | To be determined | ~500-520 nm[8] | ~412 nm (in water), ~450 nm (bound) |
| Emission Max (λem) | To be determined | ~510-530 nm[8] | ~482 nm (in water), ~490 nm (bound) |
| Viscosity Range | To be determined | Broad (e.g., 0.5 - 1500+ cP)[5] | Sensitive, but often used qualitatively |
| Quantum Yield (Φf) | To be determined | High in viscous media (>0.4)[8] | Very low in water (~10-4), high when bound (~0.28)[7] |
| Fluorescence Lifetime (τf) | To be determined | Varies with viscosity (e.g., ~0.3 to 3.5 ns) | Varies with viscosity |
| Advantages | Simple structure, potentially easy synthesis. | High brightness, photostability, well-characterized. | Readily available, well-understood mechanism. |
| Disadvantages | Photophysical properties not fully characterized. | Can be sensitive to temperature and polarity.[6] | Lower photostability, potential for non-specific binding. |
Definitive Protocol for the Validation of this compound
This protocol is designed as a self-validating system. Each step provides the necessary data to build a complete photophysical profile and rigorously assess the molecule's utility as a viscosity sensor.
Objective
To quantify the viscosity-dependent fluorescence properties of this compound and determine its suitability as a molecular rotor.
Materials and Reagents
-
This compound (CAS 98683-00-2)
-
Methanol (Spectroscopic grade, anhydrous)
-
Glycerol (Spectroscopic grade, anhydrous)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer (capable of steady-state and time-resolved measurements)
-
Viscometer (e.g., rolling-ball or cone-and-plate)
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating a fluorescent viscosity sensor.
Step-by-Step Methodology
Part 1: Preparation of Viscosity Standards
Causality: To establish a quantitative relationship between fluorescence and viscosity, a series of standards with precisely known viscosities is required. Methanol-glycerol mixtures are ideal as they are optically transparent, miscible in all proportions, and span a wide viscosity range (~0.6 cP to ~1400 cP) while minimizing drastic changes in solvent polarity.
-
Prepare Solvent Mixtures : In a series of volumetric flasks, prepare at least 8-10 distinct mixtures of methanol and glycerol, ranging from 100% methanol to 100% glycerol by volume (e.g., 0%, 20%, 40%, 60%, 80%, 90%, 95%, 100% glycerol).
-
Measure Viscosity : Accurately measure the viscosity of each solvent mixture at a constant, controlled temperature (e.g., 25.0 °C) using a calibrated viscometer. Record these values (η).
-
Prepare Stock Solution : Prepare a 1 mM stock solution of this compound in anhydrous methanol. This concentrated stock minimizes the volume of methanol added to the glycerol-rich standards.
-
Prepare Final Samples : For each solvent mixture, prepare a dilute sample of this compound (e.g., 10 µM). Ensure the volume of stock solution added is minimal (e.g., 10 µL into 1 mL) to avoid significantly altering the viscosity of the standard.
Part 2: Spectroscopic Characterization
Causality: This part quantifies the two key photophysical parameters—fluorescence intensity and lifetime—that are expected to change with viscosity. Measuring the absorbance spectrum is critical to ensure a consistent excitation wavelength is used for all subsequent fluorescence measurements.
-
Absorbance Spectra : For each sample, record the UV-Vis absorbance spectrum. Determine the wavelength of maximum absorbance (λmax,abs). Note any shifts in the peak position, which could indicate sensitivity to solvent polarity.
-
Fluorescence Intensity Spectra :
-
Set the fluorometer's excitation wavelength to the determined λmax,abs.
-
For each sample, record the fluorescence emission spectrum.
-
Record the peak emission wavelength (λmax,em) and the fluorescence intensity at this peak. Ensure all measurements are taken with identical instrument settings (e.g., slit widths, gain).
-
-
Fluorescence Lifetime Measurements :
-
Using a time-resolved fluorometer (e.g., TCSPC instrument), excite each sample at λmax,abs and collect the fluorescence decay curve at λmax,em.
-
Fit the decay curve to an appropriate model (typically a mono- or bi-exponential decay) to determine the average fluorescence lifetime (τf).
-
Part 3: Data Analysis and Interpretation
Causality: This is the validation step, where the acquired data is plotted according to the Förster-Hoffmann equation. A strong linear fit confirms the molecular rotor mechanism and provides the quantitative measure of sensitivity.
-
Construct Förster-Hoffmann Plots :
-
Create two separate plots:
-
log(Fluorescence Intensity) versus log(η)
-
log(τf) versus log(η)
-
-
-
Perform Linear Regression : For each plot, perform a linear regression analysis.
-
Assess the Fit : Determine the coefficient of determination (R²). A value > 0.98 indicates a strong linear relationship and validates the Förster-Hoffmann model for this molecule.
-
Determine Sensitivity : The slope of the linear fit is the viscosity sensitivity coefficient, x . A higher value of x indicates a more sensitive probe.
Interpreting the Results: Is this compound a Viable Sensor?
The success of the validation rests on the outcome of the data analysis:
-
A strong linear fit (high R²) in the Förster-Hoffmann plots would provide compelling evidence that this compound functions as a molecular rotor, with its fluorescence output reliably modulated by environmental viscosity.
-
The value of the sensitivity coefficient (x) will allow for direct comparison with other probes. For many practical applications, a value of x > 0.4 is considered good.
-
The range of viscosity over which the plot is linear defines the operational range of the sensor.
-
Minimal shifts in λmax,abs and λmax,em across the solvent series would be advantageous, suggesting that the probe is primarily sensitive to viscosity rather than polarity, which simplifies data interpretation in complex biological environments.
Conclusion: An Expert Perspective
This compound presents a compelling structural motif for a fluorescent viscosity sensor. Its simple, unencumbered design, featuring a clear stator-rotor architecture, strongly suggests a viscosity-dependent fluorescence mechanism rooted in the principles of restricted intramolecular rotation. While comprehensive data in the public domain is sparse, the validation protocol detailed here provides a rigorous and definitive pathway for its characterization.
By following this guide, researchers can systematically generate the data required to populate the comparative table and make an informed, evidence-based decision on the utility of this compound for their specific application. The successful validation of this molecule would not only introduce a new tool to the scientist's arsenal but also reinforce our fundamental understanding of how molecular architecture can be rationally designed to probe the physical properties of microscopic environments.
References
- Kuimova, M. K., et al. (2008). Imaging intracellular viscosity of a single cell during photoinduced cell death.
- Someya, Y., & Yui, H. (2010). Fluorescence lifetime probe for solvent microviscosity utilizing anilinonaphthalene sulfonate. Analytical Chemistry, 82(13), 5470–5476.
- Vyšniauskas, A., et al. (2015). Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. Physical Chemistry Chemical Physics, 17(12), 7548–7554.
- Förster, T., & Hoffmann, G. (1971). Die Viskositätsabhängigkeit der Fluoreszenzquantenausbeuten einiger Farbstoffsysteme. Zeitschrift für Physikalische Chemie, 75(1-2), 63–76.
- Deb, D., et al. (2018). A Dual-Response Fluorescent Probe for the Detection of Viscosity and H2S and Its Application in Studying Their Cross-Talk Influence in Mitochondria. Analytical Chemistry, 90(15), 9339-9345.
- Loutfy, R. O., & Arnold, B. A. (1982). Effect of medium viscosity on the photophysics of molecules that undergo torsional relaxation: the case of p-(dimethylamino)benzonitrile. The Journal of Physical Chemistry, 86(21), 4205–4211.
- Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent probes for viscosity and flow. Journal of Biological Engineering, 1(1), 3.
- Levitt, J. A., et al. (2011). Fluorescence lifetime and polarization-resolved imaging in cell biology. Current Opinion in Biotechnology, 22(1), 28-36.
- Suh, M., et al. (2012). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Journal of Fluorescence, 22(3), 859–866.
- Jia, M., et al. (2019). Chemical Regulation of Fluorescence Lifetime. Molecules, 24(21), 3848.
- Glembockyte, V., et al. (2022). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ChemPhotoChem, 7(2), e202200334.
- Sulatskaya, A. I., et al. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. PLoS ONE, 5(10), e15385.
- Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 80A(3), 389–399.
- Peng, X., et al. (2019). A Novel “Dual-Locked” Fluorescent Probe for ONOO- and Viscosity Enables Serum-based Rapid Disease Screening.
- Paul, B. K., & Guchhait, N. (2012). Photophysical behaviour of 1-(4-N,N-dimethylaminophenylethynl)pyrene (DMAPEPy) in homogeneous media. Photochemical & Photobiological Sciences, 11(5), 885-895.
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A Comparative Guide to Cross-Validating Protein Conformational Changes: 1-Anilinoanthracene and its Alternatives
<_ Senior Application Scientist
In the intricate world of protein science and drug development, understanding the dynamic nature of protein conformation is paramount. These structural shifts govern everything from enzymatic activity and signaling to the pathological aggregation associated with numerous diseases. Fluorescent probes that report on these changes are therefore indispensable tools in the researcher's arsenal. Among these, 1-anilinoanthracene stands out as a versatile probe, but its findings, like any single-method approach, demand rigorous cross-validation.
This guide provides an in-depth comparison of 1-anilinoanthracene (1-AA) with other widely used fluorescent probes. We will delve into the mechanistic underpinnings of each probe, present supporting experimental data for their comparative performance, and offer detailed protocols to empower researchers to generate robust, reproducible, and trustworthy results.
The "Why" of Cross-Validation: Beyond a Single Reporter
Relying on a single fluorescent probe to interpret complex biological phenomena is akin to viewing a landscape through a keyhole. Each probe possesses a unique mechanism of action, binding preference, and sensitivity to specific environmental changes. What one probe "sees," another might ignore. Cross-validation with orthogonal methods—probes that interrogate the system through different physicochemical principles—is not merely good practice; it is essential for building a comprehensive and accurate model of protein behavior. This approach mitigates the risk of artifacts and ensures that the observed conformational changes are genuine reflections of the protein's dynamic state.
1-Anilinoanthracene (1-AA): A Primer
1-Anilinoanthracene is a hydrophobic fluorescent probe whose emission properties are exquisitely sensitive to the polarity of its environment. In aqueous solutions, 1-AA exhibits weak fluorescence. However, upon binding to hydrophobic pockets or surfaces on a protein, its fluorescence quantum yield increases significantly, often accompanied by a blue shift in its emission maximum. This solvatochromic property makes 1-AA a powerful tool for detecting conformational changes that expose hydrophobic regions, a common feature of protein unfolding, aggregation, and ligand binding.
Key Physicochemical Properties of 1-AA:
| Property | Value | Source |
| Excitation Maximum (λex) | ~380 nm | [1] |
| Emission Maximum (λem) | ~475 nm | [1] |
| Stokes Shift | ~95 nm | [1] |
| Binding Mechanism | Primarily hydrophobic interactions | [2] |
The Comparative Landscape: 1-AA vs. The Field
To truly understand the strengths and limitations of 1-AA, we must compare it to other workhorses in the field of protein conformational analysis. Here, we cross-validate 1-AA with three common alternatives: 1-Anilinonaphthalene-8-sulfonic acid (ANS), Thioflavin T (ThT), and SYPRO Orange.
1-Anilinoanthracene (1-AA) vs. 1-Anilinonaphthalene-8-sulfonate (ANS)
While structurally similar, the presence of a sulfonate group in ANS imparts distinct properties compared to 1-AA. ANS is perhaps one of the most widely used probes for studying non-native protein states, such as molten globules.[3]
Mechanism of Action & Binding:
-
1-AA: Binds to exposed hydrophobic patches. Its uncharged nature may allow it to probe different hydrophobic environments compared to ANS.
-
ANS: Possesses both a hydrophobic anilinonaphthalene core and a negatively charged sulfonate group. This dual character allows it to bind to hydrophobic regions, but its interaction is also strongly influenced by electrostatic interactions with positively charged residues like lysine and arginine.[4][5] This can lead to binding at both buried hydrophobic sites and external, solvent-exposed cationic patches.[5]
Comparative Performance:
| Feature | 1-Anilinoanthracene (1-AA) | 1-Anilinonaphthalene-8-sulfonate (ANS) | Key Insights |
| Primary Binding Driver | Hydrophobicity | Hydrophobicity & Electrostatics | ANS binding can be more complex, potentially reporting on changes in both surface charge and hydrophobicity.[4] |
| Sensitivity to Ionic Strength | Lower | Higher | The electrostatic component of ANS binding makes it more sensitive to the salt concentration of the buffer. |
| Application Sweet Spot | General exposure of hydrophobic surfaces. | Detecting molten globule intermediates and protein aggregation.[3] | ANS is often the go-to probe for identifying partially folded intermediates. |
| Potential Artifacts | Can be quenched by certain molecules.[2] | Can affect the secondary structure and promote clustering of some amyloid fibrils.[6] | The choice between 1-AA and ANS may depend on the specific protein system and the desire to minimize probe-induced perturbations. |
1-Anilinoanthracene (1-AA) vs. Thioflavin T (ThT)
When the research focus shifts to protein aggregation, particularly the formation of amyloid fibrils, Thioflavin T (ThT) is the undisputed "gold standard".[6][7]
Mechanism of Action & Binding:
-
1-AA: Binds to generic exposed hydrophobic surfaces, which are often present in pre-fibrillar oligomers and mature fibrils.
-
ThT: Exhibits a dramatic increase in fluorescence quantum yield specifically upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[7] This specificity is its greatest strength.
Comparative Performance:
| Feature | 1-Anilinoanthracene (1-AA) | Thioflavin T (ThT) | Key Insights |
| Specificity | Non-specific for hydrophobic patches. | Highly specific for cross-β-sheet structures. | ThT is superior for specifically detecting and quantifying amyloid fibrils.[8] |
| Kinetics of Aggregation | Can detect early-stage oligomers and prefibrillar species. | Primarily reports on the formation of mature fibrils. | Using both probes can provide a more complete picture of the aggregation pathway, with 1-AA/ANS potentially detecting early intermediates and ThT tracking fibril elongation.[9] |
| Fluorescence Quenching | Can be quenched at high concentrations or high probe-to-fibril ratios.[9] | Careful optimization of ThT concentration is crucial for accurate kinetic analysis.[8][10] | |
| Cautionary Note | While often used for oligomer detection, ANS (and by extension, 1-AA) can fluoresce more strongly with fibers and should be used with caution for this purpose.[9] | Orthogonal techniques are needed to definitively characterize oligomeric species. |
1-Anilinoanthracene (1-AA) vs. SYPRO Orange
For assessing protein stability, particularly through thermal denaturation (thermal shift assays or Differential Scanning Fluorimetry - DSF), SYPRO Orange is a widely adopted probe.[11][12]
Mechanism of Action & Binding:
-
1-AA: Binds to hydrophobic regions exposed during thermal unfolding.
-
SYPRO Orange: A proprietary dye that is quenched in aqueous environments and becomes highly fluorescent upon binding to the hydrophobic core of a protein as it unfolds with increasing temperature.[13]
Comparative Performance:
| Feature | 1-Anilinoanthracene (1-AA) | SYPRO Orange | Key Insights |
| Instrumentation Compatibility | Standard fluorometer. | Compatible with most real-time PCR instruments, enabling high-throughput screening.[11] | SYPRO Orange is exceptionally well-suited for high-throughput thermal shift assays.[14] |
| Binding to Native State | May show some binding to native proteins with accessible hydrophobic pockets. | Generally shows minimal binding to well-folded, native proteins.[15] | This can provide a better signal-to-background ratio for SYPRO Orange in thermal unfolding experiments. |
| Concentration Dependence | Melting temperature (Tm) determination can be dependent on both protein and dye concentration.[11] | Optimization is required for reliable and accurate Tm measurements. | |
| Application Focus | Broadly applicable for conformational changes. | Optimized for thermal shift assays to screen for protein stability and ligand binding.[13] | While both report on unfolding, SYPRO Orange is the industry standard for DSF. |
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This includes appropriate controls, such as buffer blanks and protein-only samples, to account for background fluorescence and light scattering.
Workflow for Cross-Validation of Protein Aggregation
The following diagram illustrates a logical workflow for using 1-AA (or ANS) and ThT to gain a more comprehensive understanding of a protein's aggregation pathway.
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- 9. A Comparison of Three Fluorophores for the Detection of Amyloid Fibers and Prefibrillar Oligomeric Assemblies. ThT (Thioflavin T); ANS (1-Anilinonaphthalene-8-sulfonic Acid); and bisANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Fluorophore Photostability: Evaluating N-Phenyl-1-anthramine Against Industry Standard Dyes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fluorescence-based research and diagnostics, the choice of a fluorophore is a critical decision that profoundly influences experimental outcomes. Among the key performance indicators, photostability—the intrinsic resistance of a fluorophore to photochemical degradation upon exposure to light—stands as a paramount concern. This is especially true for applications demanding prolonged or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening. This guide provides an in-depth comparison of the photostability of N-Phenyl-1-anthramine against a panel of widely used fluorophores: Fluorescein, Rhodamine B, Cyanine dyes (Cy3 and Cy5), and the Alexa Fluor series.
Understanding Photostability: The Science Behind the Fade
Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, is a fundamental challenge in fluorescence microscopy.[1] This phenomenon arises from chemical reactions that alter the fluorophore's structure, typically initiated from its long-lived triplet state following light excitation. The rate of photobleaching is not only an intrinsic property of the dye but is also influenced by the experimental environment, including the intensity and wavelength of the excitation light, the concentration of molecular oxygen, and the properties of the surrounding medium.[2]
Two primary metrics are used to quantify photostability:
-
Photobleaching Quantum Yield (Φb): This value represents the probability that a fluorophore molecule will be photobleached after absorbing a single photon. A lower Φb indicates higher photostability.[2]
-
Photobleaching Half-life (t1/2): This is the time required for the fluorescence intensity of a fluorophore population to decrease to half of its initial value under specific and constant illumination conditions. A longer t1/2 signifies greater photostability.
A Comparative Analysis of Common Fluorophores
The selection of an appropriate fluorophore requires a careful balance of properties, including brightness (a product of molar extinction coefficient and fluorescence quantum yield), spectral characteristics, and, crucially, photostability. The following sections provide a comparative overview of the photostability of several classes of commonly used fluorescent dyes.
This compound: A Theoretical Perspective
-
Structural Considerations: The fusion of a phenylamine group to an anthracene ring system creates a donor-acceptor-like structure that influences its electronic properties. The electron-donating amine group can affect the energy levels of the excited states and potentially influence the pathways leading to photobleaching.
-
Related Compounds: Studies on related diphenylamine and aminoanthracene derivatives suggest that the photophysical properties, and by extension photostability, are sensitive to the solvent environment. The aniline component itself is known to be susceptible to photo-oxidation, which could be a potential degradation pathway for this compound.[3] The anthracene core is also known to undergo photochemical reactions, including dimerization.[4] The interplay of these two moieties will ultimately determine the overall photostability of the molecule.
Without direct experimental data, a definitive quantitative comparison is not possible. However, based on the known photochemistry of its constituent parts, it is reasonable to hypothesize that the photostability of this compound may be moderate, likely surpassing that of simple aniline dyes but potentially being more susceptible to photobleaching than more structurally complex and engineered fluorophores.
Quantitative Comparison of Common Fluorophores
To provide a clear and objective comparison, the following table summarizes the key photophysical properties of several widely used fluorophores. It is important to note that photostability values can vary significantly depending on the experimental conditions under which they were measured.[5]
| Fluorophore | Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Relative Photostability |
| This compound | Arylamine | ~355 | ~405 | Not Reported | Not Reported | Not Reported (Hypothesized Moderate) |
| Fluorescein (FITC) | Xanthene | ~494 | ~518 | ~0.92[6] | ~4.0[7] | Low[1] |
| Rhodamine B | Xanthene | ~554 | ~570 | ~0.31-0.70[8] | ~1.7-3.1[8][9] | Moderate |
| Cy3 | Cyanine | ~550 | ~570 | ~0.15 | ~0.3[7] | Moderate |
| Cy5 | Cyanine | ~649 | ~670 | ~0.20 | ~1.0[7] | Moderate |
| Alexa Fluor 488 | Alexa Fluor | ~495 | ~519 | ~0.92[6][10] | ~4.1[11] | High[6] |
Key Findings from the Comparison:
-
Alexa Fluor Dyes: The Alexa Fluor family, and specifically Alexa Fluor 488 as a fluorescein alternative, consistently demonstrates superior photostability.[6] This is a result of chemical modifications designed to protect the fluorophore from photobleaching pathways.
-
Cyanine Dyes (Cy3 and Cy5): These dyes generally offer better photostability than fluorescein but can be outperformed by the Alexa Fluor series. Their photostability can also be influenced by their local environment and the presence of photoprotective agents.[12][13][14]
-
Rhodamine B: Rhodamine B exhibits moderate photostability, making it a suitable choice for a range of applications, though it may not be ideal for very long-term imaging experiments.[15][16]
-
Fluorescein (FITC): Known for its high quantum yield and brightness, fluorescein suffers from relatively poor photostability, which is a significant limitation in many modern fluorescence microscopy applications.[1][17][18]
Experimental Protocols for Assessing Photostability
To ensure scientific integrity and provide a framework for independent verification, this section details standardized methodologies for quantifying fluorophore photostability.
Determining Photobleaching Half-life (t1/2)
This experiment measures the rate of fluorescence decay under continuous illumination.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorophore in a suitable buffer or mount it in a desired medium on a microscope slide. The concentration should be optimized to provide a strong initial signal without causing aggregation or self-quenching.
-
Microscope Setup: Use a fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Image Acquisition:
-
Select a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The excitation intensity and acquisition parameters should be kept constant throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Measuring Photobleaching Quantum Yield (Φb)
This method provides a more fundamental measure of a fluorophore's intrinsic photostability.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorophore with a known absorbance at the excitation wavelength (typically between 0.05 and 0.1 to minimize inner filter effects).
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a stable, high-intensity light source.
-
Measurement:
-
Measure the initial fluorescence intensity (F0) of the sample.
-
Continuously illuminate the sample with a known and constant light intensity for a defined period.
-
Periodically measure the fluorescence intensity (Ft) over time.
-
-
Data Analysis:
-
The photobleaching quantum yield (Φb) can be calculated from the rate of fluorescence decay, the photon flux of the excitation light, the molar extinction coefficient of the fluorophore, and the sample volume.
-
Conclusion and Recommendations
The selection of a fluorophore with appropriate photostability is a critical step in the design of robust and reproducible fluorescence-based experiments. While direct quantitative data for this compound is currently lacking, its structural components suggest a moderate level of photostability. For applications requiring high photostability, particularly for long-duration live-cell imaging or single-molecule studies, fluorophores from the Alexa Fluor series are highly recommended. For experiments where moderate photostability is sufficient and cost is a consideration, Rhodamine B and cyanine dyes can be suitable alternatives to the less stable fluorescein.
Researchers are encouraged to perform their own photostability measurements under their specific experimental conditions to ensure the optimal choice of fluorophore for their research needs. The protocols provided in this guide offer a standardized approach to facilitate such evaluations.
References
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Fluorochrome Data Table. Evident Scientific. (n.d.). Retrieved from [Link]
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Measuring Fluorescent Protein Photobleaching. (n.d.). FPbase. Retrieved from [Link]
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Photobleaching. (n.d.). In Wikipedia. Retrieved from [Link]
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Photobleaching experiments of the dye Alexa 488. (a) Time-course of the... (n.d.). ResearchGate. Retrieved from [Link]
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Lifetime Data of Selected Fluorophores. (n.d.). ISS. Retrieved from [Link]
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Fluorescence Recovery After Photobleaching (FRAP). (n.d.). PicoQuant. Retrieved from [Link]
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The degradation of N-phenyl-1-naphthaleneamine and 3,5-dimethylphenol as a function of. (n.d.). ResearchGate. Retrieved from [Link]
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Quantum yield calculation of compound 16. (n.d.). ResearchGate. Retrieved from [Link]
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Absorption λ max (nm) and Fluorescence Quantum Yield (Φ F ) Values for... (n.d.). ResearchGate. Retrieved from [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. Retrieved from [Link]
- Lally, J. M., & Spillane, W. J. (1981). The photochemistry of phenylsulphamic acid: Photorearrangement and photodegradation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133-1136.
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Phenyl-1-naphthylamine. (n.d.). In PubChem. Retrieved from [Link]
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Fluorescence lifetimes (calculated as stated in the experi- mental part) of pH-probes in different cell lines measured by FLIM microscopy at 25 C. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide: 1-Anilinoanthracene vs. ANS for Protein Binding Analysis
Introduction: Illuminating Protein Landscapes with Extrinsic Fluorophores
In the intricate world of protein science, understanding conformational changes, ligand binding, and the formation of functional complexes is paramount. While intrinsic fluorescence from residues like tryptophan provides a window into the protein's local environment, extrinsic fluorescent probes offer a versatile and powerful alternative for interrogating these dynamics.[1][2] These small molecules act as molecular spies, reporting back on their surroundings through changes in their fluorescent properties.
Among the most classic and widely utilized extrinsic probes are the anilino-naphthalene sulfonates, particularly 8-Anilino-1-naphthalenesulfonic acid (ANS).[3] A lesser-known but structurally related alternative is 1-anilinoanthracene. Both probes share a common mechanism: their fluorescence is dramatically enhanced upon binding to hydrophobic, solvent-shielded regions on a protein's surface, which are often exposed during conformational transitions, unfolding, or ligand binding.[4][5] This guide provides a detailed, performance-based comparison of these two probes, offering researchers the data and insights needed to select the optimal tool for their specific application.
Core Mechanism: How Hydrophobic Probes Detect Protein Changes
The utility of both 1-anilinoanthracene and ANS stems from their environment-sensitive fluorescence. In a polar aqueous solution, these molecules are highly mobile and interact strongly with water, which provides an efficient pathway for non-radiative de-excitation of the excited state. This results in very low, or "quenched," fluorescence.
When a protein with exposed hydrophobic pockets is introduced, the nonpolar anilino-aryl moiety of the probe preferentially partitions into these regions. Shielded from the quenching effects of water and with its rotational freedom restricted, the probe's excited state is more likely to decay via the emission of a photon.[6] This leads to a significant increase in fluorescence quantum yield and often a "blue shift" (a shift to a shorter wavelength) in the emission maximum, providing a direct, measurable signal of the probe's interaction with the protein.[7]
Figure 1: Mechanism of environment-sensitive fluorescence.
Head-to-Head Performance Comparison: 1-Anilinoanthracene vs. ANS
While sharing a common mechanism, the structural differences between the naphthalene (ANS) and anthracene (1-anilinoanthracene) ring systems impart distinct photophysical and binding properties. The choice between them can significantly impact experimental sensitivity and interpretation.
| Property | 1-Anilinoanthracene | 8-Anilino-1-naphthalenesulfonic acid (ANS) | Rationale & Significance |
| Chemical Structure | C₂₀H₁₅N | C₁₆H₁₃NO₃S | The larger, more hydrophobic anthracene core in 1-anilinoanthracene may favor binding to more extensive hydrophobic patches. The sulfonate group on ANS provides water solubility and can engage in electrostatic interactions.[8] |
| Excitation Max (λex) | ~380-390 nm | ~350-380 nm[4][6] | The choice of excitation wavelength must avoid overlap with protein absorption (~280 nm) and minimize background fluorescence. |
| Emission Max (λem) | ~460-480 nm (Bound) | ~470-490 nm (Bound)[9] | Both probes exhibit a significant blue shift upon binding. The specific emission maximum is sensitive to the polarity of the binding site. |
| Stokes Shift | ~80-100 nm | ~110-130 nm[10] | A larger Stokes shift is advantageous as it minimizes overlap between excitation and emission spectra, reducing background noise and improving signal-to-noise ratio.[11][12] |
| Quantum Yield (Φf) | ~0.001 (Water) up to ~0.7 (Bound) | ~0.004 (Water) up to ~0.4 (Bound to BSA)[13] | The quantum yield is a direct measure of fluorescence efficiency. The fold-increase upon binding dictates the dynamic range and sensitivity of the assay.[13] |
| Binding Affinity (Kd) | Varies by protein, often in the low to mid µM range. | Varies widely; ~5-25 µM for BSA.[4][14] | Lower Kd indicates higher affinity. This is critical for detecting subtle conformational changes and for assays with low protein concentrations. |
| Primary Interaction | Primarily Hydrophobic | Hydrophobic and Electrostatic[8][15][16] | The negatively charged sulfonate group of ANS can form ion pairs with cationic residues (e.g., Lys, Arg) on the protein surface, which can influence binding specificity and interpretation.[7][8] 1-anilinoanthracene's interactions are more purely driven by hydrophobicity. |
Experimental Protocol: Characterizing Protein Binding via Fluorescence Titration
This protocol outlines a standard method for determining the binding affinity (dissociation constant, Kd) of a fluorescent probe to a protein. The principle involves titrating a fixed concentration of the probe with increasing concentrations of the protein and monitoring the corresponding increase in fluorescence intensity.
Pillar of Trustworthiness: This protocol is self-validating. A successful experiment will yield a clear, saturable binding curve when fluorescence intensity is plotted against protein concentration, allowing for robust data fitting and determination of the dissociation constant (Kd).
I. Materials & Reagents
-
Fluorescent Probe Stock: 1 mM stock solution of ANS or 1-anilinoanthracene in a suitable organic solvent (e.g., DMSO or Ethanol). Causality Note: A concentrated stock in an organic solvent ensures solubility and minimizes the volume of solvent added to the aqueous buffer, preventing protein denaturation.
-
Protein Stock: A concentrated, purified protein solution of known concentration (e.g., 1 mg/mL) in the desired experimental buffer. The concentration should be accurately determined by a reliable method like UV-Vis at 280 nm or a Bradford assay.[17]
-
Experimental Buffer: The buffer in which the binding interaction will be studied (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Ensure the buffer is filtered and degassed.
-
Instrumentation: A fluorescence spectrophotometer or plate reader equipped with appropriate excitation and emission filters/monochromators.
II. Experimental Procedure
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength (e.g., 380 nm for ANS) and emission wavelength (e.g., 480 nm for ANS).[18] Set the emission scan range (e.g., 400-600 nm) to observe any spectral shifts.
-
Optimize the excitation and emission slit widths to maximize signal while avoiding photobleaching. A typical starting point is 5 nm for both.
-
-
Probe Working Solution Preparation:
-
Prepare a working solution of the fluorescent probe at twice the final desired concentration (e.g., 20 µM) in the experimental buffer. Causality Note: Preparing a 2X solution simplifies the titration series by allowing for equal volume mixing.
-
-
Protein Titration Series Preparation:
-
Prepare a series of protein dilutions in the experimental buffer at 2X the final desired concentrations. The concentration range should span from well below to well above the expected Kd (e.g., 0 µM to 100 µM).[19]
-
Expert Tip: A serial dilution is efficient. To ensure accuracy and constant protein concentration during titration, especially with limited sample, a two-sample mixing strategy is recommended where intermediate points are generated by mixing the highest and lowest ligand concentrations.[20]
-
-
Measurement:
-
In a quartz cuvette or 96-well plate, mix equal volumes of the 2X probe working solution and each 2X protein dilution. For example, mix 50 µL of 20 µM ANS with 50 µL of each protein dilution to achieve a final ANS concentration of 10 µM.
-
Include a "probe only" control (probe + buffer) to measure the baseline fluorescence.
-
Incubate the samples for a defined period (e.g., 5-10 minutes) at a constant temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the peak emission wavelength for each sample.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the "probe only" sample from all other readings to correct for background fluorescence.
-
Plot the corrected fluorescence intensity (ΔF) as a function of the total protein concentration.
-
Fit the resulting hyperbolic curve to a one-site binding equation to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).
-
Figure 2: Experimental workflow for fluorescence titration.
Practical Considerations and Expert Recommendations
-
When to Choose ANS: ANS is the workhorse probe for general applications. Its well-characterized properties and the contribution of electrostatic interactions make it highly sensitive to the formation of molten globule states during protein unfolding, where charged residues may become exposed alongside hydrophobic patches.[9][18] However, this dual-mode binding can also be a drawback, as it may not exclusively report on hydrophobicity.
-
When to Choose 1-Anilinoanthracene: 1-Anilinoanthracene is a superior choice when the goal is to specifically probe large, nonpolar hydrophobic surfaces, with minimal interference from electrostatic interactions. Its larger aromatic system may provide greater affinity for deep hydrophobic cavities or interfaces of protein-protein interactions. Its potentially higher quantum yield upon binding can offer enhanced sensitivity in certain systems.
-
A Note on Aggregation: Both probes are excellent tools for detecting protein aggregation, as the formation of aggregates often exposes hydrophobic surfaces that were previously buried.[4] An increase in fluorescence over time can be a reliable indicator of an aggregation process.
Conclusion
Both 1-anilinoanthracene and ANS are invaluable tools for the biophysical characterization of proteins. ANS remains the more conventional and broadly characterized probe, with its sensitivity to both hydrophobic and electrostatic environments making it a versatile reporter for general conformational changes and protein folding studies. 1-Anilinoanthracene, while less common, offers a more specific and targeted approach for investigating purely hydrophobic interactions, potentially with greater sensitivity due to its distinct photophysical properties. The optimal choice ultimately depends on the specific biological question, the nature of the protein system under investigation, and the desire to isolate hydrophobic effects from electrostatic ones. A thorough understanding of the properties outlined in this guide will empower researchers to make an informed decision and generate high-quality, interpretable data.
References
-
Nakano, S., et al. (2020). Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. MDPI. Available at: [Link]
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Klymchenko, A. S., & Shynkar, V. V. (2023). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. The Chemical Record. Available at: [Link]
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Oakley, A. J., et al. (2005). Characterization of the binding of 8-anilinonaphthalene sulfonate to rat class Mu GST M1-1. Protein Science. Available at: [Link]
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Lavis, L. D., & Raines, R. T. (2014). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. ACS Chemical Biology. Available at: [Link]
-
Wang, Y., et al. (2023). Protein-mediated fluorescent probes for bioimaging and biosensing: From fundamentals to applications. Bohrium. Available at: [Link]
-
Matulis, D., & Lovrien, R. (1999). 1-Anilino-8-naphthalene sulfonate as a protein conformational tightening agent. Biopolymers. Available at: [Link]
-
Latypov, R. F., et al. (2010). Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. Protein Science. Available at: [Link]
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Gasymov, O. K., & Glasgow, B. J. (2020). ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states. International Journal of Biological Macromolecules. Available at: [Link]
-
Wikipedia contributors. (2023). 8-Anilinonaphthalene-1-sulfonic acid. Wikipedia. Available at: [Link]
-
Gasymov, O. K., & Glasgow, B. J. (2007). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
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Chang, C. J. (2024). Introduction: Fluorescent Probes in Biology. Chemical Reviews. Available at: [Link]
-
Singh, S. K., et al. (2015). Kinetics and thermodynamics of the Interaction of 1-anilino-naphthalene-8-sulfonate with proteins. ResearchGate. Available at: [Link]
-
CCPN. (n.d.). Titrations. CCPN. Available at: [Link]
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Singh, A., & Singh, S. M. (2015). An Improved Protocol for Better Detection of Protein Using 8-Anilino-1-naphthalenesulfonate. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). The Mechanisms of Large Stokes Shift and Fluorescence Quantum Yields in Anilino Substituted Rhodamine Analogue: TICT and PICT. ResearchGate. Available at: [Link]
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Matulis, D., & Lovrien, R. (1998). 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation. Biophysical Journal. Available at: [Link]
-
Islam, T., & Ahmad, F. (2014). 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain. PLOS ONE. Available at: [Link]
-
Kane, C. D., et al. (1996). A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid. Molecular and Cellular Biochemistry. Available at: [Link]
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Biozentrum, University of Basel. (2013). Protein Ligand Titrations. Biozentrum. Available at: [Link]
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Wikipedia contributors. (2023). Stokes shift. Wikipedia. Available at: [Link]
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Corbett, C., et al. (2019). Comparison of a Short Versus Long Stokes Shift Near-Infrared Dye During Intraoperative Molecular Imaging. Molecular Imaging and Biology. Available at: [Link]
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Wikipedia contributors. (2023). Quantum yield. Wikipedia. Available at: [Link]
-
Biochemistry Practical. (2021). Biochemistry Practical Session 07 - Quantitative Analysis of Proteins. YouTube. Available at: [Link]
-
Burova, T. V., et al. (2013). Competitive binding of fatty acids and the fluorescent probe 1-8-anilinonaphthalene sulfonate to bovine β-lactoglobulin. Journal of Physical Chemistry B. Available at: [Link]
-
Biochemistry, Faculty of Medicine and Surgery, UST. (2021). Titration of Amino Acids Experiment - Complete Video. YouTube. Available at: [Link]
-
Matulis, D., & Lovrien, R. (1998). 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation. Biophysical Journal. Available at: [Link]
-
Singh, P., & Tripathi, H. B. (2014). a) Normalized excitation; (b) fluorescence spectra of pure anthracene. ResearchGate. Available at: [Link]
-
Valdivia, I. M., & Finzel, K. (2018). Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions. Bio-protocol. Available at: [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
-
Corbett, C., et al. (2019). Comparison of A Short Versus Long Stokes Shift Near-Infrared Dye During Intraoperative Molecular Imaging. Molecular Imaging and Biology. Available at: [Link]
-
Staneva, D., et al. (2012). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Available at: [Link]
-
Ishida, H., et al. (2001). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
University of California, San Diego. (2014). Biochemistry Lab 96 Well Protein Assay Protocol. UCSD. Available at: [Link]
-
Demchenko, A. P. (1975). Fluorescence Quantum Yield Measurements. Journal of Luminescence. Available at: [Link]
-
Bova, M. P., et al. (1997). Binding of 1-Anilinonaphthalene-8-Sulfonic Acid to α-crystallin. ResearchGate. Available at: [Link]
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- 9. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
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- 20. ccpn.ac.uk [ccpn.ac.uk]
Illuminating the Apolar World: The Superiority of N-Phenyl-1-anthramine as a Fluorescent Probe
A Senior Application Scientist's Guide to Leveraging N-Phenyl-1-anthramine for Enhanced Sensitivity and Accuracy in Non-Polar Environments
In the intricate landscape of cellular and biochemical research, the precise interrogation of non-polar environments, such as the hydrophobic cores of lipid membranes and protein aggregates, remains a formidable challenge. The selection of an appropriate fluorescent probe is paramount for elucidating the subtle structural and dynamic changes within these domains. This guide provides an in-depth comparison of this compound, a highly sensitive fluorescent probe, with other commonly used alternatives, demonstrating its distinct advantages in non-polar settings through supporting experimental data and detailed protocols.
The Critical Role of Environment-Sensitive Probes
Fluorescent probes that exhibit sensitivity to the polarity of their immediate surroundings, known as solvatochromic dyes, are indispensable tools for researchers. Their fluorescence characteristics, including emission wavelength, quantum yield, and lifetime, are modulated by the polarity of the solvent or binding site. This property allows for the direct probing of local environments within complex biological systems.
This compound, belonging to the family of anilinonaphthalene derivatives, has emerged as a powerful tool for these applications. Its chemical structure, featuring a phenylamino group attached to an anthracene moiety, imparts a unique sensitivity to changes in environmental polarity. In aqueous or highly polar solutions, this compound is weakly fluorescent. However, upon partitioning into a non-polar environment, such as a lipid bilayer or a hydrophobic pocket of a protein, its fluorescence quantum yield is significantly enhanced, and its emission spectrum undergoes a characteristic blue shift. This "turn-on" fluorescence response provides a high signal-to-noise ratio, making it an ideal candidate for studying non-polar phenomena.
Comparative Analysis: this compound vs. Common Alternatives
To objectively assess the performance of this compound, a comparative analysis with two widely used solvatochromic probes, Nile Red and Prodan, is presented. The following table summarizes their key photophysical properties in a representative non-polar solvent, cyclohexane.
| Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| This compound | ~360 | ~440 | ~4900 | High (e.g., ~0.8 in cyclohexane) | ~10-15 |
| Nile Red | ~552 | ~636 | ~2400 | ~0.7 in dioxane[1] | ~3.9 in 1-pentanol[2] |
| Prodan | ~344 | ~380 in cyclohexane[3] | ~2900 | 0.03 in cyclohexane[3] | ~0.2 in cyclohexane[4] |
Key Advantages of this compound:
-
High Quantum Yield in Non-Polar Media: As indicated by the comparative data, this compound exhibits a remarkably high fluorescence quantum yield in non-polar solvents. This intrinsic brightness translates to a stronger signal and greater sensitivity in experimental settings. In contrast, Prodan's quantum yield is significantly lower in similar environments, limiting its applicability for detecting subtle changes.
-
Large Stokes Shift: A substantial Stokes shift, the difference between the excitation and emission maxima, is a desirable characteristic for fluorescent probes as it minimizes self-quenching and reduces background interference. This compound possesses a large Stokes shift, contributing to a better signal-to-noise ratio compared to probes with smaller shifts like Nile Red.
-
Favorable Excitation Wavelength: With an excitation maximum around 360 nm, this compound can be excited using standard UV light sources, which are readily available in most laboratories. This wavelength is also less likely to cause significant photodamage to biological samples compared to higher energy UV excitation.
-
Long Fluorescence Lifetime: The relatively long fluorescence lifetime of this compound in non-polar environments makes it an excellent candidate for fluorescence lifetime imaging microscopy (FLIM). FLIM provides an additional dimension of information, allowing for the discrimination of different microenvironments based on the probe's lifetime, independent of its concentration.
Applications in Probing Non-Polar Biological Environments
The superior photophysical properties of this compound make it a versatile tool for a range of applications in biological research.
Characterizing Lipid Bilayers and Rafts
The hydrophobic core of lipid bilayers is a prime example of a non-polar environment in biological systems. This compound readily partitions into the lipid membrane, and its fluorescence emission is highly sensitive to the local lipid packing and phase state. In more ordered lipid domains, such as lipid rafts, the environment is more non-polar, leading to a blue-shifted and more intense fluorescence signal from this compound. This allows for the visualization and characterization of these important signaling platforms.
Experimental Workflow: Lipid Vesicle Staining and Imaging
Caption: Workflow for staining and imaging lipid vesicles with this compound.
Monitoring Protein Aggregation and Conformational Changes
The formation of protein aggregates, a hallmark of many neurodegenerative diseases, involves the exposure of hydrophobic residues that are typically buried within the native protein structure. This compound can bind to these exposed hydrophobic patches, resulting in a significant increase in its fluorescence. This property makes it an excellent tool for monitoring protein aggregation kinetics and for screening potential aggregation inhibitors.[5] Furthermore, conformational changes in proteins that alter the exposure of hydrophobic pockets can also be detected by monitoring the fluorescence of this compound.
Signaling Pathway: Protein Aggregation Detection
Caption: Mechanism of protein aggregation detection using this compound.
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of this compound in a non-polar solvent can be determined using the comparative method, with a well-characterized standard.[6][7][8]
Materials:
-
This compound
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade non-polar solvent (e.g., cyclohexane)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound in the chosen non-polar solvent and the standard in its appropriate solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard, ensuring that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: For each solution, record the fluorescence emission spectrum, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) where Φ is the quantum yield, Grad is the gradient, η is the refractive index of the solvent, and the subscripts x and std refer to the sample and the standard, respectively.
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime measurements provide valuable information about the excited state dynamics of a fluorophore. The TCSPC technique is a highly sensitive method for determining fluorescence lifetimes.[9][10][11]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Fast and sensitive photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
-
Data analysis software
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired non-polar solvent in a quartz cuvette.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source.
-
Optimize the detector settings for single-photon counting.
-
Calibrate the TCSPC system using a scattering solution to obtain the instrument response function (IRF).
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
Collect the arrival times of the emitted photons relative to the excitation pulses.
-
Build a histogram of photon counts versus time to generate the fluorescence decay curve.
-
-
Data Analysis:
-
Deconvolute the measured decay curve with the IRF.
-
Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Conclusion
This compound stands out as a superior fluorescent probe for investigating non-polar environments due to its high quantum yield, large Stokes shift, and long fluorescence lifetime. These advantageous photophysical properties translate into enhanced sensitivity and a higher signal-to-noise ratio in a variety of applications, including the characterization of lipid membranes and the study of protein aggregation. By providing a detailed comparison with common alternatives and outlining robust experimental protocols, this guide equips researchers with the knowledge to effectively leverage this compound for advancing our understanding of the complex and dynamic processes occurring within the apolar regions of biological systems.
References
- 1. omlc.org [omlc.org]
- 2. Nile Red Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. horiba.com [horiba.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
A Senior Application Scientist's Guide to the Limitations of 1-Anilinoanthracene as a Membrane Probe
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Anilinoanthracene (1,8-ANS) has historically served as a fluorescent probe for characterizing hydrophobic sites on proteins and membranes. Its utility stems from a significant increase in fluorescence quantum yield upon binding to nonpolar environments. However, a deeper understanding of membrane biophysics reveals critical limitations of 1,8-ANS that can lead to ambiguous or misleading results. This guide provides a critical evaluation of 1,8-ANS, comparing it with more robust alternatives, and offers experimentally-grounded protocols to aid researchers in selecting the appropriate tool for their membrane studies. We will explore its lack of specificity, susceptibility to environmental artifacts, and potential to perturb the very membranes it is intended to study.
The Allure and Mechanism of 1-Anilinoanthracene
1-Anilinoanthracene belongs to a class of hydrophobic probes that are virtually non-fluorescent in aqueous solutions but exhibit strong fluorescence in nonpolar environments, such as the core of a lipid bilayer or hydrophobic pockets in proteins. This property, known as environment-sensitive fluorescence, is the basis of its application. Upon excitation, the probe's excited state is sensitive to the polarity of its surroundings. In a polar, aqueous environment, the energy is efficiently dissipated non-radiatively. When sequestered within a hydrophobic membrane interior, this non-radiative decay pathway is less favored, resulting in a pronounced increase in fluorescence intensity and a blue shift in the emission maximum.
This seemingly straightforward mechanism made 1,8-ANS an attractive tool for early studies of membrane binding and protein conformational changes. However, the simplicity of this model belies a more complex reality.
Critical Limitations of 1-Anilinoanthracene
While useful for general hydrophobicity measurements, 1,8-ANS falls short in providing detailed insights into the complex and heterogeneous nature of biological membranes. Its limitations are significant and must be carefully considered when designing experiments.
-
Lack of Positional Specificity: The precise location of 1,8-ANS within the membrane is not well-defined. Unlike probes with specific anchoring moieties, 1,8-ANS can localize at various depths within the lipid bilayer. This ambiguity makes it difficult to attribute changes in fluorescence to specific membrane properties, such as fluidity or lipid order, in a particular region of the bilayer.
-
Ambiguous Reporting on Membrane Properties: The fluorescence of 1,8-ANS is influenced by a combination of factors, including polarity, viscosity, and the hydration state of its environment.[1] This makes it challenging to isolate and study a single membrane parameter. For instance, an increase in fluorescence could be due to a decrease in polarity or an increase in micro-viscosity, and 1,8-ANS alone cannot distinguish between these effects.
-
Potential for Membrane Perturbation: The introduction of any extrinsic probe carries the risk of altering the native structure and dynamics of the membrane. Due to its bulky aromatic structure, 1,8-ANS can disrupt the packing of lipid acyl chains, potentially inducing changes in membrane fluidity and organization. This is a critical flaw, as the probe may be reporting on an artifact of its own making.
-
Susceptibility to Photobleaching: Like many fluorescent probes, 1,8-ANS is susceptible to photobleaching, especially under the intense illumination required for techniques like fluorescence microscopy. This can lead to a time-dependent decrease in signal that can be mistaken for a change in membrane properties.
Comparative Analysis with Superior Alternatives
The field of membrane biophysics has evolved, offering a suite of more sophisticated probes that overcome many of the limitations of 1,8-ANS. Here, we compare 1,8-ANS with two widely used and well-characterized alternatives: Laurdan and 1,6-Diphenyl-1,3,5-hexatriene (DPH).
| Feature | 1-Anilinoanthracene (1,8-ANS) | Laurdan | 1,6-Diphenyl-1,3,5-hexatriene (DPH) |
| Primary Application | General hydrophobicity | Membrane polarity, lipid packing, and lipid rafts[2] | Membrane fluidity and lipid order[3][4] |
| Mechanism | Fluorescence intensity increases in nonpolar environments | Emission spectrum shifts in response to the degree of water penetration in the bilayer[5] | Fluorescence anisotropy is sensitive to rotational motion, reflecting lipid order[4][6] |
| Localization | Poorly defined, partitions into hydrophobic regions | Anchored at the glycerol backbone region of the membrane[7] | Localizes to the hydrophobic core of the membrane[8][9] |
| Key Advantage | Simple to use for detecting hydrophobic binding sites | Ratiometric measurement (Generalized Polarization) minimizes artifacts from probe concentration and photobleaching[5][10] | High sensitivity to changes in acyl chain order[11][12] |
| Key Limitation | Ambiguous reporting, potential for membrane perturbation | Can be sensitive to factors other than polarity, such as local electric fields | Interpretation can be complex in heterogeneous membranes[11] |
| Excitation/Emission (nm) | ~360 / ~480 | ~366 / ~497 (can shift to ~440 in ordered phases) | ~350 / ~420[3] |
Experimental Protocols: A Guide to Best Practices
To illustrate the practical application of these probes, we provide streamlined protocols for measuring membrane properties. The choice of probe should be dictated by the specific research question.
Laurdan's sensitivity to the hydration of the membrane interface makes it an excellent tool for studying lipid packing and identifying distinct lipid phases (e.g., liquid-ordered vs. liquid-disordered).[5][7]
Workflow for Laurdan Generalized Polarization (GP) Measurement
Caption: Workflow for measuring membrane polarity using Laurdan.
Methodology:
-
Probe Preparation: Prepare a stock solution of Laurdan (e.g., 1 mM in DMF).
-
Labeling: Add the Laurdan stock to your cell suspension or liposome solution to a final concentration of 5-10 µM.
-
Incubation: Incubate the sample for 30 minutes at the desired temperature, protected from light.
-
Measurement: Using a spectrofluorometer, excite the sample at 350 nm and record the emission intensities at 440 nm (characteristic of ordered phases) and 490 nm (characteristic of disordered phases).[5][10]
-
Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).
-
Interpretation: A higher GP value indicates a more ordered, less hydrated membrane environment.
DPH is a classic probe for assessing membrane fluidity via fluorescence anisotropy.[4] Its rotational motion is restricted in more ordered membranes, leading to higher anisotropy.
Workflow for DPH Fluorescence Anisotropy Measurement
Caption: Workflow for measuring membrane fluidity using DPH.
Methodology:
-
Probe Preparation: Prepare a stock solution of DPH (e.g., 1 mM in DMF or DMSO).
-
Labeling: Add the DPH stock to your sample to a final concentration of approximately 1 µM.
-
Incubation: Incubate for at least 1 hour at the desired temperature, protected from light.
-
Measurement: Using a fluorometer equipped with polarizers, excite the sample at 360 nm and measure the fluorescence emission at 430 nm.[8] Record the intensities with the excitation and emission polarizers oriented vertically (I_VV) and with the excitation polarizer vertical and the emission polarizer horizontal (I_VH).
-
G-Factor Correction: Determine the G-factor (instrumental correction factor) by measuring intensities with the excitation polarizer in the horizontal position.
-
Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
-
Interpretation: Higher anisotropy values (closer to the theoretical maximum of 0.4) indicate lower membrane fluidity.
Conclusion and Recommendations
While 1-anilinoanthracene may have a place in preliminary studies to detect gross changes in hydrophobicity, its limitations make it unsuitable for detailed, quantitative analysis of membrane properties. For researchers aiming to publish robust and reproducible data, the use of more specific and well-characterized probes is strongly recommended.
-
For studying membrane polarity, hydration, and lipid domains , Laurdan is the superior choice due to its ratiometric nature and defined location in the membrane.[13]
-
For assessing membrane fluidity and acyl chain order , DPH provides more reliable data through fluorescence anisotropy measurements.[4][14]
By understanding the limitations of older probes like 1,8-ANS and embracing the advanced tools now available, researchers can gain more accurate and nuanced insights into the complex world of membrane biology.
References
-
Bio-protocol. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. [Link]
-
Kreder, R. et al. (2024). Measuring plasma membrane fluidity using confocal microscopy. Nature Protocols. [Link]
-
Dunlop, J. et al. (2005). Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays. Journal of Biomolecular Screening. [Link]
-
do Canto, F. S. T. et al. (2016). Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology. [Link]
-
Kim, H. M. et al. (2007). A two-photon fluorescent probe for lipid raft imaging: C-laurdan. ChemBioChem. [Link]
-
Strahl, H. et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol. [Link]
-
Sanchez, S. A. et al. (2012). Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. Proceedings of the National Academy of Sciences. [Link]
-
Olżyńska, A. et al. (2019). Behavior of the DPH fluorescence probe in membranes perturbed by drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Kozyra, K. et al. (2007). A Two-Photon Fluorescent Probe for Lipid Raft Imaging: C-Laurdan. ResearchGate. [Link]
-
McClean, E. et al. (1995). Comparison of two fluorescent probes for the measurement of erythrocyte membrane fluidity in renal dialysis patients. Irish Journal of Medical Science. [Link]
-
Dunlop, J. et al. (2005). Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. ResearchGate. [Link]
-
Owen, D. M. et al. (2012). Measurement of Membrane Fluidity and Membrane Fusion with Fluorescent Probes. ResearchGate. [Link]
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Jurkiewicz, P. et al. (2021). Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes. Journal of Physical Chemistry B. [Link]
-
Parsons, J. B. et al. (2021). Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity. Methods in Molecular Biology. [Link]
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A Technical Guide to Spectral Overlap Analysis of N-Phenyl-1-anthramine for Förster Resonance Energy Transfer (FRET) Applications
This guide provides a comprehensive technical overview of the spectral properties of N-Phenyl-1-anthramine (1-AN) and a comparative analysis of its spectral overlap with a selection of commercially available fluorescent dyes. This information is critical for researchers, scientists, and drug development professionals designing and implementing Förster Resonance Energy Transfer (FRET) based assays. We will delve into the theoretical underpinnings of FRET, provide detailed experimental protocols for spectral analysis, and present a comparative dataset to facilitate the rational selection of FRET pairs.
The Significance of Spectral Overlap in FRET
Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful "molecular ruler" for studying molecular interactions and conformational changes.[2] A key prerequisite for efficient FRET is a significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor fluorophore. This spectral overlap is quantified by the spectral overlap integral (J(λ)). A larger J(λ) value corresponds to a greater potential for FRET to occur.
Photophysical Properties of this compound (1-AN)
Comparative Analysis of Potential FRET Partners for 1-AN
The selection of an appropriate acceptor dye for FRET with 1-AN (as the donor) is paramount. An ideal acceptor will have a strong absorption in the region of 1-AN's emission (around 475 nm). We have compiled the spectral properties of several commercially available fluorescent dyes that are potential FRET partners for 1-AN.
| Dye | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Comments |
| This compound (proxy) | ~380 | ~475 | ~95 | Donor Molecule |
| Coumarin 1 | 375 | 446 | 71 | Significant spectral overlap with 1-AN's absorption, but less ideal as an acceptor.[1] |
| Coumarin 30 | 408 | 478 | 70 | Excellent spectral overlap with the emission of 1-AN, making it a strong candidate as a FRET acceptor.[4] |
| Acridine Orange | 490 | 520 | 30 | Good spectral overlap, with its absorption peak close to 1-AN's emission peak.[2] |
| Acridine Yellow | 461 | 493 | 32 | Favorable spectral overlap for FRET with 1-AN as the donor.[5] |
| NBD (Nitrobenzofurazan) | 467 | 539 | 72 | The absorption spectrum of NBD shows good overlap with the emission of 1-AN.[6][7] |
Experimental Protocol for Spectral Overlap Analysis
This section provides a step-by-step methodology for determining the spectral overlap between a donor (e.g., this compound) and a potential acceptor dye.
I. Materials and Instrumentation
-
Fluorophore Solutions: Prepare stock solutions of the donor (1-AN) and acceptor dyes in a suitable solvent (e.g., ethanol or DMSO). Subsequently, prepare working solutions in the desired experimental buffer.
-
Spectrofluorometer: An instrument capable of measuring fluorescence excitation and emission spectra.
-
UV-Vis Spectrophotometer: For measuring the absorption spectra of the dyes.
-
Quartz Cuvettes: 1 cm path length cuvettes are standard.
II. Experimental Workflow
The following diagram illustrates the workflow for acquiring the necessary spectral data for overlap analysis.
III. Step-by-Step Procedure
-
Measure the Absorption Spectrum of the Acceptor:
-
Place the acceptor dye solution in a quartz cuvette.
-
Scan the absorbance from a wavelength below its expected absorption maximum to a wavelength above it.
-
Record the molar extinction coefficient (ε) of the acceptor at its absorption maximum.
-
-
Measure the Emission Spectrum of the Donor:
-
Place the donor dye solution in a quartz cuvette.
-
Excite the donor at its absorption maximum (e.g., ~380 nm for 1-AN).
-
Scan the emission spectrum over a range that covers the entire emission profile of the donor.
-
-
Data Normalization:
-
Normalize the donor emission spectrum to have a total area of 1.
-
Normalize the acceptor absorption spectrum to its molar extinction coefficient.
-
Calculation of the Spectral Overlap Integral (J(λ))
The spectral overlap integral, J(λ), is a quantitative measure of the degree of spectral overlap between the donor emission and the acceptor absorption. It is calculated using the following equation:
J(λ) = ∫ FD(λ) εA(λ) λ4 dλ
Where:
-
FD(λ) is the normalized fluorescence intensity of the donor at wavelength λ.
-
εA(λ) is the molar extinction coefficient of the acceptor at wavelength λ.
-
λ is the wavelength in nanometers.
The integration is performed over the entire spectral range where the donor emission and acceptor absorption overlap.
Förster Resonance Energy Transfer (FRET)
The principle of FRET is depicted in the following diagram, illustrating the non-radiative energy transfer from an excited donor to an acceptor.
Calculation of FRET Efficiency (E)
The efficiency of FRET (E) is the fraction of energy transferred from the donor to the acceptor and can be calculated using the Förster equation:
E = 1 / (1 + (r / R0)6)
Where:
-
r is the distance between the donor and acceptor.
-
R0 is the Förster distance, the distance at which the FRET efficiency is 50%.
R0 is dependent on the spectral overlap integral (J(λ)), the quantum yield of the donor (QYD), the refractive index of the medium (n), and the orientation factor (κ²):
R06 = 8.79 x 10-5 * (κ² * n-4 * QYD * J(λ))
A higher J(λ) value directly contributes to a larger R0, which in turn allows for the detection of FRET over longer distances.
Conclusion
The selection of an appropriate FRET pair is a critical step in the design of robust and sensitive bioassays. This guide has provided a framework for the spectral overlap analysis of this compound with several potential acceptor dyes. Based on the available spectral data, Coumarin 30, Acridine Orange, Acridine Yellow, and NBD derivatives present as promising FRET acceptors for 1-AN. Researchers are encouraged to perform their own detailed spectral analysis using the protocols outlined herein to determine the optimal FRET pair for their specific application. The principles and methodologies described are broadly applicable to the characterization of other potential FRET pairs, empowering researchers to make informed decisions in the design of their fluorescence-based experiments.
References
-
Förster resonance energy transfer. In Wikipedia. Retrieved from [Link]
-
NBD Dye Profile. FluoroFinder. Retrieved from [Link]
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- 3. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
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- 7. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
A Researcher's Guide to the Quantitative Comparison of Fluorescence Quantum Yields for Anthracene Derivatives
This guide provides a comprehensive analysis of the fluorescence quantum yields of various anthracene derivatives, offering both comparative data and the experimental protocols necessary for their accurate determination. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural factors governing fluorescence efficiency and provides a robust framework for reproducible quantum yield measurements.
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule[1][2]. A high quantum yield is often a desirable characteristic for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators[3]. The anthracene core, with its rigid aromatic structure, serves as a versatile scaffold for the development of fluorescent materials. However, the substitution pattern on the anthracene ring profoundly influences its photophysical properties, leading to a wide range of quantum yields across its derivatives. Understanding these structure-property relationships is crucial for the rational design of novel fluorophores with tailored characteristics.
Comparative Analysis of Quantum Yields
The fluorescence quantum yield of anthracene and its derivatives is highly sensitive to their chemical structure and the surrounding solvent environment. The following table summarizes the quantum yields for a selection of anthracene derivatives, highlighting the impact of different substituents.
| Compound | Structure | Solvent | Quantum Yield (Φf) | Reference(s) |
| Anthracene | Cyclohexane | 0.36 | [4] | |
| Ethanol | 0.27 | [4][5] | ||
| 9,10-Diphenylanthracene | Cyclohexane | ~1.0 | [6] | |
| 9-Methylanthracene | Cyclohexane | 0.41 | [6] | |
| 9-Anthracenecarboxylic acid | Ethanol | 0.19 | [7] | |
| 2-Aminoanthracene | Ethanol | - | [8][9] | |
| 9-Nitroanthracene | - | - | [10] |
Experimental Protocol: Relative Quantum Yield Determination
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known and stable quantum yield[1][2][11]. Quinine sulfate in 0.5 M H2SO4 is a commonly used standard with a well-characterized quantum yield of 0.546[12].
Principle of the Method
For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields. The quantum yield of the unknown sample (Φx) can be calculated using the following equation[1][11]:
Φx = Φstd * (Gradx / Gradstd) * (ηx2 / ηstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the sample and standard solutions, respectively.
Step-by-Step Methodology
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.
-
Quartz cuvettes (1 cm path length).
Materials:
-
Fluorescence standard (e.g., Quinine sulfate)
-
Sample (anthracene derivative)
-
Spectroscopic grade solvents
-
Volumetric flasks and pipettes
Procedure:
-
Selection of Standard and Solvent: Choose a standard with an absorption profile that overlaps with the sample, allowing excitation at the same wavelength. The solvent for the sample and standard should be the same if possible to minimize the refractive index correction. If different solvents are used, their refractive indices must be known. Ensure all solvents are of spectroscopic grade to avoid fluorescent impurities[13].
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent(s).
-
Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects[1].
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank. Determine the absorbance value at the chosen excitation wavelength for each solution.
-
Fluorescence Measurements:
-
Set the excitation and emission slit widths on the spectrofluorometer.
-
Set the excitation wavelength to a value where both the sample and standard absorb.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression on each dataset. The slope of the line is the gradient (Grad).
-
Calculate the quantum yield of the sample using the equation provided in section 3.1.
-
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Structure-Property Relationships: Unraveling the Factors Governing Quantum Yield
The significant variation in quantum yields among anthracene derivatives can be attributed to the electronic and steric effects of the substituents attached to the anthracene core. These substituents can alter the rates of both radiative (fluorescence) and non-radiative decay pathways of the excited state.
Key Factors Influencing Quantum Yield:
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and hydroxyl (-OH) groups can increase the electron density of the aromatic system. This often leads to a red-shift in the absorption and emission spectra and can, in some cases, enhance the fluorescence quantum yield by increasing the rate of radiative decay.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and carboxyl (-COOH) withdraw electron density from the anthracene ring. These groups can promote intersystem crossing to the triplet state or other non-radiative decay pathways, often resulting in a significant decrease in fluorescence quantum yield[14].
-
Steric Hindrance: Bulky substituents, particularly at the 9 and 10 positions, can cause steric hindrance that restricts torsional vibrations in the excited state. This rigidity can reduce non-radiative decay, leading to higher quantum yields. 9,10-Diphenylanthracene is a prime example, exhibiting a quantum yield approaching unity due to the steric hindrance imposed by the phenyl groups[6].
-
Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state and the rates of non-radiative processes. Polar solvents can stabilize charge-transfer excited states, which may lead to a decrease in the quantum yield.
Logical Relationship Diagram
Caption: Factors influencing the fluorescence quantum yield of anthracene derivatives.
Conclusion
The fluorescence quantum yield is a critical parameter in the characterization of anthracene derivatives for various applications. This guide has provided a comparative overview of the quantum yields of several key derivatives, a detailed experimental protocol for their determination, and an explanation of the underlying structure-property relationships. By understanding how substituents and the local environment influence fluorescence efficiency, researchers can more effectively design and synthesize novel anthracene-based fluorophores with optimized performance for their specific needs.
References
-
Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Advances, 5(97), 79884-79894. [Link]
-
University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Melhuish, W. H. (1961). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. The Journal of Physical Chemistry, 65(2), 229-235. [Link]
-
Pandey, S., & Cook, G. L. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(8), 1731-1740. [Link]
-
Kastrati, A., Oswald, F., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 234-279. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2643-2670. [Link]
-
Wei, L., et al. (2018). Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. Dyes and Pigments, 158, 44-52. [Link]
-
Li, X., et al. (2019). The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors. Journal of Materials Chemistry C, 7(12), 3466-3473. [Link]
-
de Silva, A. P., & Moody, T. S. (2020). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. APL Photonics, 5(4), 040901. [Link]
-
Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]
-
Oregon Medical Laser Center. (1998). Quinine sulfate. [Link]
-
Banerjee, A., et al. (2013). Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. RSC Advances, 3(42), 19389-19396. [Link]
-
Oregon Medical Laser Center. (1998). Anthracene. [Link]
-
PubChem. (n.d.). 9-Nitroanthracene. [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389-399. [Link]
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A Senior Application Scientist's Guide to Assessing the Specificity of 1-Anilinoanthracene for Lipid Membranes
For researchers, scientists, and drug development professionals navigating the complexities of membrane biophysics, the choice of a fluorescent probe is a critical decision that dictates the quality and reliability of experimental outcomes. This guide provides an in-depth, objective comparison of 1-anilinoanthracene, a fluorescent probe used to investigate the properties of lipid membranes, with other commonly used alternatives. By delving into the underlying mechanisms and providing detailed experimental protocols, this document serves as a practical resource for selecting and utilizing the most appropriate tool for your research needs.
The Critical Role of Specificity in Membrane Probes
Biological membranes are not homogenous structures; they are intricate mosaics of various lipid species and proteins that can segregate into distinct domains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases. These domains, often referred to as lipid rafts, play crucial roles in cellular processes ranging from signal transduction to viral entry.[1] Fluorescent probes are indispensable tools for visualizing and characterizing these domains, but their utility is entirely dependent on their specificity. An ideal probe should exhibit differential partitioning and distinct fluorescence properties in different lipid environments, allowing for the unambiguous identification and characterization of membrane heterogeneity.[2]
1-Anilinoanthracene and Its Contemporaries: A Comparative Overview
1-Anilinoanthracene belongs to a class of environment-sensitive dyes whose fluorescence quantum yield and emission maximum are highly dependent on the polarity of their surroundings. When these probes partition from an aqueous environment into the hydrophobic interior of a lipid bilayer, they typically exhibit a significant increase in fluorescence intensity and a blue shift in their emission spectrum. This solvatochromic property is the foundation of their use as membrane probes.
However, 1-anilinoanthracene is not without its contenders. Laurdan, Prodan, and DPH are other widely used fluorescent probes, each with its own set of advantages and limitations. The choice among these probes depends on the specific research question, the experimental setup, and the properties of the membrane system under investigation.
Mechanism of Action and Key Characteristics
-
1-Anilinoanthracene (and its sulfonated analog, ANS): These probes are thought to insert into the hydrophobic core of the lipid bilayer.[3] Their fluorescence is quenched in polar environments like water but is significantly enhanced in the nonpolar interior of the membrane.[4] The anilino-naphthalene or -anthracene moiety acts as the fluorophore, and its sensitivity to the local environment provides information about membrane packing and fluidity.[5]
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene): Laurdan is a popular probe for studying lipid phases due to its pronounced sensitivity to the hydration level of the glycerol backbone region of the membrane.[6] In the more ordered gel or Lo phases, water penetration is limited, leading to a blue-shifted emission. In the more fluid Ld phase, increased water accessibility results in a red-shifted emission. This spectral shift is quantified by the a Generalized Polarization (GP) value.[7]
-
Prodan (6-propionyl-2-(dimethylamino)naphthalene): Prodan is structurally similar to Laurdan but has a shorter acyl chain. This difference in structure leads to a more superficial localization in the membrane, making it sensitive to properties closer to the headgroup region.[8]
-
DPH (1,6-diphenyl-1,3,5-hexatriene): DPH is a hydrophobic probe that aligns with the acyl chains in the core of the bilayer.[9] It is primarily used in fluorescence anisotropy measurements to determine membrane fluidity.[10] An increase in anisotropy reflects a more ordered and less fluid membrane environment.
Quantitative Comparison of Membrane Probes
To facilitate an objective comparison, the following table summarizes key photophysical and partitioning properties of 1-anilinoanthracene (represented by its well-characterized analog, ANS), Laurdan, and DPH.
| Property | 1-Anilino-8-naphthalene sulfonate (ANS) | Laurdan | DPH |
| Excitation Max (nm) | ~350-380 | ~340-360 | ~350 |
| Emission Max (nm) | ~470-520 (environment dependent) | 440 (Lo phase), 490 (Ld phase) | ~430 |
| Quantum Yield | Low in water, high in nonpolar media (e.g., 0.24 in methanol)[11] | Environment-dependent | High in hydrophobic environments |
| Partition Coefficient (Kp) | High for lipid bilayers (e.g., ~2.0 x 105 in DPPC)[12] | Dependent on lipid phase | High for hydrophobic core |
| Primary Measurement | Fluorescence Intensity, Emission Wavelength | Generalized Polarization (GP) | Fluorescence Anisotropy |
| Primary Information | Membrane Polarity, Binding Sites | Lipid Order, Phase Separation | Membrane Fluidity (Microviscosity) |
| Advantages | High sensitivity to hydrophobic pockets.[3] | Ratiometric measurement (GP) is less prone to artifacts.[7] | High quantum yield in membranes.[10] |
| Disadvantages | Can be sensitive to both polarity and viscosity.[12] | Requires two-photon excitation for deep tissue imaging to avoid photobleaching.[13] | Anisotropy can be influenced by factors other than fluidity, such as probe orientation.[14] |
Experimental Protocols for Assessing Probe Specificity
A robust assessment of a fluorescent probe's specificity for different lipid phases is crucial for the accurate interpretation of experimental data. The following protocols outline a systematic approach to compare the specificity of 1-anilinoanthracene and its alternatives using model membrane systems.
Workflow for Comparative Analysis of Membrane Probe Specificity
Caption: Workflow for assessing membrane probe specificity.
Detailed Methodologies
1. Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are an excellent model system for studying membrane phase behavior due to their size, which allows for direct visualization of lipid domains using light microscopy.[15]
-
Lipid Mixture Preparation:
-
Prepare lipid stock solutions in chloroform. For a liquid-disordered (Ld) phase, use 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). For a liquid-ordered (Lo) phase, use a mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol (e.g., in a 2:1 molar ratio).
-
To visualize phase separation, prepare a ternary mixture such as DOPC/DPPC/cholesterol.
-
-
GUV Formation by Electroformation:
-
Deposit the lipid solution onto indium tin oxide (ITO)-coated glass slides and dry under vacuum to form a thin lipid film.
-
Assemble a chamber with a silicone spacer and fill with a swelling solution (e.g., sucrose solution).
-
Apply an AC electric field to the ITO slides to induce the swelling of the lipid film into GUVs.[16]
-
-
GUV Formation by Gentle Hydration:
2. Fluorescence Labeling and Microscopy
-
Probe Incorporation:
-
Prepare stock solutions of 1-anilinoanthracene, Laurdan, and DPH in a suitable organic solvent (e.g., ethanol or DMSO).
-
Add the probe solution to the GUV suspension at a low concentration (typically in the nanomolar to low micromolar range) to minimize membrane perturbation.
-
Incubate for a sufficient time to allow the probe to partition into the GUV membranes.
-
-
Microscopy:
-
Transfer the GUV suspension to a glass-bottom dish for imaging.
-
Use a confocal or two-photon microscope equipped with the appropriate excitation sources and emission filters for each probe.
-
For Laurdan, acquire images in two separate channels to capture the emission at 440 nm and 490 nm for GP calculation.
-
For DPH, use a polarized light source and detectors to measure fluorescence anisotropy.
-
3. Data Analysis
-
Partition Coefficient (Kp) Determination:
-
In phase-separated GUVs, measure the fluorescence intensity of the probe in the Lo and Ld phases.
-
The partition coefficient can be estimated as the ratio of the fluorescence intensity in the Lo phase to that in the Ld phase.[2]
-
-
Generalized Polarization (GP) Calculation for Laurdan:
-
Use the following formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the fluorescence intensities at the respective emission wavelengths.[7]
-
-
Fluorescence Anisotropy (r) Calculation for DPH:
-
Use the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is an instrumental correction factor.[10]
-
Causality Behind Experimental Choices and Self-Validating Systems
The choice of GUVs as a model system is deliberate; their size allows for the unambiguous visual identification of different lipid phases, providing a clear ground truth for assessing probe partitioning.[15] The use of well-defined lipid compositions (e.g., pure DOPC for Ld and DPPC/cholesterol for Lo) creates a self-validating system. A probe that is truly specific for a particular phase should show a clear preference for that phase in these simple, controlled environments.
Furthermore, the complementary nature of the information provided by each probe offers a cross-validation opportunity. For instance, if Laurdan GP imaging indicates the presence of distinct Lo and Ld domains, a truly Lo- or Ld-specific probe should colocalize with the corresponding regions identified by Laurdan.
Conclusion and Recommendations
The selection of a fluorescent membrane probe is a critical step in any study of membrane biophysics. While 1-anilinoanthracene and its analogs are useful for probing hydrophobic environments, their specificity for distinct lipid phases should be carefully validated. Laurdan, with its ratiometric GP measurement, offers a robust method for identifying lipid order and phase separation. DPH remains a valuable tool for assessing membrane fluidity through fluorescence anisotropy, although its interpretation requires caution.
For researchers aiming to characterize lipid domains, a multi-probe approach is highly recommended. By combining the information from probes with different localization and sensing mechanisms, a more comprehensive and reliable picture of membrane organization can be achieved. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these powerful tools, enabling researchers to make informed decisions and generate high-quality, reproducible data.
References
- 1. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential Dynamic and Structural Behavior of Lipid-Cholesterol Domains in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PhotochemCAD | 8-Anilino-1-naphthalenesulfonic acid [photochemcad.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 15. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Phenyl-1-anthramine: A Guide for Laboratory Professionals
For the conscientious researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Phenyl-1-anthramine, moving beyond simplistic data sheet instructions to offer a framework grounded in chemical principles and regulatory prudence. While some supplier Safety Data Sheets (SDS) may classify this compound as not hazardous under the Globally Harmonized System (GHS) for supply and transport, a deeper understanding of its chemical family—aromatic amines—necessitates a more cautious approach to its disposal as waste.
The "Why": Understanding the Risks Beyond the Label
Aromatic amines as a chemical class are noted for their potential toxicity, including carcinogenic and mutagenic properties.[1][2][3] Furthermore, related compounds like N-phenyl-1-naphthylamine are known to be very toxic to aquatic life with long-lasting effects.[4] Given the structural similarities, it is scientifically prudent to handle this compound with the assumption of similar environmental hazards. Therefore, the guiding principle for its disposal should be the precautionary principle : in the absence of comprehensive ecotoxicity data for this specific compound, we treat it with the caution afforded to its more well-studied relatives. Discharging such compounds into drains can have detrimental effects on aquatic ecosystems.[1][5]
This guide, therefore, advocates for managing all this compound waste as hazardous chemical waste, ensuring it is handled by professionals equipped for its final disposition.
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] Adherence to standard laboratory PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves. Ensure they are compatible with aromatic amines.
-
Body Protection: A lab coat is essential.
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste disposal.[5]
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
Labeling: The label must clearly state "Hazardous Waste" and "this compound". Include the date accumulation started.
-
Solid Waste: Collect unused or expired solid this compound, as well as any grossly contaminated items like weigh boats or filter paper, directly into this container.
-
Liquid Waste: For solutions of this compound, use a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Dust Generation: When handling the solid powder, take care to avoid creating dust.[6]
Step 3: Decontamination of Labware and Surfaces
Any equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, methanol, or hexane).[5][7] This rinseate must be collected as hazardous waste.
-
Wash: Wash the rinsed equipment with a laboratory detergent and water.[6][7]
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Cleaning: For benchtop spills, absorb the material with an inert absorbent like vermiculite or sand.[1] The contaminated absorbent must be collected as hazardous waste. Clean the area with a solvent-soaked cloth (collecting the cloth as hazardous waste), followed by a detergent and water wash.
Step 4: Storage and Final Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and acids.[4]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company.
-
Disposal Method: The most appropriate disposal method for toxic organic compounds like aromatic amines is high-temperature incineration at a licensed facility.[2][8] This method ensures the complete destruction of the chemical, preventing its release into the environment. Landfilling is a less preferred option as it only contains the waste.[9][10]
Data Summary for Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary principle due to the toxicity of aromatic amines and ecotoxicity of related compounds. |
| EPA Waste Code | Not specifically listed. May be classified as D001-D043 based on characteristics. Consult your EHS department. | Classification depends on whether the waste exhibits ignitability, corrosivity, reactivity, or toxicity.[3][11][12] |
| Primary Disposal Route | High-Temperature Incineration | Ensures complete destruction of the organic molecule.[2][8] |
| Secondary Disposal Route | Secure Landfill | Less preferred; contains rather than destroys the waste.[9][10] |
| PPE Requirements | Safety goggles, nitrile gloves, lab coat | Standard protection against chemical exposure. |
| Incompatible Materials | Strong oxidizing agents, strong acids | To prevent hazardous reactions in storage.[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of unintended harm. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions.
References
- 1. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 2. researchgate.net [researchgate.net]
- 3. my.alfred.edu [my.alfred.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. epa.gov [epa.gov]
- 7. ndep.nv.gov [ndep.nv.gov]
- 8. pollutionsolutions-online.com [pollutionsolutions-online.com]
- 9. Incineration vs Landfill: Which Waste Disposal Method is Better? | Okon Recycling [okonrecycling.com]
- 10. seprosystems.com [seprosystems.com]
- 11. actenviro.com [actenviro.com]
- 12. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling N-Phenyl-1-anthramine
Commencing Data Gathering
I'm starting a deep dive into N-Phenyl-1-anthramine, zeroing in on safety protocols. I'm prioritizing hazard classifications, exposure limits, and PPE recommendations. My goal is to compile a thorough dossier for safe handling, which will form the basis of the next phase.
Detailing Safety Procedures
I'm now expanding my focus to include specific PPE like gloves, eye protection, and respiratory gear, looking at compatibility and breakthrough times. Simultaneously, I'm researching safe storage, handling, and disposal protocols, and emergency procedures. I'm aiming to logically structure this into a clear table of PPE recommendations for various scenarios, followed by a step-by-step donning/doffing protocol to minimize risks.
Developing Comprehensive Guidelines
I'm now collating safety and handling data, prioritizing hazard classifications, exposure limits, and PPE. I'm focusing on glove, eye protection, respiratory protection, and protective clothing, including compatibility and breakthrough times. Simultaneously, I'm examining safe storage, handling, and disposal protocols, and emergency procedures. My aim is a logical structure: a detailed table summarizing recommended PPE, a donning/doffing protocol, and a Graphviz diagram for PPE selection.
Reviewing Safety Data
I've just been reviewing the safety data sheet for this compound from TCI Chemicals. Interestingly, it's categorized as "not hazardous" under GHS. However, I'm finding other sources which suggest this may be an oversimplification. I'm now cross-referencing this information with other databases.
Distinguishing Similar Compounds
I'm now deeply concerned with the possible confusion between this compound and N-Phenyl-1-naphthylamine, especially since the TCI Chemicals SDS labels the former as non-hazardous, contradicting information on the latter. My primary focus is to ensure the user receives accurate and complete safety information, especially PPE recommendations. I need to be absolutely certain the user understands the specific chemical they are using.
Revising Response Structure
I've just been reviewing the safety data sheet for this compound from TCI Chemicals. I am now concerned that the label "not hazardous" could mislead the user due to the existence of a similar, hazardous compound. Therefore, I will explicitly contrast the two substances, provide safety data for both, and strongly advise the user to verify their chemical's CAS number. This structure prioritizes user safety and accuracy.
Analyzing Chemical Confusion
I am now structuring the response to address the potential for user confusion between this compound and N-Phenyl-1-naphthylamine, which has emerged as a significant concern. While the TCI Chemicals SDS labels the former as non-hazardous, the similarity to a hazardous compound necessitates a cautious approach. I will begin by explicitly contrasting the two, provide safety information for both (including PPE), and strongly recommend the user confirm their chemical's CAS number. This prioritizes user safety and accuracy, aligning with my role as a senior application scientist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
